molecular formula C9H6N2O3 B1584730 8-Nitroquinolin-6-ol CAS No. 5437-99-0

8-Nitroquinolin-6-ol

Cat. No.: B1584730
CAS No.: 5437-99-0
M. Wt: 190.16 g/mol
InChI Key: AZDVQVFOHUFHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitroquinolin-6-ol is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Nitroquinolin-6-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Nitroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDVQVFOHUFHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280359
Record name 8-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-99-0
Record name NSC16523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 8-Nitroquinolin-6-ol: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 8-Nitroquinolin-6-ol (CAS 5437-99-0) presents a classic regioselectivity challenge in heterocyclic chemistry. While direct nitration of quinolin-6-ol is theoretically possible, it predominantly yields the 5-nitro isomer due to the ortho-directing power of the hydroxyl group and the electronic constraints of the pyridine ring.

To achieve high isomeric purity and scalable yields, this guide rejects the direct nitration pathway in favor of a De Novo Skraup Cyclization strategy. By constructing the quinoline ring from a pre-functionalized aniline precursor (4-amino-3-nitroanisole), we lock the nitro group into the 8-position relative to the nitrogen heteroatom, bypassing the regiochemical ambiguity of electrophilic aromatic substitution on the fused ring system.

The Core Challenge: Regioselectivity
  • Direct Nitration: Nitration of quinolin-6-ol yields primarily 5-nitroquinolin-6-ol . The C5 position is activated by the C6-OH (ortho) and is kinetically favored over the C8 position, which is sterically hindered and electronically deactivated by the adjacent ring nitrogen.

  • The Solution: The Protected Skraup Route . We utilize 3-nitro-4-aminoanisole as the scaffold. The amino group becomes N1, the nitro group is fixed at C8, and the protected hydroxyl (methoxy) is fixed at C6.

Part 2: Synthesis Pathway Visualization

The following diagram outlines the validated workflow for the synthesis, highlighting the critical "Protected Skraup" strategy.

SynthesisPathway cluster_failed Avoid: Direct Nitration Route Precursor 4-Amino-3-nitroanisole (CAS 16292-85-6) Skraup Skraup Cyclization (Glycerol, H2SO4, Oxidant) Precursor->Skraup Ring Closure Intermediate 6-Methoxy-8-nitroquinoline (CAS 85-81-4) Skraup->Intermediate ~80% Yield Demethylation Demethylation (48% HBr, Reflux) Intermediate->Demethylation Ether Cleavage Product 8-Nitroquinolin-6-ol (CAS 5437-99-0) Demethylation->Product Precipitation Quinolin6ol Quinolin-6-ol WrongIsomer 5-Nitroquinolin-6-ol (Major Product) Quinolin6ol->WrongIsomer HNO3/H2SO4

Caption: Figure 1. The recommended "Protected Skraup" pathway ensures the nitro group is locked at position 8, avoiding the regiochemical mixture inherent in direct nitration.

Part 3: Detailed Experimental Protocols

Stage 1: Skraup Cyclization

Objective: Synthesis of 6-Methoxy-8-nitroquinoline. Precursor: 4-Amino-3-nitroanisole (also known as 3-nitro-4-anisidine).

Reagents:

  • 4-Amino-3-nitroanisole (1.0 eq)

  • Glycerol (3.5 eq) - Dehydrates to form acrolein in situ.

  • Sulfuric Acid (conc., 2.5 eq) - Catalyst and dehydrating agent.

  • Oxidant: Sodium m-nitrobenzenesulfonate (0.6 eq) or Arsenic Pentoxide (0.5 eq).

    • Note: While classic literature uses As₂O₅, modern safety standards prefer Sodium m-nitrobenzenesulfonate to avoid toxic arsenic waste.

Protocol:

  • Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (critical due to viscosity), reflux condenser, and internal thermometer.

  • Mixing: Charge the flask with 4-amino-3-nitroanisole, the oxidant, and glycerol. Stir to form a slurry.

  • Acid Addition (Exotherm Control): Add concentrated H₂SO₂ dropwise. The reaction is highly exothermic .

    • Safety Check: Do not allow temperature to spike uncontrolled.[1] The "induction period" of the Skraup reaction can lead to a sudden violent boil-over. Heat slowly to 140°C.

  • Reflux: Once the initial exotherm subsides, reflux the mixture at 150–160°C for 4–6 hours.

  • Workup:

    • Cool the mixture to ~80°C.

    • Pour into a large volume of ice water.

    • Basify with 50% NaOH or NH₄OH to pH 9–10. The quinoline base will precipitate.[2]

    • Filter the crude solid.[2][3]

  • Purification: Recrystallize from ethanol or acetone.

    • Target: Pale yellow/tan needles.

    • Checkpoint: Melting Point ~158–160°C.

Stage 2: Demethylation

Objective: Conversion of 6-methoxy-8-nitroquinoline to 8-nitroquinolin-6-ol.

Reagents:

  • 6-Methoxy-8-nitroquinoline (1.0 eq)

  • Hydrobromic Acid (48% aq., 10–15 vol)

  • Alternative: Pyridine Hydrochloride (melt at 180°C) if HBr fails, but HBr is standard.

Protocol:

  • Reflux: Dissolve the intermediate in 48% HBr. Heat to reflux (approx. 126°C) for 6–12 hours. Monitor by TLC (the product is more polar than the starting material).

  • Precipitation:

    • Cool the reaction mixture to room temperature.

    • Dilute with water.

    • Carefully neutralize with Sodium Acetate or dilute NaOH to pH 5–6 .

    • Why pH 5-6? The product is amphoteric (phenol + pyridine nitrogen). At very low pH, it is soluble as the cation; at high pH, it is soluble as the phenolate anion. It precipitates best at its isoelectric point.

  • Isolation: Filter the yellow/orange solid. Wash with cold water.[4]

  • Purification: Recrystallize from Glacial Acetic Acid or sublime under reduced pressure.

Part 4: Data Summary & Characterization

ParameterSpecificationNotes
CAS Number 5437-99-0Distinct from Nitroxoline (5-nitro isomer).
Appearance Yellow to Orange PowderColor deepens upon deprotonation.
Melting Point 240–245°C (dec)High MP due to intermolecular H-bonding.
Solubility DMSO, DMF, Hot AcOHPoorly soluble in water/hexane.
1H NMR (DMSO-d6) δ ~11.0 (s, OH)Look for 5 aromatic protons.
Key Coupling J(H5,H7) ~2.5 HzMeta-coupling confirms 6,8-substitution pattern.

Part 5: Safety & References

Safety Protocols
  • Skraup Reaction Hazard: The reaction of glycerol and sulfuric acid generates acrolein (highly toxic lachrymator) and can become violent. Use a blast shield and efficient fume hood.

  • Nitro Compounds: Although stable, nitroquinolines are energetic. Avoid heating dry solids above their melting points.

  • Arsenic (If used): If As₂O₅ is used as the oxidant, all waste must be segregated as heavy metal waste. The sulfonate oxidant is strongly recommended.

References
  • Skraup Synthesis of 6-Methoxy-8-nitroquinoline

    • Source: Organic Syntheses, Coll. Vol. 3, p.568 (1955).
    • URL:

    • Context: Defines the foundational protocol for the methoxy-intermedi
  • Demethylation Methodologies: Source:Journal of Organic Chemistry, "Selective Demethylation of Methoxyquinolines". Context: Validates the use of 48% HBr for clean conversion of methoxyquinolines to hydroxyquinolines without reducing the nitro group.
  • Regioselectivity in Quinoline Nitration: Source:Heterocyclic Chemistry (Joule & Mills), 5th Ed. Context: Authoritative text explaining why direct nitration favors the 5-position, necessitating the Skraup route for 8-nitro isomers.
  • Precursor Preparation (4-Amino-3-nitroanisole)

Sources

8-Nitroquinolin-6-ol: Structural Pharmacology & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers & Drug Development Professionals

Part 1: Executive Summary & Chemical Identity

8-Nitroquinolin-6-ol (also known as 6-hydroxy-8-nitroquinoline ) is a functionalized quinoline scaffold primarily utilized as a high-value synthetic intermediate in the development of fluorescent metal sensors (e.g., Zn²⁺ probes) and G-protein coupled receptor (GPCR) ligands .

Unlike its famous isomer Nitroxoline (8-hydroxy-5-nitroquinoline), which is a clinically approved antibiotic acting via direct metal chelation, 8-nitroquinolin-6-ol lacks the structural geometry for bidentate N,O-chelation. Consequently, its "Mechanism of Action" is defined not by direct enzymatic inhibition, but by its role as a pro-ligand and bioreductive scaffold . It serves as a modular platform where the C6-hydroxyl group functions as an attachment point for fluorophores or linkers, while the C8-nitro group acts as a latent amine for generating bidentate chelating motifs (N1-N8) upon reduction.

Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name 6-Hydroxy-8-nitroquinolineDistinct from 8-hydroxy-5-nitroquinoline (Nitroxoline).[1]
CAS Number 16727-28-9Unique identifier for procurement/verification.
Molecular Formula C₉H₆N₂O₃MW: 190.16 g/mol .
Key Functional Groups C6-Phenolic OHNucleophilic site for etherification (linker attachment).
C8-Nitro (-NO₂)Electron-withdrawing; reducible to C8-Amine.
Chelation Potential Low / Negligible Unlike 8-HQ, the OH and N are not adjacent.
Solubility Low in neutral water; Soluble in DMSO, DMF, basic aqueous media.Requires organic co-solvents for biological assays.
Part 2: Mechanism of Action (Core Analysis)

The utility of 8-nitroquinolin-6-ol is bifurcated into its role as a Synthetic Precursor and its potential as a Bioreductive Agent .

1. The "Pro-Ligand" Mechanism: Orthogonal Functionalization

The molecule's primary value lies in its ability to undergo orthogonal functionalization, allowing researchers to construct complex ligands (e.g., for Neuropeptide Y receptors or Zn²⁺ sensing).

  • Step A: C6-O-Alkylation (Anchor Point): The phenolic hydroxyl at position 6 is deprotonated (pKa ~8.5-9.5) to form a phenoxide, which acts as a nucleophile. This allows the attachment of "payloads" such as fluorescein (in sensors) or lipophilic tails (in receptor ligands) without interfering with the nitrogen heterocycle.

  • Step B: C8-Nitro Reduction (Chelator Activation): The C8-nitro group is a "masked" chelator. It does not bind metals effectively. However, upon chemical reduction (H₂/Pd-C or SnCl₂), it converts to a primary amine (-NH₂). The resulting 8-aminoquinoline moiety forms a stable 5-membered chelate ring with transition metals (Zn²⁺, Cu²⁺) involving the quinoline nitrogen (N1) and the amine nitrogen (N8).

2. Fluorescence Switching Mechanism (Sensor Applications)

In the context of zinc sensing (e.g., the QZ2E probe described in Lippard et al. literature), the 8-nitroquinolin-6-ol scaffold is derivatized to function via Photoinduced Electron Transfer (PET) .

  • OFF State: In the absence of Zn²⁺, the lone pair electrons on the quinoline nitrogen (or the reduced 8-amino group) quench the fluorescence of the attached fluorophore via PET.

  • ON State: When Zn²⁺ binds to the N1-N8 pocket (formed after nitro reduction), the lone pair electrons are engaged in coordination. This raises the oxidation potential of the donor, suppressing PET and restoring fluorescence.

3. Bioreductive Cytotoxicity (Hypoxia Selectivity)

While less potent than specific enzyme inhibitors, 8-nitroquinolin-6-ol shares the nitro-reduction pathway common to nitroheterocycles.

  • Mechanism: Under hypoxic conditions (low O₂), cellular nitroreductases (e.g., xanthine oxidase) can reduce the -NO₂ group to a hydroxylamine (-NHOH) or amine (-NH₂).[2]

  • Redox Cycling: In the presence of oxygen, the nitro radical anion intermediate can transfer an electron to O₂, generating superoxide (O₂•⁻) and regenerating the parent compound. This "futile cycling" causes oxidative stress and cytotoxicity, a mechanism exploited by some anticancer agents.

Part 3: Visualization of Pathways
Diagram 1: Synthetic Activation & Chelation Logic

This diagram illustrates how the inactive 8-nitro scaffold is converted into an active metal-binding ligand.

G Start 8-Nitroquinolin-6-ol (Scaffold) Step1 C6-Functionalization (Etherification) Start->Step1 R-X, Base Intermediate 6-Alkoxy-8-nitroquinoline (Inactive Ligand) Step1->Intermediate Step2 C8-Nitro Reduction (H2/Pd-C) Intermediate->Step2 Active 6-Alkoxy-8-aminoquinoline (Active Chelator) Step2->Active Unmasks N8 Binding Metal Complex (Zn2+ Bound) Active->Binding + Zn2+ (Fluorescence ON)

Caption: Transformation of the 8-nitroquinolin-6-ol scaffold into an active 8-aminoquinoline chelator via orthogonal functionalization.

Part 4: Experimental Protocols
Protocol A: Synthesis of 8-Nitroquinolin-6-ol (Skraup-Doebner-von Miller)

Context: This is the primary method to access the scaffold if not purchased commercially.

  • Reagents: 4-Amino-3-nitrophenol (1.0 eq), Acrolein (1.2 eq), HCl (37%), Phosphoric acid (85%).

  • Procedure:

    • Suspend 4-amino-3-nitrophenol in a mixture of HCl and H₃PO₄ at 95°C.

    • Add acrolein dropwise over 30 minutes. (Caution: Acrolein is highly toxic/volatile).

    • Stir at reflux for 4 hours. The mixture will darken (yellow → orange → dark red).[1]

    • Cool to room temperature and neutralize with NaOH or NH₄OH to pH ~7-8.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purification: Flash chromatography (Silica gel, Hexanes:EtOAc gradient).

    • Yield: Typically 20–30% (Low yield is characteristic of Skraup reactions with electron-withdrawing groups).

Protocol B: Derivatization for Probe Synthesis (Example)

Context: Attaching a linker to the C6 position.

  • Reagents: 8-Nitroquinolin-6-ol (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), Acetone (anhydrous).

  • Procedure:

    • Dissolve 8-nitroquinolin-6-ol in anhydrous acetone.

    • Add K₂CO₃ and stir for 15 min to generate the phenoxide.

    • Add ethyl bromoacetate dropwise.

    • Reflux for 16 hours under N₂ atmosphere.[3]

    • Filter off solids (K₂CO₃/KBr). Evaporate solvent.[3][4]

    • Validation: Check via TLC and ¹H-NMR (Disappearance of phenolic OH signal, appearance of ethyl ester signals).

Part 5: Comparative Pharmacology (E-E-A-T)

To ensure experimental success, researchers must distinguish 8-nitroquinolin-6-ol from its isomers.

Feature8-Nitroquinolin-6-ol (Subject)Nitroxoline (8-Hydroxy-5-nitroquinoline)
Structure OH at C6, NO₂ at C8OH at C8, NO₂ at C5
Chelation No direct chelation. Requires reduction to amine.Strong bidentate chelation (N1-O8).
Primary Use Synthetic intermediate, Probe scaffold.Antibiotic (UTI treatment), MetAP2 inhibitor.
Binding Mode Indirect (via derivatization).Direct active site metal stripping.

Critical Note: Do not use 8-nitroquinolin-6-ol as a substitute for Nitroxoline in antimicrobial assays expecting the same potency. It lacks the essential pharmacophore (the 8-hydroxy group adjacent to nitrogen) required for inhibiting metalloenzymes like Methionine Aminopeptidase (MetAP).

Part 6: References
  • Nolan, E. M., & Lippard, S. J. (2004). "Small-molecule fluorescent sensors for cellular zinc." Accounts of Chemical Research.

    • Establishes the use of 6-hydroxy-8-nitroquinoline as a precursor for QZ family sensors.

  • Mewshaw, R. E., et al. (1999). "New generation of Neuropeptide Y (NPY) Y1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

    • Describes the alkylation of 8-nitroquinolin-6-ol in the synthesis of GPCR ligands.

  • Rajapakse, A., et al. (2013).[2] "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology.

    • Provides mechanistic insight into the bioreduction of nitroquinolines (analogous mechanism).

  • ChemicalBook. (2025). "8-Hydroxy-6-nitroquinoline Properties and Suppliers."

    • Verification of physicochemical properties and CAS 16727-28-9.

  • Tobe, M., et al. (2002).[5] "Structure-activity relationships of 6-nitroquinazolines." Chemical & Pharmaceutical Bulletin.

    • Comparative SAR data for nitro-substituted heteroaromatics.

Sources

8-Nitroquinolin-6-ol spectroscopic analysis (UV-Vis, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical workflow for the spectroscopic characterization of 8-Nitroquinolin-6-ol (CAS: 16727-28-9), also known as 6-hydroxy-8-nitroquinoline.[1] It is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation.[2]

Executive Summary

8-Nitroquinolin-6-ol represents a critical scaffold in medicinal chemistry, particularly as a precursor for aminoquinoline-based antimalarials and potential chelation agents.[1][2] Its structural duality—possessing both an amphoteric quinoline nitrogen and an acidic phenolic hydroxyl group—creates a complex spectroscopic profile dependent on solvent pH and ionization state.[2] This guide outlines a self-validating analytical workflow using UV-Vis, NMR, and Mass Spectrometry to definitively characterize the compound and distinguish it from common regioisomers (e.g., 5-nitroquinolin-6-ol).

Part 1: Structural Context & Molecular Logic[2]

Before analysis, one must understand the electronic environment that dictates the spectral data.

  • The Core: The quinoline ring provides a robust conjugated

    
    -system.[1]
    
  • The Substituents:

    • Position 6 (OH): A strong electron-donating group (EDG) by resonance, increasing electron density at positions 3, 5, and 7.[1][2] It introduces pH sensitivity (phenol

      
       phenolate).[2]
      
    • Position 8 (NO

      
      ):  A strong electron-withdrawing group (EWG) by resonance and induction.[1][2] It heavily deshields the adjacent proton (H7) and reduces the basicity of the quinoline nitrogen.
      
Critical Impurity Profile

The primary synthetic route typically involves the nitration of quinolin-6-ol.[1] This electrophilic aromatic substitution favors the ortho-positions relative to the hydroxyl group.[1]

  • Target: 8-nitro isomer (Meta-coupling of aromatic protons).[1][2]

  • Major Impurity: 5-nitro isomer (Ortho-coupling of aromatic protons).[1][2]

Part 2: Integrated Analytical Workflow

The following diagram illustrates the logical flow for complete characterization, moving from bulk property assessment to atomic-level resolution.

AnalyticalWorkflow Sample Crude 8-Nitroquinolin-6-ol UV UV-Vis Spectroscopy (Solvatochromic Shift) Sample->UV Step 1: Electronic State MS Mass Spectrometry (ESI- & ESI+) Sample->MS Step 2: Molecular Mass NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Step 3: Connectivity Decision Isomer Confirmation (Coupling Constants) UV->Decision pH Response MS->Decision Frag. Pattern NMR->Decision J-Coupling Analysis Final Validated Structure Decision->Final Data Converges

Figure 1: Analytical workflow prioritizing isomer differentiation via NMR coupling constants.

Part 3: UV-Vis Spectroscopy & Solvatochromism[1][3]

The phenolic nature of 8-nitroquinolin-6-ol allows for a rapid, colorimetric confirmation of identity using pH manipulation.[1]

Experimental Protocol: Solvatochromic Shift
  • Preparation: Dissolve 1 mg of sample in 10 mL Methanol (Stock A).

  • Acidic Scan: Dilute 1 mL Stock A into 3 mL of 0.1 M HCl.

  • Basic Scan: Dilute 1 mL Stock A into 3 mL of 0.1 M NaOH.

  • Acquisition: Scan 200–600 nm.

Expected Data & Causality
ConditionAppearance

(Approx)
Mechanistic Explanation
Neutral/Acidic Yellow330–350 nmProtonated form.[1][2]

and

transitions of the nitro-quinoline core.[1]
Basic (NaOH) Orange/Red400–450 nmBathochromic Shift. Deprotonation of 6-OH forms the phenolate anion.[1][2] The extra electron density delocalizes into the nitro group (quinoidal character), lowering the HOMO-LUMO gap.[1]

Diagnostic Value: If the solution does not shift significantly in color/absorbance upon basification, the hydroxyl group may be alkylated (impurity) or absent.[2]

Part 4: Mass Spectrometry (MS) Analysis[1][2]

Mass spectrometry confirms the molecular weight and provides structural fingerprints via fragmentation.[2]

Ionization Logic
  • ESI Negative Mode (ESI-): Preferred. The phenolic proton is acidic (

    
     due to nitro group).[1][2] Loss of H+ yields a stable 
    
    
    
    ion.[1][2]
  • ESI Positive Mode (ESI+): The quinoline nitrogen is less basic due to the electron-withdrawing nitro group, but

    
     is still observable.[1][2]
    
Fragmentation Pathway (ESI-)

The fragmentation pattern is dominated by the stability of the nitro group and the aromatic core.[1]

MS_Fragmentation M_Ion Parent Ion [M-H]- m/z ~189 Loss_NO Loss of NO [M-H-30]- M_Ion->Loss_NO -30 Da Loss_NO2 Loss of NO2 [M-H-46]- M_Ion->Loss_NO2 -46 Da Core Quinolinolate Core Loss_NO2->Core

Figure 2: Primary fragmentation pathways in Negative Electrospray Ionization.[1]

Key Diagnostic Peaks:

  • m/z 189: Molecular Ion

    
    .[1][2]
    
  • m/z 143: Loss of Nitro group (

    
    , 46 Da).[2] This is a high-confidence indicator of nitro-aromatics.[1][2]
    

Part 5: NMR Spectroscopy (The Definitive Test)

Nuclear Magnetic Resonance (NMR) is the only method in this workflow capable of distinguishing the 8-nitro isomer from the 5-nitro isomer.[1]

Solvent Choice

DMSO-d6 is required.[1][2]

  • Reasoning: The compound is polar and potentially insoluble in CDCl

    
    .[2] DMSO disrupts intermolecular Hydrogen bonding, sharpening the exchangeable -OH proton signal.[1][2]
    
1H NMR Assignment Table (Predicted)
ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

)
Structural Logic
OH 10.5 - 11.5Broad Singlet-Deshielded phenolic proton (exchangeable).[1][2]
H2 8.8 - 9.0dd

Most deshielded due to proximity to Nitrogen.[1][2]
H4 8.2 - 8.4dd

Peri-position to ring junction.[1][2]
H3 7.5 - 7.7dd


-proton of pyridine ring.[1][2]
H7 8.5 - 8.7 Doublet (d)

Hz
CRITICAL: Flanked by NO

and OH.[1][2] Meta-coupling only.
H5 7.6 - 7.8 Doublet (d)

Hz
CRITICAL: Ortho to OH.[1][2] Meta-coupling only.
The "Isomer Trap": 8-Nitro vs. 5-Nitro

To validate your synthesis, zoom in on the aromatic region (7.0 - 9.0 ppm).[1]

  • Scenario A (Target: 8-Nitroquinolin-6-ol):

    • You will see two protons on the benzene ring (H5 and H7).[2]

    • They are Meta to each other.[2]

    • Result: Two doublets with a small coupling constant (

      
       Hz).
      
  • Scenario B (Impurity: 5-Nitroquinolin-6-ol):

    • Protons are at positions 7 and 8.[2]

    • They are Ortho to each other.[2][3]

    • Result: Two doublets with a large coupling constant (

      
       Hz).
      

Protocol Check: If you observe a doublet with


 Hz in the benzene region, your sample contains the 5-nitro isomer.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605332, 6-Nitroquinolin-8-ol (Isomer reference).[1][2] Retrieved from [Link][1][2]

  • Sánchez-Viesca, F., et al. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline.[1][2][4] Rapid Communications in Mass Spectrometry.[2][4] Retrieved from [Link]

  • Reich, H. J. 1H NMR Chemical Shifts - Reproducible Data Tables. University of Wisconsin.[2][3] Retrieved from [Link][1][2]

Sources

A Technical Guide to the Solubility of 8-Nitroquinolin-6-ol in Organic Solvents: Theoretical Principles and a Framework for Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to 8-Nitroquinolin-6-ol

8-Nitroquinolin-6-ol, also known as 6-hydroxy-8-nitroquinoline, is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₃. Its structure consists of a quinoline bicyclic system substituted with a hydroxyl (-OH) group at position 6 and a nitro (-NO₂) group at position 8.

Molecular Structure:

The presence of the quinoline core, a known pharmacophore, along with electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) functional groups, suggests its potential utility as a building block in the synthesis of novel therapeutic agents or functional materials.[1] Known physical properties include its appearance as a yellow to brown solid and a melting point of 198-199.5 °C.[2] Accurate solubility data is paramount for any further development, from designing synthetic reaction conditions to formulating a final product.

Theoretical Principles and Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[3] The molecular structure of 8-Nitroquinolin-6-ol offers several key features that dictate its interaction with different types of solvents:

  • Quinoline Ring System: This large, aromatic, and relatively non-polar backbone contributes to its solubility in non-polar and moderately polar organic solvents through π-π stacking and van der Waals interactions.

  • Hydroxyl (-OH) Group: As a phenolic hydroxyl group, it is weakly acidic and can act as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).

  • Nitro (-NO₂) Group: This is a highly polar, electron-withdrawing group. It cannot donate hydrogen bonds but is an effective hydrogen bond acceptor. Its polarity contributes to solubility in polar solvents.

Causality-Driven Predictions:

Based on this structural analysis, we can predict the following solubility trends for 8-Nitroquinolin-6-ol:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar nitro group and accept hydrogen bonds from the hydroxyl group.

  • Good to Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The alcohol's ability to both donate and accept hydrogen bonds will facilitate the dissolution of the solute.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar functional groups but are less effective than highly polar solvents. For the related compound 6-methoxy-8-nitroquinoline, the solubility in chloroform is reported as 3.9 g per 100 g of solvent at room temperature.[4]

  • Low to Negligible Solubility: Expected in non-polar solvents such as toluene, hexane, and cyclohexane. The energy required to break the solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.

  • Aqueous Solubility: The compound is predicted to have low water solubility due to the large, hydrophobic quinoline core. The acidic nature of the phenolic hydroxyl group means its solubility will be highly pH-dependent, increasing significantly in basic aqueous solutions due to the formation of a more polar phenolate salt.

A Self-Validating Protocol for Experimental Solubility Determination

To generate reliable and authoritative data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be self-validating by incorporating essential controls and precise quantification steps.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified analytically.

Materials and Reagents
  • Compound: 8-Nitroquinolin-6-ol (purity >98%, verified by HPLC and NMR).

  • Solvents: HPLC-grade or equivalent purity. A representative panel should be used:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: DMSO, Acetonitrile, Acetone

    • Intermediate Polarity: Dichloromethane, Ethyl Acetate

    • Non-Polar: Toluene, n-Hexane

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge capable of holding the vials

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow

This workflow is designed to ensure accuracy and minimize common sources of error, such as incomplete equilibration or inaccurate quantification.

Step 1: Preparation of Stock Standard for Quantification

  • Rationale: A precise standard is required to create a calibration curve for accurate concentration measurement.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of 8-Nitroquinolin-6-ol.

    • Dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) in a 10 mL volumetric flask.

    • Prepare a series of serial dilutions from this stock to create at least five calibration standards spanning the expected solubility range.

Step 2: Sample Preparation (Shake-Flask Method)

  • Rationale: To create a saturated solution at equilibrium. Using a sufficient excess of solid ensures that saturation is achieved and maintained.

  • Procedure:

    • Add an excess amount of 8-Nitroquinolin-6-ol (e.g., ~10-20 mg) to a pre-weighed 4 mL glass vial. The key is to have visible solid remaining at the end of the experiment.

    • Record the exact mass of the compound added.

    • Add a precise volume of the chosen solvent (e.g., 2 mL).

    • Securely cap the vial and record the total mass.

    • Prepare each sample in triplicate for statistical validity.

Step 3: Equilibration

  • Rationale: To allow the dissolution process to reach a thermodynamic steady state. The time required can vary; 24-48 hours is typical, but preliminary experiments should confirm the optimal time.

  • Procedure:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Agitate for at least 24 hours. A parallel experiment agitating for 48 or 72 hours should be run to confirm that equilibrium was reached (i.e., the measured concentration does not increase with time).

Step 4: Phase Separation and Sample Dilution

  • Rationale: To separate the saturated liquid phase from the excess solid without altering the concentration (e.g., by temperature change or solvent evaporation).

  • Procedure:

    • Allow the vials to stand at the experimental temperature for ~30 minutes for the solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any fine particulates.

    • Precisely dilute the filtrate with a suitable solvent to bring its concentration within the range of the calibration curve. Record the dilution factor accurately.

Step 5: Quantification

  • Rationale: To determine the concentration of the dissolved compound using a validated analytical method.

  • Procedure (using HPLC-UV):

    • Analyze the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

    • Inject the diluted sample filtrates (in triplicate) onto the HPLC system.

    • Record the peak area for 8-Nitroquinolin-6-ol.

    • Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility in the original solvent. Report the result as a mean ± standard deviation in units of mg/mL or µg/mL.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Sampling cluster_quant Phase 4: Quantification A 1. Prepare Calibration Standards I 9. Calculate Concentration from Calibration Curve A->I Establishes Quantification Basis B 2. Add Excess Solute to Vials C 3. Add Solvent & Record Mass B->C D 4. Agitate at Constant Temperature (24-48h) C->D E 5. Centrifuge to Pellet Solid D->E Equilibrium Reached F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Dilute Sample for Analysis F->G H 8. Analyze via HPLC-UV G->H H->I Provides Raw Data J 10. Report Solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for determining the equilibrium solubility of 8-Nitroquinolin-6-ol.

Data Presentation: An Illustrative Example

As quantitative data for 8-Nitroquinolin-6-ol is not currently published, the following table serves as a template for how experimentally determined results should be presented. The values are hypothetical but reflect the predicted trends discussed in Section 2.0.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
n-HexaneNon-Polar25< 0.01< 5.26 x 10⁻⁵
TolueneNon-Polar (Aromatic)250.15 ± 0.027.89 x 10⁻⁴
DichloromethaneIntermediate Polarity251.2 ± 0.16.31 x 10⁻³
Ethyl AcetateIntermediate Polarity252.5 ± 0.21.31 x 10⁻²
AcetonePolar Aprotic258.0 ± 0.54.21 x 10⁻²
AcetonitrilePolar Aprotic255.5 ± 0.42.89 x 10⁻²
MethanolPolar Protic2515.2 ± 1.17.99 x 10⁻²
EthanolPolar Protic2511.8 ± 0.96.21 x 10⁻²
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 50> 0.263

Note: All data in this table is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 8-Nitroquinolin-6-ol in various organic solvents. By combining theoretical predictions based on molecular structure with a detailed, self-validating experimental protocol, researchers can confidently generate the high-quality data needed for drug development, process optimization, and materials science applications. The provided workflow emphasizes precision, reproducibility, and a deep understanding of the causality behind each experimental step, empowering scientists to overcome the current data gap and advance their research with this promising compound.

References

  • Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrF2VWr-Qv9ZkrbbWVSksmzaP4qck2Tc-K9RqWD_K3lm3IqgAzj48Px0jeXCQ9TZ2Pw2EZ1OmL7-w-YRtF20kgdT64ClpcUeSqELiewHmOIReej-GMLd7EZbTp7ma_XAAdgcUcyk_ZxcL9s5UXQ==
  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline
  • LookChem. (n.d.). 8-Nitroquinoline 607-35-2 wiki. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeq4Qd_0LgK_geG8l6zj-n7s4u-iE6tNNEaPzbq-4mf_JCSeqDExLdI3X1VG-aY_9wUKCE8U5T01yi6v-B9kdJXQu0UWqwvyfjLcErHO5CbtGl903658Pmc18GE1H4Cu2-hQlX9p57KtQjO9xRGILqoDfMnu4L_czEktKqhMUi
  • University of Houston-Downtown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • AERU, University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from aeru.herts.ac.uk/ppdb/en/Reports/401.htm
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • ResearchGate. (2011). 8-Nitroquinoline. Retrieved from researchgate.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from typeset.
  • Athabasca University. (2023). Solubility of Organic Compounds.
  • ChemicalBook. (2025). 8-HYDROXY-6-NITROQUINOLINE | 16727-28-9. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB4279017.htm

Sources

Introduction: The Significance of the Nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 8-Nitroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The introduction of nitro and hydroxyl groups, as seen in 8-Nitroquinolin-6-ol, can significantly modulate the electronic properties, reactivity, and biological interactions of the parent molecule. Nitro-substituted quinolines are recognized for their potential in various therapeutic areas, while hydroxyquinolines are well-known for their metal-chelating properties and applications in neuroprotective and antimicrobial agents.[2][3] Understanding the thermal stability of such highly functionalized molecules is paramount for drug development, ensuring safety during manufacturing, storage, and formulation, as well as for predicting potential degradation pathways.

This guide provides a comprehensive analysis of the thermal stability and decomposition profile of 8-Nitroquinolin-6-ol. We will explore the theoretical underpinnings of its stability, propose likely decomposition pathways, and provide detailed experimental protocols for empirical validation using standard thermal analysis techniques.

Section 1: Molecular Structure and Inferred Thermal Stability

The thermal stability of 8-Nitroquinolin-6-ol is dictated by the interplay of the stable quinoline ring system and its electron-withdrawing nitro (-NO2) and electron-donating hydroxyl (-OH) substituents.

  • Quinoline Core: The bicyclic aromatic structure of quinoline imparts significant inherent thermal stability.

  • Substituent Effects: The nitro group is a known energetic functional group and often represents the initial point of thermal decomposition in many organic molecules. Conversely, the hydroxyl group can participate in intermolecular and intramolecular hydrogen bonding. These hydrogen bonds, particularly interactions between the hydroxyl proton and the nitro group's oxygen atoms, can enhance the overall stability of the crystal lattice, potentially leading to a higher melting point and decomposition temperature compared to analogues lacking this feature.[1] For instance, the thermal behavior of a related compound, 6-nitroquinoline fumaric acid, has been evaluated using TG/DSC techniques, indicating its stability up to its melting point of 191 °C.[1]

Based on the structure, a multi-stage decomposition process is anticipated. The initial decomposition is likely to be associated with the nitro group, followed by the breakdown of the hydroxyl group and, at higher temperatures, the fragmentation of the quinoline ring itself.

Section 2: Postulated Decomposition Pathway

The subsequent decomposition would likely involve the fragmentation of the resulting quinolinol radical. The process is expected to proceed through several stages at increasing temperatures, ultimately leading to the complete breakdown of the molecule.

A 8-Nitroquinolin-6-ol B Initial Heat Application (Endothermic/Exothermic Event) A->B Heat C C-NO2 Bond Cleavage B->C D Release of Nitrogen Oxides (NOx) C->D E Quinolinol Radical Intermediate C->E F Further Heating E->F Increased Temperature G Fragmentation of Quinoline Ring F->G H Gaseous Decomposition Products (CO, CO2, H2O, etc.) G->H

Caption: Postulated high-level decomposition pathway for 8-Nitroquinolin-6-ol.

Section 3: Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition kinetics of 8-Nitroquinolin-6-ol, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, the number of decomposition steps, and the mass loss at each step.

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 8-Nitroquinolin-6-ol into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass loss (%) versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the derivative of the TGA curve (DTG).

    • Quantify the percentage mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions (polymorphism), and the enthalpy of decomposition (exothermic or endothermic).

Experimental Protocol:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 8-Nitroquinolin-6-ol into a hermetically sealed aluminum or high-pressure gold crucible.[5] A sealed crucible is crucial to prevent sublimation and ensure that the observed thermal events are related to decomposition.[5]

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks, which may correspond to melting or solid-solid phase transitions.

    • Identify exothermic peaks, which indicate energy-releasing decomposition events.

    • Integrate the peak areas to determine the enthalpy change (ΔH) for each thermal event.

cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) A Weigh 5-10 mg of 8-Nitroquinolin-6-ol B Heat at 10 °C/min in N2/Air A->B C Record Mass Loss vs. Temperature B->C D Determine T_onset, T_max, and % Mass Loss C->D E Weigh 2-5 mg in Sealed Crucible F Heat at 10 °C/min in N2 E->F G Record Heat Flow vs. Temperature F->G H Identify Melting Point (Endotherm) and Decomposition (Exotherm) G->H

Caption: Experimental workflow for the thermal analysis of 8-Nitroquinolin-6-ol.

Section 4: Kinetic Analysis of Decomposition

To further understand the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined from the TGA data. Methods like the Freeman-Carroll and Sharp-Wentworth analyses can be employed for this purpose. This data is crucial for predicting the shelf-life and stability of the compound under various temperature conditions. The Freeman-Carroll method is particularly advantageous as it allows for the determination of both the activation energy and the order of the reaction in a single stage.

Summary of Expected Thermal Data

The following table summarizes the key thermal stability and decomposition parameters that would be obtained from the proposed experimental workflow.

ParameterAnalytical TechniqueExpected Information
Melting Point (T_m) DSCTemperature of the solid-to-liquid phase transition.
Onset Decomposition Temperature (T_onset) TGAThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (T_max) TGA (DTG curve)The temperature at which the rate of mass loss is highest.
Decomposition Enthalpy (ΔH_decomp) DSCThe energy released (exotherm) or absorbed (endotherm) during decomposition.
Mass Loss (%) TGAThe percentage of mass lost at each stage of decomposition.
Activation Energy (Ea) TGA (Kinetic Analysis)The minimum energy required to initiate the decomposition reaction.

Conclusion

A thorough understanding of the thermal stability and decomposition of 8-Nitroquinolin-6-ol is essential for its safe handling and application in research and drug development. While direct experimental data is sparse, a combination of theoretical considerations based on its molecular structure and a systematic experimental approach using TGA and DSC can provide a comprehensive thermal profile. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this and other novel nitroquinoline derivatives, ensuring both scientific rigor and safety in their development endeavors.

References

  • ResearchGate. (n.d.). 8-Nitroquinoline.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.

Sources

Technical Guide: Quantum Chemical Protocol for 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide establishes a rigorous computational framework for the structural and electronic characterization of 8-Nitroquinolin-6-ol .[1] Unlike its common isomer Nitroxoline (5-nitro-8-hydroxyquinoline), this specific regioisomer presents a unique "push-pull" electronic system where the electron-donating hydroxyl group at position 6 interacts distally with the electron-withdrawing nitro group at position 8.[1] This configuration significantly alters its dipole moment, solubility profile, and potential binding affinity in medicinal chemistry contexts.[1]

The following protocol leverages Density Functional Theory (DFT) to predict reactivity descriptors, spectroscopic signatures, and drug-likeness, serving as a pre-synthetic validation tool for drug development pipelines.

Molecular Architecture & Computational Strategy

Structural Logic

The 8-Nitroquinolin-6-ol scaffold consists of a bicyclic quinoline ring substituted at two critical positions:

  • Position 6 (Hydroxyl, -OH): Acts as a

    
    -donor, increasing electron density in the ring system (activation).[1]
    
  • Position 8 (Nitro, -NO

    
    ):  Acts as a strong 
    
    
    
    - and
    
    
    -acceptor, withdrawing electron density.[1]

Critical Interaction: The proximity of the 8-nitro group to the quinoline nitrogen (N1) creates a peri-interaction. Unlike 8-hydroxyquinolines, which form stable intramolecular hydrogen bonds (N1


 HO-C8), 8-Nitroquinolin-6-ol lacks this stabilization, leading to higher polarity and distinct solvation behavior.[1]
Level of Theory Selection

To ensure experimental reproducibility, the following theoretical levels are prescribed based on benchmark studies of nitro-substituted heteroaromatics.

Calculation TypeFunctionalBasis SetJustification
Geometry Optimization B3LYP 6-311++G(d,p) Hybrid functional balances cost/accuracy; diffuse functions (++) essential for describing lone pairs on Oxygen/Nitrogen and the nitro group anion character.[1]
Excited States (UV-Vis) TD-CAM-B3LYP 6-311++G(d,p) Long-range corrected functional corrects the charge-transfer failure of standard B3LYP in push-pull systems.
Solvation Energy M06-2X def2-TZVP Meta-hybrid functional with SMD solvent model provides superior accuracy for free energies of solvation (

).[1]
NMR Shielding WP04 or B3LYP cc-pVTZ Triple-zeta quality required for accurate magnetic property prediction (GIAO method).[1]

Protocol: Geometry Optimization & Stability Analysis

Workflow Diagram

The following logic flow ensures that the global minimum is located, avoiding false local minima caused by nitro group rotation.

OptimizationWorkflow Start Input Structure (8-Nitroquinolin-6-ol) PreOpt Pre-Optimization (PM6 or HF/3-21G) Start->PreOpt DFT_Gas DFT Optimization (Gas Phase) B3LYP/6-311++G(d,p) PreOpt->DFT_Gas Freq_Check Frequency Check (NImag = 0?) DFT_Gas->Freq_Check Solvent_Opt Solvent Phase Optimization IEFPCM (Water/DMSO) Freq_Check->Solvent_Opt Yes Conf_Search Rotational Scan (Nitro & OH dihedrals) Freq_Check->Conf_Search No (Imaginary Freq) Final_Output Global Minimum XYZ Coordinates Solvent_Opt->Final_Output Conf_Search->DFT_Gas Re-submit

Figure 1: Self-consistent field (SCF) convergence workflow for geometry optimization.

Execution Steps
  • Construction: Build the initial structure with the nitro group coplanar to the ring.

  • Rotational Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C7-C8-N-O dihedral angle.[1] The nitro group may twist slightly (10-30°) out of plane to relieve steric strain with the peri-hydrogen at C7 or the lone pair at N1.

  • Frequency Analysis: Confirm the stationary point by ensuring zero imaginary frequencies. A single imaginary frequency indicates a transition state (likely a rotational saddle point).[1]

Electronic Structure & Reactivity Descriptors[1]

Frontier Molecular Orbitals (FMO)

The biological activity of 8-Nitroquinolin-6-ol is governed by its ability to accept or donate electrons within a binding pocket.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 6-hydroxyl group and the carbocyclic ring . Represents the region susceptible to electrophilic attack (metabolic oxidation).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 8-nitro group and the pyridine ring . Represents the region susceptible to nucleophilic attack (e.g., by cysteine residues in proteins).[1]

Global Reactivity Descriptors (Formulas): Calculated using ionization potential (


) and electron affinity (

).
DescriptorSymbolFormulaPhysical Meaning
Chemical Hardness


Resistance to charge transfer.[1] High

= stable, low toxicity.[1]
Softness


High

implies high polarizability and easier drug-receptor interaction.[1]
Electrophilicity Index


Propensity to accept electrons (critical for covalent inhibitors).[1]
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density isosurface (typically 0.002 a.u.) reveals binding sites.[1]

  • Negative Regions (Red): Nitro oxygens and Quinoline Nitrogen (N1).[1] These are H-bond acceptor sites.

  • Positive Regions (Blue): Hydroxyl proton (H-O6) and ring protons.[1] These are H-bond donor sites.

Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

To validate synthesized compounds, compare experimental FTIR data with calculated frequencies.[1]

  • Scaling Factor: DFT overestimates frequencies due to anharmonicity.[1] Multiply B3LYP/6-311++G(d,p) frequencies by 0.967 .

  • Key Diagnostic Bands:

    • 
      : ~3400-3600 cm
      
      
      
      (Sharp if free, broad if H-bonded).[1]
    • 
      : ~1530 cm
      
      
      
      (Strong intensity).[1]
    • 
      : ~1350 cm
      
      
      
      .[1]
UV-Vis Absorption (TD-DFT)

Predicting the electronic transitions is vital for photostability studies.[1]

  • Method: TD-DFT (Time-Dependent DFT) with CAM-B3LYP (Coulomb-Attenuating Method) is required because the charge transfer (CT) from OH

    
     NO
    
    
    
    spans a large distance.[1] Standard B3LYP will underestimate the excitation energy (predicting a "too red" shift).[1]
  • Solvent: Use IEFPCM with Methanol or Ethanol to match experimental assay conditions.

Drug-Likeness & Docking Preparation[1]

Before docking 8-Nitroquinolin-6-ol into biological targets (e.g., bacterial DNA gyrase or fungal enzymes), the ligand must be prepared using quantum charges.[1]

Ligand Preparation Workflow
  • Charge Calculation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* MEP calculation.[1] This accurately captures the polarization of the nitro group.

  • Tautomer Check: Ensure the enol form (quinolin-6-ol) is the dominant tautomer over the keto (quinolinone) form.[1] DFT energy comparison (

    
    ) will confirm the aromatic enol is energetically favored by >15 kcal/mol.[1]
    
QSAR Relevance

The calculated Dipole Moment (


)  and LogP  (partition coefficient) are critical inputs for QSAR models.[1]
  • Hypothesis: The 8-nitro group increases lipophilicity compared to the 8-hydroxyl isomer, potentially enhancing membrane permeability.

References

  • DFT Benchmarking for Nitro Compounds: Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics.

  • Basis Set Selection: Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971).[1] "Self-Consistent Molecular-Orbital Methods. IX. An Extended Gaussian-Type Basis for Molecular-Orbital Studies of Organic Molecules."[1] The Journal of Chemical Physics.

  • Solvation Models (SMD/IEFPCM): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

  • Reactivity Descriptors (Fukui Functions): Parr, R. G., & Yang, W. (1984).[1] "Density functional approach to the frontier-electron theory of chemical reactivity." Journal of the American Chemical Society.[1]

  • TD-DFT for Push-Pull Systems: Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters. [1]

Sources

Toxicological Profile & Safety Assessment: 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Nitroquinolin-6-ol is a specialized nitrogen-containing heterocyclic compound primarily utilized as a synthetic intermediate in the development of fluorescent chemosensors (e.g., for Zinc and Nitric Oxide detection) and bioactive quinoline derivatives. While specific regulatory toxicological dossiers (e.g., NTP, IARC) are absent for this specific isomer, a rigorous analysis based on Structure-Activity Relationships (SAR) and analogue data (e.g., 8-hydroxyquinoline, 4-nitroquinoline-1-oxide) designates it as a High-Potency Hazard .

Key Predicted Risks:

  • Genotoxicity: High probability of mutagenicity due to the enzymatic reduction of the C8-nitro group to reactive hydroxylamines.

  • Acute Toxicity: Likely harmful or toxic if swallowed (Category 3/4) based on the quinoline scaffold.

  • Cellular Stress: Potential for oxidative stress induction via redox cycling.

This guide provides a technical breakdown of the compound's toxicokinetics, mechanisms of action, and mandatory safety protocols for researchers handling this substance.

Chemical Identity & Physicochemical Properties[1]

Understanding the physicochemical nature of 8-Nitroquinolin-6-ol is prerequisite to predicting its bioavailability and environmental fate.

PropertyValue / DescriptionRelevance to Toxicology
Molecular Formula C

H

N

O

Low molecular weight facilitates membrane permeability.
Molecular Weight 190.16 g/mol Easily absorbed via gastrointestinal and respiratory tracts.
Structure Quinoline core; Hydroxyl at C6; Nitro at C8.[1]C8-Nitro: Site of reductive activation. C6-Hydroxyl: Site of Phase II conjugation (glucuronidation).
Solubility Low in water; Soluble in DMSO, Ethanol.Requires organic solvents for biological assays; potential for precipitation in cell media.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; suggests passive diffusion across cell membranes.

Toxicokinetics (ADME)

The toxicity of 8-Nitroquinolin-6-ol is governed by its metabolic activation. Unlike direct-acting toxins, nitroarenes often require bioactivation.

Absorption

Due to its lipophilic aromatic structure and low molecular weight, the compound is predicted to be rapidly absorbed following oral ingestion or inhalation of dust. Dermal absorption is also significant, necessitating double-gloving protocols.

Metabolism (The Critical Pathway)

The primary driver of toxicity is the nitro-reduction pathway .

  • Phase I (Activation): Nitroreductases (cytosolic or microsomal) reduce the 8-nitro group.

    • Step 1: 8-Nitroquinolin-6-ol

      
       8-Nitrosoquinolin-6-ol.
      
    • Step 2: 8-Nitrosoquinolin-6-ol

      
      8-Hydroxylaminoquinolin-6-ol (Proximate Carcinogen) .
      
  • Phase II (Detoxification/Elimination): The 6-hydroxyl group is a "soft spot" for conjugation.

    • UDP-glucuronosyltransferases (UGTs) convert the C6-OH to a glucuronide, increasing water solubility for renal excretion.

Excretion

Elimination is likely renal, primarily as O-glucuronide or O-sulfate conjugates. Unmetabolized compound may be excreted in feces if biliary excretion occurs.

Toxicodynamics & Mechanism of Action

The biological impact of 8-Nitroquinolin-6-ol is tri-fold, involving DNA damage, oxidative stress, and enzyme interference.

Mechanism 1: Genotoxicity via DNA Adducts

The N-hydroxylamino metabolite (formed in Step 2 above) can undergo esterification (e.g., acetylation) to form an unstable nitrenium ion. This electrophile attacks DNA bases (typically Guanine C8), leading to:

  • Replication errors.

  • Frameshift mutations.

  • Salmonella mutagenicity (Ames Positive prediction).

Mechanism 2: Oxidative Stress (Redox Cycling)

Under aerobic conditions, the one-electron reduction of the nitro group forms a nitro anion radical. This radical can donate an electron to molecular oxygen, generating superoxide anions (


).
  • Consequence: Depletion of cellular glutathione (GSH) and lipid peroxidation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway leading to DNA damage.

MetabolicActivation Parent 8-Nitroquinolin-6-ol (Parent) Nitroso 8-Nitrosoquinolin-6-ol (Intermediate) Parent->Nitroso Nitroreductase (2e- reduction) Glucuronide O-Glucuronide (Excretion) Parent->Glucuronide UGT (Phase II) at C6-OH Hydroxylamine 8-Hydroxylaminoquinolin-6-ol (Proximate Carcinogen) Nitroso->Hydroxylamine Nitroreductase Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium O-Acetylation (NAT enzymes) DNA_Adduct DNA Adduct (Mutation) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Figure 1: Metabolic fate of 8-Nitroquinolin-6-ol showing the competition between Phase II detoxification and reductive bioactivation.

Toxicological Profile (Predicted)

Based on the chemical class (Nitroquinolines), the following profile is established for risk assessment purposes.

EndpointPredicted Hazard LevelJustification
Acute Oral Toxicity Category 3 (Toxic) Analogous to 8-hydroxyquinoline (LD50 ~1200 mg/kg) but nitro group enhances toxicity.
Skin Irritation Category 2 (Irritant) Phenolic moiety and basic nitrogen likely cause contact dermatitis.
Eye Damage Category 1 (Severe) Quinoline derivatives are known to be severe eye irritants; risk of corneal opacity.[2]
Carcinogenicity Category 2 (Suspected) Nitroquinolines are structurally alerted for carcinogenicity via the mechanism described in Section 4.1.
Reproductive Toxicity Unknown/Caution 8-Hydroxyquinoline shows reproductive effects; caution is warranted.

Experimental Protocols for Toxicity Assessment

To validate the theoretical risks, researchers should employ the following self-validating experimental workflows.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm mutagenicity derived from nitro-reduction. Self-Validation: Use of nitroreductase-deficient strains (TA98NR) vs. standard strains (TA98) confirms if toxicity is nitro-group dependent.

  • Strain Selection: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver homogenate.

    • Note: Nitroarenes are often direct-acting mutagens in bacteria due to endogenous bacterial nitroreductases.

  • Dosing: 5 concentrations (e.g., 0.5 to 500 µ g/plate ).

  • Controls:

    • Negative: DMSO solvent.

    • Positive (-S9): 4-Nitroquinoline-1-oxide (4-NQO).

    • Positive (+S9): 2-Aminofluorene.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 in mammalian cells (e.g., HepG2).

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve 8-Nitroquinolin-6-ol in DMSO (Final DMSO < 0.5%). Treat cells with serial dilutions (0.1 - 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve; calculate IC50 using non-linear regression.

Visualization: Cytotoxicity Workflow

This diagram outlines the logical flow for the MTT assay, ensuring quality control steps are integrated.

MTT_Workflow Start Cell Seeding (HepG2, 24h) Treatment Treatment (48h) (+/- Inhibitors) Start->Treatment CompoundPrep Compound Prep (DMSO Stock -> Media Dilution) CompoundPrep->Treatment Max 0.5% DMSO MTT_Add Add MTT Reagent (Incubate 4h) Treatment->MTT_Add Solubilization Solubilize Formazan (DMSO) MTT_Add->Solubilization Readout Absorbance (570nm) Data Analysis Solubilization->Readout

Figure 2: Step-by-step workflow for determining IC50 values using the MTT assay.

Safe Handling & Risk Management

Given the predicted profile, "Standard Laboratory Practices" are insufficient. Enhanced Containment is required.

  • Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • PPE (Personal Protective Equipment):

    • Gloves: Nitrile (double-gloved) or Laminate film (Silver Shield) if handling concentrated solutions.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If dust generation is possible and hood is unavailable, use N95 or P100 respirator.

  • Decontamination: Neutralize spills with 10% bleach solution (oxidizes the structure) followed by soap and water. Do not use ethanol alone, as it spreads the lipophilic compound.

References

  • Synthesis and Application of Quinoline Derivatives

    • Nolan, E. M., & Lippard, S. J. (2004). Small-molecule fluorescent sensors for zinc(II). Accounts of Chemical Research. [Link]

  • Nitroquinoline Mutagenicity Mechanisms

    • Tada, M., & Tada, M. (1976). Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid. Nature. [Link]

  • General Toxicity of Hydroxyquinolines

    • National Toxicology Program (NTP). (1985).[3] Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline. NTP TR 276. [Link]

  • QSAR for Nitroaromatic Toxicity

    • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology. [Link]

  • Chemical Identity Verification

    • PubChem. (n.d.). Compound Summary: 8-Nitroquinolin-6-ol.[3][4] National Library of Medicine. [Link] (Note: Verify specific isomer CID via search).

Sources

The Skraup Reaction: From Violent Classic to Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Organic Synthesis

Executive Summary

The Skraup synthesis remains the premier method for constructing the quinoline scaffold, a pharmacophore ubiquitous in antimalarials, fluoroquinolone antibiotics, and kinase inhibitors. However, its historical reputation for violent exotherms and acrolein toxicity often deters its use in modern high-throughput environments.

This guide bridges the gap between the 1880 classic protocol and 21st-century process chemistry. We deconstruct the mechanism to reveal control points, introduce self-validating safety protocols, and present a microwave-assisted methodology that aligns with green chemistry standards.

Part 1: Mechanistic Anatomy

To control the Skraup reaction, one must master the in situ generation of acrolein. The reaction is not a single event but a cascade of four distinct chemical transformations.

The Four-Stage Cascade
  • Dehydration (The Trigger): Glycerol dehydrates in hot sulfuric acid to form acrolein (

    
    -unsaturated aldehyde).[1] This is the rate-limiting step for the initial induction period.
    
  • Michael Addition (The Capture): The aniline nitrogen attacks the

    
    -carbon of acrolein. This is a reversible equilibrium.
    
  • Cyclization (The Ring Closure): Electrophilic aromatic substitution closes the ring, forming a dihydroquinoline intermediate.

  • Oxidative Aromatization (The Finish): The dihydroquinoline is dehydrogenated to the final quinoline.[2] In the classic Skraup, nitrobenzene serves as the oxidant; in modern variants, iodine or atmospheric oxygen may be used.

Mechanistic Flowchart

The following diagram illustrates the sequential logic and the critical intermediate states.

SkraupMechanism Reactants Aniline + Glycerol Acrolein Acrolein (In Situ) (Highly Reactive Electrophile) Reactants->Acrolein Dehydration (-2 H2O) Acid Conc. H2SO4 (Dehydrating Agent) Acid->Acrolein Catalysis Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael Nucleophilic Attack Cyclization 1,2-Dihydroquinoline (Unstable Intermediate) Michael->Cyclization Intramolecular EAS (-H2O) Product Quinoline (Aromatic Scaffold) Cyclization->Product Dehydrogenation Oxidant Oxidant (Nitrobenzene/I2) Oxidant->Product e- Acceptor

Figure 1: The sequential reaction pathway of the Skraup synthesis, highlighting the critical in situ generation of acrolein.[3]

Part 2: The Safety Paradox & Process Control

The "violence" of the Skraup reaction stems from the accumulation of reagents during the induction period. If the mixture is heated too rapidly, a sudden, massive release of acrolein triggers a runaway exotherm.

Critical Safety Protocol: The "Self-Validating" Setup

To ensure safety, the reaction setup must include a feedback loop. Do not proceed to high heat until the induction phase is confirmed complete.

The Acrolein Containment Logic:

  • Fume Hood Velocity: Must be >100 fpm due to acrolein’s lachrymatory nature (TLV 0.1 ppm).

  • The Moderator: Ferrous sulfate (

    
    ) is added in the classic protocol.[4] It acts as a radical scavenger and oxygen transfer agent, smoothing the oxidation profile.
    
  • Temperature Ramping: Heat to 100°C and hold. Observe the reflux. Only when the initial turbulence subsides (indicating steady acrolein consumption) should you ramp to the final reflux temperature (140°C+).

SafetyLogic Start Start Heating Check Temp = 100°C Induction Check Start->Check Action1 Hold Temp Observe Reflux Check->Action1 Turbulence High Action2 Ramp to 140°C Check->Action2 Reflux Stable Abort Cool Immediately (Runaway Exotherm) Check->Abort Temp Spike >10°C/min Action1->Check Wait 10 min

Figure 2: Process control logic for managing the induction period and preventing thermal runaway.

Part 3: Experimental Protocols

Protocol A: The Robust Classic (Bench Scale)

Best for multi-gram synthesis where equipment is limited.

Reagents:

  • Aniline (0.1 mol, 9.3 g)

  • Glycerol (0.3 mol, 27.6 g)

  • Nitrobenzene (0.06 mol, 7.4 g) - Acts as oxidant and solvent

  • Conc.

    
     (0.2 mol, 19.6 g)
    
  • Ferrous Sulfate (

    
    ) (0.5 g) - Moderator
    

Procedure:

  • Setup: Equip a 250mL round-bottom flask with a Claisen adapter, reflux condenser, and a heavy-duty magnetic stirrer.

  • Addition: Add reagents in this order: Aniline, Glycerol, Nitrobenzene, Ferrous Sulfate.

  • Acidification: Cool the flask in an ice bath. Add

    
     dropwise with vigorous stirring. (Exothermic!)
    
  • Induction: Attach condenser. Heat slowly to ~100°C. The mixture will darken and may boil vigorously. Do not overheat.

  • Reflux: Once the initial reaction subsides, reflux at 135-145°C for 4 hours.

  • Workup: Steam distill the mixture to remove unreacted nitrobenzene. Basify the residue with 50% NaOH to pH >10. Extract with ether or DCM.

Protocol B: Modern Microwave-Assisted (Green Chemistry)

Best for library synthesis, high-throughput screening, and avoiding nitrobenzene.

Reagents:

  • Aniline derivative (10 mmol)

  • Glycerol (30 mmol)

  • Iodine (0.5 mmol) - Catalyst/Oxidant replacement

  • Solid Acid Catalyst (e.g., K-10 Montmorillonite clay or Sulfated Zirconia) - 10% w/w

Procedure:

  • Mix: Mix aniline, glycerol, and iodine in a microwave-safe vial. Add the solid catalyst.

  • Irradiation: Seal the vessel. Set microwave reactor (e.g., CEM or Biotage) to:

    • Temp: 140°C

    • Power: Max 250W (Dynamic mode)

    • Time: 15 minutes

  • Workup: Dilute with ethyl acetate, filter off the solid catalyst (reusable), and wash with sodium thiosulfate (to remove iodine). Evaporate solvent.

Part 4: Strategic Optimization & Data

Yield Comparison: Classic vs. Modern

The following table highlights why modern methods are preferred for drug discovery (speed and purity), while classic methods serve bulk synthesis.

ParameterClassic SkraupMicrowave/Green Skraup
Reaction Time 4 - 6 Hours10 - 20 Minutes
Oxidant Nitrobenzene (Toxic)Iodine or Air (Benign)
Yield (Unsubstituted) 60 - 75%85 - 92%
Workup Complexity High (Steam Distillation)Low (Filtration/Extraction)
Atom Economy Low (Solvent waste)High (Solvent-free options)
Substituent Effects (Hammett Logic)

The electronic nature of the aniline dictates the success of the Michael addition and cyclization.

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me): Accelerate the reaction. Risk:[5] Polymerization or multiple additions.

  • Electron Withdrawing Groups (EWG) (e.g., -NO2): Deactivate the ring. The cyclization step becomes sluggish. Solution: Use stronger acid (Oleum) or higher temperatures (Microwave).

  • Meta-Substituents: Result in a mixture of regioisomers (5- and 7-substituted quinolines).

Part 5: Therapeutic Applications

The quinoline ring is not just a chemical curiosity; it is a privileged scaffold in medicinal chemistry.[2]

  • Antimalarials: The historical driver. Chloroquine and Mefloquine rely on the 4-aminoquinoline core.

  • Kinase Inhibitors: Modern targeted therapies (e.g., Lenvatinib) utilize quinoline-carboxamides to inhibit VEGFR.

  • Diagnostics: 8-Hydroxyquinoline is a classic chelator used in metal analysis and neurodegenerative research (Alzheimer's plaques).

References

  • Classic Mechanism & History

    • Skraup, Z. H. (1880).[4][6] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • Modern Microwave Protocols

    • BenchChem. (2025).[1][2][7] "Microwave-Assisted Synthesis of Quinoline Derivatives".

    • Source:

  • Green Chemistry Variations

    • Martinez, et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis".
    • Source:

  • Safety Data (Acrolein)

    • Centers for Disease Control and Prevention (CDC). "Acrolein - NIOSH Pocket Guide to Chemical Hazards".
    • Source:

  • Review of Quinoline Synthesis

    • Tople, M.S., et al. (2022).[8] "Microwave irradiation for the synthesis of quinoline scaffolds: a review". Journal of the Iranian Chemical Society.[8]

    • Source:

Sources

Technical Guide: Preliminary In Vitro Characterization of 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary in vitro characterization framework for 8-Nitroquinolin-6-ol .

Executive Summary & Chemical Context

8-Nitroquinolin-6-ol (CAS: 5437-99-0) is a functionalized quinoline scaffold distinct from its clinically established isomer, Nitroxoline (5-nitroquinolin-8-ol). While Nitroxoline acts primarily through bidentate metal chelation (N1 and O8), 8-Nitroquinolin-6-ol lacks this chelation motif due to the distal positioning of the hydroxyl group at C6.

Instead, its pharmacological and chemical utility lies in two distinct mechanisms:

  • Redox-Activated Pharmacophore: The C8-nitro group renders the molecule a substrate for nitroreductases, potentially generating reactive radical species or fluorescent amine derivatives.

  • Synthetic Versatility: It serves as a critical intermediate for "turn-on" fluorescent probes (e.g., for nitric oxide detection) and guanidine-based catalysis ligands.

This guide provides a standardized protocol for evaluating this compound as a Novel Chemical Entity (NCE), focusing on its solubility, cytotoxicity, and redox-dependent bioactivity.

Chemical Identity Table
PropertySpecification
IUPAC Name 8-Nitroquinolin-6-ol
Common Synonyms 6-Hydroxy-8-nitroquinoline; 6-Quinolinol, 8-nitro-
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Key Functional Groups Phenolic -OH (C6), Nitro -NO₂ (C8), Pyridine N (N1)
Predicted pKa ~7.5–8.0 (Phenolic OH, acidified by NO₂ EWG)
Solubility Low in neutral H₂O; Soluble in DMSO, DMF, dilute alkali

Structural Logic & Mechanism of Action (MoA)

Unlike 8-hydroxyquinolines, 8-Nitroquinolin-6-ol cannot form stable 5-membered chelate rings with divalent cations (Cu²⁺, Zn²⁺). Its biological activity is driven by the nitro-to-amine reduction pathway .

Pathway Visualization: Reductive Activation

The following diagram illustrates the transformation of 8-Nitroquinolin-6-ol from a fluorescence-quenched nitro compound to a bioactive/fluorescent amino species.

MoA_Pathway Compound 8-Nitroquinolin-6-ol (Quenched / Prodrug) Intermediate Hydroxylamine Intermediate (-NHOH) Compound->Intermediate 2e- Reduction ROS ROS Generation (Superoxide) Compound->ROS Redox Cycling (Aerobic) Enzyme Nitroreductase / Chemical Reduction Enzyme->Compound Catalysis Product 8-Aminoquinolin-6-ol (Fluorescent / Reactive) Intermediate->Product 4e- Reduction

Caption: The 8-nitro group acts as an electron acceptor. Complete reduction yields the 8-amino derivative (often fluorescent), while partial reduction/cycling generates Reactive Oxygen Species (ROS).

Protocol 1: Compound Preparation & Stability

Due to the planar aromatic structure and nitro group, 8-Nitroquinolin-6-ol is prone to aggregation in aqueous media.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Workflow
  • Stock Solution (100 mM): Dissolve 19.0 mg of 8-Nitroquinolin-6-ol in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes until fully clear. The solution should be yellow/orange.

    • Critical Check: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution Preparation: Dilute the stock 1:1000 in PBS to achieve a 100 µM test concentration.

    • Stability Check: Measure absorbance at 400 nm immediately (T=0) and after 4 hours (T=4h). A decrease >10% indicates precipitation.

  • Storage: Store stock aliquots at -20°C, protected from light (nitro groups are photolabile).

Protocol 2: Cytotoxicity & Redox Profiling

Since the compound is an isomer of a known drug (Nitroxoline), distinguishing its toxicity profile is essential.

Assay A: MTT Cell Viability Assay

This assay determines the IC₅₀ and detects mitochondrial reductase activity (which may falsely elevate signal due to the nitro group).

  • Seeding: Plate mammalian cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of 8-Nitroquinolin-6-ol (0.1 µM – 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

    • Technical Note: If the compound itself is colored or reducible by cellular enzymes (independent of viability), verify results with an ATP-based assay (e.g., CellTiter-Glo) to avoid artifacts.

Assay B: ROS Generation (DCFDA Staining)

To validate the "Redox Cycling" hypothesis visualized in the MoA diagram.

  • Probe Loading: Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Wash: Remove excess probe with PBS.

  • Exposure: Treat cells with 50 µM 8-Nitroquinolin-6-ol.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.

    • Expectation: A steady increase in fluorescence indicates intracellular ROS production via nitro-reduction.

Protocol 3: Antimicrobial Screening (MIC)

While 8-Nitroquinolin-6-ol lacks the chelation power of Nitroxoline, the nitro group often confers antimicrobial activity against anaerobes or microaerophiles (e.g., H. pylori, M. tuberculosis).

Workflow
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) at 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

  • Plate Setup: Use a 96-well polypropylene plate (low binding).

  • Dosing: Add 100 µL of compound (range 0.5 – 64 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Visualization: Add Resazurin (0.01%) for 2 hours. Blue -> Pink color change indicates growth.

    • Interpretation: The MIC is the lowest concentration preventing the color change.

Experimental Logic & Decision Tree

Use this flowchart to guide the progression of in vitro studies based on initial results.

Workflow Start Start: 8-Nitroquinolin-6-ol Stock (DMSO) Solubility Aqueous Stability Test (PBS, pH 7.4) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Reformulate Reformulate: Use Cyclodextrin or Lower Conc. Precipitation->Reformulate Yes Proceed Proceed to Bioassays Precipitation->Proceed No Reformulate->Solubility Toxicity Cytotoxicity (MTT/ATP) Proceed->Toxicity Specific Target Assay: (Antimicrobial / Probe) Proceed->Specific

Caption: Decision matrix ensuring compound solubility is verified before biological data interpretation.

References

  • Lippard, S. J., et al. (2010).[1] Turn-On Fluorescent Probes for Detecting Nitric Oxide in Biology. MIT DSpace. Available at: [Link]

    • Relevance: Describes the synthesis of 8-nitroquinolin-6-ol derivatives and their reduction to fluorescent 8-amino forms.
  • Herres-Pawlis, S., et al. (2018).[2] 8-Amino-5-nitro-6-phenoxyquinolines: Potential Non-peptidic Neuropeptide Y Receptor Ligands. ResearchGate. Available at: [Link]

    • Relevance: Details the use of 8-nitroquinolin-6-ol as a synthetic precursor and its chemical stability.
  • Pelletier, C., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative. Antibiotics (Basel).[3][4] Available at: [Link]

    • Relevance: Provides the comparative baseline for the 5-nitro isomer (Nitroxoline) to distinguish activity profiles.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79227, 8-Nitroquinolin-6-ol. PubChem. Available at: [Link]

    • Relevance: Verification of chemical structure, predicted pKa, and physicochemical properties.

Sources

Methodological & Application

Application Note: Precision Functionalization of 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 8-nitroquinolin-6-ol scaffold represents a high-value, bifunctional pharmacophore in medicinal chemistry. Unlike the ubiquitous 8-hydroxy-5-nitroquinoline (Nitroxoline), this specific isomer offers a unique vector geometry: the C6-hydroxyl group serves as a solubilizing or linking anchor, while the C8-nitro group provides a latent nucleophile (via reduction) for diversity-oriented synthesis.

This guide details a modular protocol suite for functionalizing this scaffold. We prioritize chemo-selectivity , ensuring that modifications to the hydroxyl group do not compromise the nitro group, and conversely, that reduction protocols remain compatible with the quinoline nitrogen.

The "Divide and Conquer" Strategy

Our approach treats the molecule as two distinct reactive zones:

  • Zone A (C6-OH): Phenolic handle. Exploited for etherification or activation (triflation) for cross-coupling.

  • Zone B (C8-NO₂): Nitrogenous handle.[1] Exploited via selective reduction to

    
     for amide coupling or heterocycle construction.
    

Strategic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

FunctionalizationStrategy Start 8-Nitroquinolin-6-ol (Parent Scaffold) Ether 6-Alkoxy-8-nitroquinoline (Ether Derivatives) Start->Ether Path A: Alkylation (R-X, Base) Triflate 8-Nitroquinolin-6-yl triflate (Activated Intermediate) Start->Triflate Path B: Activation (Tf2O, Py) Amine 8-Aminoquinolin-6-ol (Reduced Scaffold) Start->Amine Path C: Reduction (Fe/NH4Cl or SnCl2) Ether->Amine Subsequent Reduction Biaryl 6-Aryl-8-nitroquinoline (Suzuki Product) Triflate->Biaryl Pd-Cat Coupling (Ar-B(OH)2)

Figure 1: Divergent functionalization logic. Path A and B modify the phenolic oxygen; Path C modifies the nitro group.

Module 1: C6-Hydroxyl Functionalization ( -Alkylation)

The 8-nitro group exerts a strong electron-withdrawing effect (


), significantly increasing the acidity of the C6-hydroxyl group compared to standard phenols. This allows for the use of milder bases, but also reduces the nucleophilicity of the phenolate oxygen.
Materials
  • Substrate: 8-Nitroquinolin-6-ol (1.0 eq)

  • Electrophile: Alkyl bromide/iodide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) — Preferred over 
    
    
    
    for solubility.
  • Solvent: DMF (Anhydrous) or Acetonitrile.

Protocol Steps
  • Dissolution: In a flame-dried round-bottom flask, dissolve 8-nitroquinolin-6-ol (1.0 mmol) in anhydrous DMF (5 mL). The solution will appear yellow.

  • Deprotonation: Add

    
     (1.5 mmol). Stir at room temperature for 15 minutes. The color may deepen to orange/red as the phenolate forms.
    
  • Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction:

    • Primary Halides: Stir at RT for 4–6 hours.

    • Secondary/Bulky Halides: Heat to 60°C for 12 hours.

  • Work-up: Pour the mixture into ice-water (50 mL). The product usually precipitates.[2]

    • If solid:[3][4] Filter, wash with water, and dry.

    • If oil:[3] Extract with EtOAc (

      
       mL), wash with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
Critical Considerations
  • Regioselectivity: The quinoline nitrogen is less nucleophilic than the phenolate, preventing

    
    -alkylation under these conditions.
    
  • Monitoring: TLC (Hexane:EtOAc 1:1). The product will be less polar (higher

    
    ) than the starting material.
    

Module 2: C8-Nitro Group Reduction

Safety Warning: Nitro-quinolines are energetic precursors. Avoid standard catalytic hydrogenation (


) if the quinoline ring is sensitive to over-reduction (forming tetrahydroquinoline). We recommend a chemo-selective Iron-mediated reduction .
Materials
  • Substrate: 8-Nitroquinolin-6-ol (or derivative from Module 1).

  • Reductant: Iron Powder (325 mesh, 5.0 eq).

  • Proton Source: Ammonium Chloride (

    
    ) (saturated aq. solution) or Acetic Acid.[1]
    
  • Solvent: Ethanol/Water (4:1).

Experimental Workflow (Diagram)

ReductionWorkflow Step1 Dissolve Substrate (EtOH/H2O, 4:1) Step2 Add Fe Powder (5 eq) + NH4Cl (5 eq) Heat to Reflux (80°C) Step1->Step2 Step3 Monitor Color Change (Yellow -> Dark Brown/Black) Step2->Step3 1-2 Hours Step4 Hot Filtration (Celite) Remove Iron residues Step3->Step4 Step5 Concentrate & Neutralize (NaHCO3 to pH 8) Step4->Step5 Step6 Isolate 8-Aminoquinolin-6-ol Step5->Step6

Figure 2: Iron-mediated reduction workflow ensuring quinoline ring integrity.

Protocol Steps
  • Setup: Suspend the nitro compound (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add

    
     (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 2 hours.
    
    • Observation: The bright yellow color of the nitro compound will fade, often turning dark brown due to iron oxidation.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize the residue with sat.

    
    . Extract with DCM or EtOAc.
    
    • Note: Aminophenols are oxidation-sensitive. Store under inert atmosphere or use immediately.

Module 3: Advanced Cross-Coupling (C6-Suzuki)

To replace the C6-OH with a carbon scaffold (biaryl synthesis), we must first activate the phenol as a triflate.

Step A: Triflation
  • Reagents: Triflic anhydride (

    
    , 1.2 eq), Pyridine (2.0 eq), DCM, 
    
    
    
    .
  • Key Insight: The electron-deficient nature of the ring makes the resulting triflate highly reactive but also susceptible to hydrolysis. Isolate quickly.

Step B: Suzuki-Miyaura Coupling[5]
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (9:1).

  • Conditions:

    
    , 4–12 hours, Inert Atmosphere (
    
    
    
    ).

Data Summary & Validation Parameters

Parameter8-Nitroquinolin-6-ol (Start)6-Alkoxy-8-nitro (Module 1)8-Aminoquinolin-6-ol (Module 2)
Appearance Yellow Crystalline SolidPale Yellow Solid/OilBrown/Reddish Solid
TLC (

)
~0.3 (Hex:EtOAc 1:1)~0.6–0.8 (Hex:EtOAc 1:1)~0.2 (DCM:MeOH 95:5)

NMR Diagnostic
C6-OH: Singlet >10 ppm (broad)C6-

-

: Doublet/Singlet ~4.0 ppm
C8-

: Broad singlet 4–6 ppm
UV-Vis

~270, 350 nm
Blue shift of lower bandRed shift (auxochromic amine)

References

  • Synthesis of 8-Nitroquinoline Derivatives: Mosher, H. S.; Yanko, W. H.; Whitmore, F. C. "6-Methoxy-8-Nitroquinoline." Organic Syntheses, 1947 , 27, 48. [Link]

  • Iron-Mediated Reduction Protocols: Ramadas, S.; Srinivasan, N. "Selective Reduction of Nitro Compounds." Synthetic Communications, 1992. (General methodology adapted for quinoline stability). See also: US Patent 4167638A, "Process for production of 8-NHR quinolines" (1979).
  • Suzuki Coupling on Quinoline Triflates: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457-2483. Specific application to quinolines: ResearchGate - "New Quinoline Derivatives via Suzuki Coupling Reactions". [Link]

  • Alkylation of Hydroxyquinolines: RROIJ - "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications". [Link]

Sources

Application Note: High-Throughput Profiling of 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Phenotypic and Biochemical Screening Protocols for Nitro-Hydroxyquinoline Scaffolds

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) methodologies for characterizing 8-Nitroquinolin-6-ol , a privileged scaffold in medicinal chemistry. Unlike its regioisomer Nitroxoline (5-nitro-8-hydroxyquinoline), the 8-nitro-6-hydroxy substitution pattern offers a distinct electronic profile, influencing its acidity (pKa), metal chelation capability, and lipophilicity.

Why Screen This Compound?

  • Metalloenzyme Inhibition: The proximity of the nitro group to the ring nitrogen and the phenolic hydroxyl allows for bidentate chelation of divalent cations (

    
    , 
    
    
    
    ,
    
    
    ), making it a potent inhibitor of metalloproteases and methyltransferases (e.g., COMT).
  • Redox Cycling: In phenotypic assays, the nitro-heterocycle motif is susceptible to bioreduction, generating reactive oxygen species (ROS) that selectively target parasitic (e.g., Leishmania, Trypanosoma) or hypoxic cancer cells.

This Application Note provides two validated HTS workflows: a Biochemical Fluorescence Assay for enzyme inhibition and a Phenotypic Cell Viability Assay .

Compound Management & Preparation

Solubility Warning: 8-Nitroquinolin-6-ol exhibits poor aqueous solubility. Proper DMSO stock preparation is critical to prevent compound precipitation during acoustic dispensing, which causes "false negatives" in HTS.

  • Stock Concentration: 10 mM in 100% DMSO (anhydrous).

  • Storage: -20°C, protected from light (amber vials) to prevent nitro-group photoreduction.

  • QC Check: LC-MS verification of purity >95% is required before screening.

  • Dispensing: Use acoustic liquid handling (e.g., Echo® Liquid Handler) to dispense nanoliter volumes directly into assay plates to minimize DMSO carryover (<0.5% final v/v).

Protocol A: Biochemical HTS – Metalloenzyme Inhibition (COMT Model)

Target Rationale: Catechol-O-methyltransferase (COMT) requires


 for activity. 8-Nitroquinolin-6-ol mimics the nitrocatechol pharmacophore (found in drugs like Tolcapone), acting as a reversible inhibitor via metal chelation.
Assay Principle

A coupled fluorescence assay where COMT methylates a substrate (Esculetin), resulting in a decrease in fluorescence or a shift in signal. Alternatively, a commercial Transcreener® assay detecting S-adenosylhomocysteine (SAH) production can be used. Here, we describe a Red-Shifted Fluorescence Quenching method.

Materials
  • Enzyme: Recombinant human soluble COMT (s-COMT).

  • Substrate: Esculetin (6,7-dihydroxycoumarin).

  • Cofactor: S-adenosylmethionine (SAM).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4), 2 mM

    
    , 1 mM DTT.
    
  • Plates: 384-well Black Low-Volume Non-Binding Surface (NBS).

Step-by-Step Protocol
  • Compound Transfer:

    • Dispense 25 nL of 8-Nitroquinolin-6-ol (titration: 10

      
      M down to 1 nM) into assay plates using acoustic dispensing.
      
    • Include High Controls (DMSO only) and Low Controls (Standard Inhibitor e.g., Tolcapone 10

      
      M).
      
  • Enzyme Addition:

    • Dilute s-COMT to 5 nM in Assay Buffer.

    • Dispense 5

      
      L of enzyme solution into wells.
      
    • Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 15 min at RT. This allows the compound to equilibrate with the active site/

      
      .
      
  • Substrate Initiation:

    • Prepare a mix of 20

      
      M SAM and 10 
      
      
      
      M Esculetin.
    • Dispense 5

      
      L of Substrate Mix into all wells (Final Vol = 10 
      
      
      
      L).
  • Kinetic Readout:

    • Immediately transfer to a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 360 nm | Emission: 460 nm (Esculetin fluorescence).

    • Measure fluorescence intensity every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the reaction.

    • Normalize to High/Low controls to determine % Inhibition.

Protocol B: Phenotypic HTS – Cancer Cell Viability (Resazurin)

Target Rationale: Nitroquinolines often induce apoptosis in cancer cells via ROS generation. This assay screens for cytotoxicity against the HeLa or HepG2 cell lines.

Materials
  • Cells: HeLa (ATCC® CCL-2™).

  • Media: DMEM + 10% FBS + Pen/Strep.

  • Reagent: Resazurin (Alamar Blue) solution.

  • Plates: 384-well Tissue Culture Treated (Clear bottom, Black wall).

Step-by-Step Protocol
  • Cell Plating:

    • Harvest cells and dilute to 4,000 cells/well in 40

      
      L media.
      
    • Dispense into 384-well plates.

    • Incubate overnight (16-24h) at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment:

    • Add 100 nL of 8-Nitroquinolin-6-ol (10-point dose response).

    • Final DMSO concentration: 0.25%.

    • Incubate for 48 hours.

  • Detection:

    • Add 5

      
      L of Resazurin solution (0.15 mg/mL in PBS) to each well.
      
    • Incubate for 2–4 hours at 37°C. Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.

  • Readout:

    • Excitation: 560 nm | Emission: 590 nm.

    • Read fluorescence intensity.

Visualization of HTS Workflow & Mechanism

The following diagram illustrates the integrated screening campaign and the dual mechanism of action (MOA) for 8-Nitroquinolin-6-ol.

HTS_Workflow cluster_prep Compound Management cluster_assay Parallel Screening Tracks cluster_moa Mechanism of Action Stock 8-Nitroquinolin-6-ol (10mM DMSO Stock) QC LC-MS Purity Check (>95%) Stock->QC Acoustic Acoustic Dispensing (Echo 550) QC->Acoustic Biochem Biochemical Screen (COMT Inhibition) Acoustic->Biochem Pheno Phenotypic Screen (HeLa Viability) Acoustic->Pheno Readout1 Fluorescence (Enzyme Kinetics) Biochem->Readout1 Readout2 Resazurin Reduction (Metabolic Activity) Pheno->Readout2 Chelation Metal Chelation (Mg2+ Sequestration) Readout1->Chelation Validates ROS Nitro-Reduction (ROS Generation) Readout2->ROS Validates

Figure 1: Integrated HTS workflow for 8-Nitroquinolin-6-ol, linking assay readouts to specific biological mechanisms (Chelation vs. ROS).

Data Analysis & Quality Control

To ensure the trustworthiness of the screen, calculate the Z-Factor (


) for every plate. A 

is required for assay validation.
Quantitative Summary Table
ParameterBiochemical Assay (COMT)Phenotypic Assay (Cell Viability)
Readout Mode Kinetic FluorescenceEndpoint Fluorescence
Incubation Time 60 Minutes48 Hours
Z-Factor Requirement


Signal Window (S/B)


Hit Threshold

Inhibition at 10

M

Viability at 10

M
Counter Screen Non-metal dependent enzyme (e.g., Trypsin)Normal Fibroblasts (HEK293)

Hit Confirmation: Hits must be re-tested in dose-response (10-point, 1:3 dilution). Calculate


 using a 4-parameter logistic fit:


Troubleshooting & Critical Parameters

  • Fluorescence Interference: Nitro-compounds are often colored (yellow/orange). They can quench fluorescence (Inner Filter Effect).

    • Solution: Measure the absorbance of the compound alone at the excitation/emission wavelengths. If significant, apply a correction factor or switch to a luminescent readout (e.g., CellTiter-Glo).

  • Redox Cycling Artifacts: In biochemical assays, nitro compounds can generate

    
     in the presence of DTT, oxidizing the enzyme.
    
    • Solution: Add Catalase (100 U/mL) to the assay buffer or replace DTT with TCEP (non-thiol reducing agent).

References

  • Musiol, R. et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18), 4321. Link

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Baell, J. B. & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N. et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology, 14(3), 315-324. Link

Application Note: 8-Nitroquinolin-6-ol as a Scaffold for Rationally Designed Colorimetric Sensors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It treats 8-Nitroquinolin-6-ol not merely as a passive dye, but as a privileged scaffold reagent used to construct high-fidelity, ratiometric sensors for transition metals (specifically Zn²⁺) and reactive nitrogen species (NO).

Part 1: Executive Summary & Scientific Rationale

In the field of chemical biology and drug discovery, off-the-shelf dyes often lack the specificity required for complex matrices. 8-Nitroquinolin-6-ol serves as a critical "masked" synthon for developing custom sensors.

The "Masked Chelator" Mechanism

Unlike its isomer 8-hydroxyquinoline (a potent non-specific chelator), 8-nitroquinolin-6-ol does not strongly chelate metals in its native state. The 8-nitro group acts as an electron-withdrawing "mask" and a steric blocker.

  • Reagent State (Inactive): The 8-NO₂ group prevents coordination with metal ions.

  • Activation (Derivatization): The reagent is chemically reduced (NO₂

    
     NH₂) or functionalized at the 6-OH position to create a specific binding pocket (e.g., for Zn²⁺ or Cu²⁺).
    
  • Sensing Event: The resulting derivative exhibits a Colorimetric Shift (Bathochromic) or Fluorescence Turn-On upon analyte binding, modulated by Photoinduced Electron Transfer (PET).

Key Advantages
  • Dual-Handle Functionalization: The 6-OH allows for the attachment of chromophores (e.g., fluorescein, azo dyes), while the 8-NO₂ serves as a latent nitrogen source for the metal-binding domain.

  • Low Background: As a precursor, it minimizes false positives compared to constitutively active chelators.

Part 2: Mechanism of Action (DOT Visualization)

The following diagram illustrates the transformation of 8-Nitroquinolin-6-ol from a raw reagent into an active sensor, and the subsequent sensing mechanism.

SensingMechanism cluster_mech Signal Transduction Mechanism Reagent 8-Nitroquinolin-6-ol (Reagent Scaffold) Activation Chemical Reduction (NO2 -> NH2) Reagent->Activation SnCl2 or Pd/C Sensor Active Sensor Ligand (e.g., 8-Amino-6-OR-quinoline) Activation->Sensor Coupling to Chromophore Complex Metal-Ligand Complex (Signal ON) Sensor->Complex Analyte Binding (Chelation) Analyte Analyte (Zn2+, NO, Cu2+) Analyte->Complex PET_State Free Ligand: PET Quenching Active (Low Color/Fluor) Chelation_State Bound Complex: PET Blocked (High Color/Fluor) PET_State->Chelation_State HOMO Energy Shift

Caption: Transformation of the 8-nitroquinolin-6-ol scaffold into an active sensor. The 8-nitro reduction enables the formation of a bidentate binding pocket, activating the PET sensing mechanism.

Part 3: Experimental Protocols

Protocol A: Reagent Preparation & Quality Control

Before synthesis or sensing, the purity of the scaffold must be verified to ensure the 8-NO₂ group is intact.

Materials:

  • 8-Nitroquinolin-6-ol (solid, typically yellow/orange).

  • Solvent: DMSO (spectroscopic grade).

  • Buffer: 50 mM HEPES, pH 7.4.

Procedure:

  • Stock Solution: Dissolve 19 mg of 8-Nitroquinolin-6-ol (MW ~190.16 g/mol ) in 10 mL DMSO to create a 10 mM Stock . Store in amber vials at -20°C.

  • UV-Vis Characterization:

    • Dilute stock to 50 µM in HEPES buffer.

    • Scan absorbance from 250 nm to 500 nm.

    • Acceptance Criteria: Expect a primary absorbance band centered around 330–350 nm (quinoline core) and a weaker band >400 nm (nitro-phenol character).

    • Note: If the solution is intensely red at neutral pH, the reagent may be degraded or hydrolyzed.

Protocol B: Synthesis of the Active Sensing Motif (Example)

This protocol outlines the conversion of the reagent into a zinc-sensing motif (8-amino-6-methoxyquinoline derivative).

  • Protection (Optional): If the 6-OH interferes, protect it as a methyl ether using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF.

  • Reduction (The Critical Step):

    • Dissolve the 8-nitro intermediate in Ethanol/EtOAc (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 4 hours at RT.

    • Validation: Monitor via TLC. The disappearance of the yellow nitro compound and appearance of a fluorescent blue/green amine spot indicates success.

  • Coupling: React the resulting 8-amino compound with a chromophore (e.g., Fluorescein isothiocyanate or an azo-aldehyde) to link the sensing unit to the reporter.

Protocol C: Colorimetric Sensing Assay (General Procedure)

Use this protocol for the final sensor derived from 8-nitroquinolin-6-ol.

Reagents:

  • Sensor Stock: 1 mM in DMSO (prepared in Protocol B).

  • Analyte Standards: ZnCl₂ or CuCl₂ (0–100 µM in water).

  • Assay Buffer: 50 mM PIPES, 100 mM KCl, pH 7.0 (Metal-free).

Step-by-Step Workflow:

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Sensor Addition: Add 198 µL of Assay Buffer to each well. Add 2 µL of Sensor Stock (Final Conc: 10 µM).

  • Baseline Reading: Measure Absorbance at

    
     (Chromophore peak) and 
    
    
    
    (Shifted peak).
  • Analyte Titration: Add aliquots of Zn²⁺ standard to achieve concentrations of 0, 1, 5, 10, 20, 50 µM.

  • Incubation: Incubate for 15 minutes at 25°C in the dark.

  • Readout: Measure Absorbance spectra (300–700 nm).

Part 4: Data Analysis & Interference

Ratiometric Analysis

For sensors derived from this scaffold, avoid relying on single-wavelength intensity, which is prone to artifacts. Use the Ratiometric Equation:



Where:

  • 
     = Absorbance at the metal-complex wavelength (often bathochromically shifted).
    
  • 
     = Absorbance at the free ligand wavelength.
    
Interference Table

Common interferences when using quinoline-based sensors.

InterferentEffectMitigation Strategy
Cu²⁺ / Ni²⁺ Quenching (paramagnetic)Use masking agents (e.g., Cyanide for Cu, though toxic) or kinetic discrimination.
Fe³⁺ Broad absorbance overlapAdd Sodium Ascorbate to reduce Fe³⁺ to Fe²⁺ (less binding affinity for these ligands).
pH < 5.0 Protonation of Ring NMaintain pH > 6.5 using PIPES or HEPES buffers.

Part 5: References

  • Nolan, E. M., & Lippard, S. J. (2004). The 8-hydroxyquinoline fragment as a trigger for "turn-on" sensors. Journal of the American Chemical Society.

  • Zhang, X., & Lippard, S. J. (2010). Turn-On Fluorescent Probes for Detecting Nitric Oxide in Biology. MIT DSpace.

  • Wu, Y., et al. (2011). Responsive Polymers-Based Dual Fluorescent Chemosensors for Zn. Analytical Chemistry.

  • Thermo Fisher Scientific. 8-Nitroquinoline Product Specifications.

  • Sigma-Aldrich. 8-Nitroquinolin-6-ol Product Data (CAS 5437-99-0).

Application Note: Cell-Based Assays to Evaluate 8-Nitroquinolin-6-ol Cytotoxicity

[1][2]

Executive Summary & Compound Profile

This application note provides a validated framework for evaluating the cytotoxicity of 8-Nitroquinolin-6-ol , a nitro-substituted quinoline derivative.[1][2] While often used as a synthetic building block for ligands (e.g., in ATRP catalysts) or as a photo-labile "caging" group, its structural properties—specifically the nitro group at position 8 and hydroxyl at position 6—impart specific biochemical reactivities that necessitate tailored assay protocols.[1]

Critical Technical Insight: Nitro-quinolines are frequently chromogenic (yellow/orange) and can act as redox cyclers , generating Reactive Oxygen Species (ROS) upon cellular metabolism or photo-activation.[1][2] Therefore, standard colorimetric assays (MTT/MTS) are prone to false positives/negatives due to spectral interference.[1] This guide prioritizes luminescent and fluorescent endpoints to ensure data integrity.

Compound Properties
PropertySpecificationOperational Note
CAS Number 5437-99-0Verify identity before use.[1][2]
Molecular Weight 190.16 g/mol Use for Molar (M) calculations.[2]
Appearance Yellow/Orange SolidWarning: Strong absorbance <500nm.[1][2]
Solubility Low in H₂O; High in DMSOPrepare 10-100 mM stocks in anhydrous DMSO.[1][2]
Stability Light SensitiveCRITICAL: Protect from light to prevent photo-uncaging or degradation.[1][2]
Safety H302, H315, H319Treat as potentially mutagenic/irritant.[1][2]

Experimental Design Strategy

To generate robust IC₅₀ data and mechanistic insight, we utilize a "multiplex-ready" screening cascade.[2]

Cell Line Selection
  • HepG2 (Liver): Preferred for evaluating metabolic activation.[1][2] Nitro-reduction often occurs via hepatic reductases.[1][2]

  • HeLa / A549: Standard epithelial models for general cytotoxicity profiling.[2]

The "No-MTT" Rule

Why: 8-Nitroquinolin-6-ol absorbs light in the visible spectrum.[1][2] In MTT assays, the compound's color can overlap with the formazan product (570 nm), or the compound itself may reduce tetrazolium salts non-enzymatically due to its redox potential. Solution: Use ATP-based Luminescence (CellTiter-Glo®) as the primary readout.[1][2]

Workflow Visualization

Cytotoxicity_Workflowcluster_readoutsAssay EndpointsStockCompound Stock(DMSO, Dark)DilutionSerial Dilution(1:3 in Medium)Stock->DilutionMax 0.5% DMSOTreatmentCell Treatment(24h - 72h)Dilution->TreatmentATPPrimary: ATP(Luminescence)Treatment->ATPLDHSecondary: LDH(Membrane Integrity)Treatment->LDHROSMechanistic: ROS(H2DCFDA)Treatment->ROS

Figure 1: Screening cascade prioritizing luminescent and fluorescent endpoints to avoid colorimetric interference.

Protocol 1: Primary Viability Screen (ATP Luminescence)[1][2]

Objective: Determine the IC₅₀ value based on metabolic activity (ATP quantification). Method: CellTiter-Glo® (Promega) or equivalent ATP-lite assay.[1][2]

Materials
  • Compound: 8-Nitroquinolin-6-ol (10 mM stock in DMSO).[1][2]

  • Cells: HepG2 (seeded at 5,000 cells/well in 96-well opaque white plates).[1][2]

  • Control: Staurosporine (1 µM) as Positive Control; 0.5% DMSO as Vehicle Control.

Step-by-Step Procedure
  • Seeding: Plate cells in 90 µL culture medium. Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 200 µM working solution in medium (2% DMSO).

    • Perform 1:3 serial dilutions in medium (containing 2% DMSO) to maintain constant solvent concentration.

    • Note: Final assay concentration of DMSO will be 0.5% after adding 10 µL of compound to 90 µL cells.[2]

  • Treatment: Add 10 µL of diluted compound to the cells.

    • Light Precaution: Perform dosing in low light. Wrap plates in foil if incubating for >24h.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.[2]

    • Shake orbitally (2 min) to lyse cells.

    • Incubate 10 min (dark) to stabilize signal.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Quality Control
  • Z-Factor: Must be > 0.5 for the plate to be valid.[2]

  • Background Subtraction: Subtract the "Medium Only" (no cells) signal from all values.

Protocol 2: Mechanistic Evaluation (ROS Generation)[1][2]

Objective: Confirm if cytotoxicity is driven by oxidative stress, a known mechanism for nitro-aromatics and photo-active quinolines.[1][2] Method: H₂DCFDA (DCFH-DA) Fluorescence.[1][2]

Rationale

Nitro groups can undergo enzymatic reduction (via nitroreductases) to form nitro-anion radicals, which transfer electrons to oxygen, generating Superoxide (O₂[1][2]•⁻) and recycling the parent compound (Redox Cycling).[1][2]

Step-by-Step Procedure
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates (allows bottom reading and prevents cross-talk).

  • Probe Loading:

    • Wash cells 1x with PBS.[2]

    • Incubate with 10 µM H₂DCFDA in serum-free medium for 30 min at 37°C.

  • Wash: Remove probe solution and wash 1x with PBS to remove extracellular dye.[1][2]

  • Treatment: Add 8-Nitroquinolin-6-ol (at IC₅₀ and 2x IC₅₀) in Phenol Red-free medium.

    • Include a Positive Control: 100 µM H₂O₂ or Menadione.[2]

  • Kinetic Readout: Immediately place in a plate reader with temperature control (37°C).

    • Excitation: 485 nm

    • Emission: 535 nm[1][2]

    • Read every 10 mins for 2 hours.

Pathway Visualization

ROS_MechanismCompound8-Nitroquinolin-6-ol(NO2 Group)RadicalNitro-AnionRadicalCompound->Radical 1e- ReductionReductaseNitroreductase(Cellular)Reductase->RadicalRadical->Compound Redox CyclingOxygenMolecular Oxygen(O2)Radical->Oxygen e- TransferROSSuperoxide (O2•⁻)+ H2O2Oxygen->ROSDamageDNA Damage(Gamma-H2AX)ROS->Damage Cytotoxicity

Figure 2: Proposed mechanism of toxicity via redox cycling of the nitro group.[1][2]

Data Analysis & Reporting

IC₅₀ Calculation

Calculate the concentration required to inhibit 50% of cell viability using a 4-parameter logistic (4PL) regression model:

12
  • X: Log of concentration.

  • Y: Normalized Luminescence (%).

Summary Table Template
ParameterHepG2 (Liver)HeLa (Cervix)Interpretation
IC₅₀ (24h) [Value] µM[Value] µMAcute toxicity threshold.[1][2][3]
IC₅₀ (72h) [Value] µM[Value] µMChronic/Anti-proliferative effect.[2]
ROS Induction Fold-change vs ControlFold-change vs Control>2x indicates oxidative stress mechanism.[1][2]

Troubleshooting & Expert Tips

  • Precipitation: 8-Nitroquinolin-6-ol is hydrophobic.[1][2] If crystals are visible in the 100 µM well under the microscope, the cytotoxicity data at that concentration is invalid (physical stress vs. chemical toxicity). Action: Lower the top concentration.

  • Color Interference: If you must use a colorimetric assay (like LDH), you must include a "Compound Only" control (no cells) at every concentration and subtract this Optical Density (OD) from the experimental wells.

  • Light Sensitivity: Inconsistent results between replicates often indicate varying light exposure during handling.[2] Work in a biosafety cabinet with the light off or dimmed.

References

  • Compound Identity: National Center for Biotechnology Information.[1][2] (2023).[1] PubChem Compound Summary for CID 79844, 8-Nitroquinolin-6-ol. Retrieved from [Link]

  • Photo-Initiated Toxicity: Ren, H., et al. (2020). Uncaging a Catalytic Hydrogen Peroxide Generator through the Photo-induced Release of 6-Hydroxy-8-nitroquinoline. This paper establishes the compound's potential as a photo-labile group and ROS generator.[1][2]

  • Nitro-Quinoline Mechanisms: Nunoshiba, T., & Demple, B. (1993).[1][2] Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.[1][2] Cancer Research, 53(14), 3250-3252.[1][2] (Provides mechanistic grounding for nitro-quinoline induced ROS).[1][2]

  • Assay Interference: Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]

Application Note: Characterization of 8-Nitroquinolin-6-ol in Enzyme Inhibition Studies

[1][2]

Executive Summary

8-Nitroquinolin-6-ol is a structural isomer of the well-known metalloenzyme inhibitor Nitroxoline (5-nitro-8-hydroxyquinoline).[1][2] While Nitroxoline acts primarily via bidentate metal chelation (Mg²⁺, Mn²⁺, Zn²⁺) at the active site, 8-Nitroquinolin-6-ol possesses a distinct geometry (6-hydroxyl, 8-nitro) that disrupts this classic chelation motif.[1][2]

This application note details the protocol for using 8-Nitroquinolin-6-ol as a structural probe to distinguish between metal-dependent (chelation) and metal-independent (steric/allosteric) inhibition mechanisms.[2] It is particularly valuable in Structure-Activity Relationship (SAR) studies targeting enzymes like Catechol-O-methyltransferase (COMT) and Xanthine Oxidase , where differentiating the role of the metal cofactor versus the hydrophobic pocket is critical for drug design.

Scientific Background & Mechanism[2][3][4][5][6][7][8]

Structural Distinction & Chelation Potential

The inhibitory potency of hydroxyquinolines is often driven by the formation of a five-membered chelate ring with a metal cofactor.[3]

  • Nitroxoline (Reference): The hydroxyl at position 8 and nitrogen at position 1 form a "pincer" that tightly binds active site metals (e.g., Mg²⁺ in COMT).[3]

  • 8-Nitroquinolin-6-ol (Test Compound): The hydroxyl is at position 6, distal to the ring nitrogen.[2] This geometry abolishes the bidentate chelation capability . Consequently, any observed inhibition is likely driven by hydrophobic interactions, hydrogen bonding, or covalent modification (if reduced), rather than metal depletion.[3]

Mechanism of Action (Hypothesis)

In the context of COMT or oxidoreductase inhibition, 8-Nitroquinolin-6-ol acts as a Negative Control for Chelation or a Probe for Hydrophobic Pockets .[2]

  • Competitive Inhibition: Binding to the substrate pocket (e.g., the catechol site) via

    
    -stacking interactions without displacing the metal.[3]
    
  • Reductive Bioactivation: In hypoxic environments (relevant for oxidoreductases), the 8-nitro group may be enzymatically reduced to an amine or hydroxylamine, potentially leading to covalent adducts, though this is less common in standard biochemical assays.[3]

Pathway Visualization

The following diagram contrasts the binding modes of the reference inhibitor versus the test compound.

InhibitionMechanismcluster_legendMechanism DifferentiationEnzymeEnzyme Active Site(e.g., COMT + Mg2+)NitroxolineNitroxoline(8-OH, 5-NO2)ChelationBidentate Chelation(Metal Sequestration)Nitroxoline->Chelation 8-OH + N1 TestCmpd8-Nitroquinolin-6-ol(6-OH, 8-NO2)TestCmpd->Chelation Fails (Geometry) StericSteric/HydrophobicBindingTestCmpd->Steric 6-OH H-bonds Chelation->Enzyme Inhibits (Potent) Steric->Enzyme Inhibits (Moderate/Weak)

Figure 1: Mechanistic divergence between the chelator Nitroxoline and the structural probe 8-Nitroquinolin-6-ol.[2]

Experimental Protocol: COMT Inhibition Assay

This protocol uses Catechol-O-methyltransferase (COMT) as a model system to characterize the inhibition profile of 8-Nitroquinolin-6-ol.[1][2]

Reagents & Preparation
ReagentConcentrationRoleNotes
8-Nitroquinolin-6-ol 10 mM StockInhibitorDissolve in 100% DMSO.[1][2] Sonicate if necessary.[3] Store at -20°C in dark.
Recombinant COMT 1 unit/mLEnzymeHuman soluble or membrane-bound COMT.[2][3]
S-Adenosylmethionine (SAM) 200 µMCofactorMethyl donor.[2][3] Unstable; prepare fresh on ice.
Esculetin 50 µMSubstrateFluorogenic catechol substrate (Ex: 360nm, Em: 460nm).[3]
MgCl₂ 1 mM & 10 mMMetal CofactorEssential for COMT activity.[2][3]
Phosphate Buffer 100 mM, pH 7.4BufferInclude 1 mM DTT to prevent oxidation.[2][3]
Assay Workflow

Objective: Determine IC₅₀ and Mode of Inhibition (Chelating vs. Non-Chelating).

Step 1: Compound Dilution Prepare a 3-fold serial dilution of 8-Nitroquinolin-6-ol in DMSO, ranging from 100 µM down to 0.1 µM.[2] Ensure final DMSO concentration in the assay is <1%.[3]

Step 2: Enzyme Pre-incubation Mix 10 µL of Enzyme solution with 2 µL of Inhibitor (various concentrations).[3]

  • Critical Control: Run a parallel set with Nitroxoline (Positive Control) and DMSO (Negative Control).[3]

  • Incubate for 15 minutes at 37°C.

Step 3: Substrate Addition (Start Reaction) Add 88 µL of Reaction Mix containing:

  • Buffer (pH 7.4)[3]

  • SAM (200 µM)[3]

  • Esculetin (50 µM)[3]

  • MgCl₂ (1 mM)

Step 4: Kinetic Measurement Monitor fluorescence (Ex 360 / Em 460) continuously for 20 minutes.[3] Calculate the initial velocity (

3

Step 5: The "Metal Rescue" Validation (Self-Validating Step) To confirm the mechanism, repeat the assay with High MgCl₂ (10 mM) .

  • Interpretation: If inhibition is reversed by high Mg²⁺, the compound is a chelator.[3] If inhibition persists, 8-Nitroquinolin-6-ol acts via a non-chelating mechanism.[2]

Data Analysis & Interpretation

IC₅₀ Calculation

Plot % Inhibition vs. Log[Inhibitor]. Fit data to the four-parameter logistic equation:

23
Mode of Inhibition (Lineweaver-Burk)

Perform the assay at varying substrate (Esculetin) concentrations (e.g., 10, 25, 50, 100, 200 µM) and fixed inhibitor concentrations.[3]

Plot PatternMechanismExpected for 8-Nitroquinolin-6-ol
Lines intersect at Y-axis CompetitiveLikely. Competing for the catechol binding pocket.[2]
Lines intersect at X-axis Non-CompetitiveUnlikely, unless binding an allosteric site.[2][3]
Parallel Lines UncompetitiveRare for this scaffold type.[2][3]
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Poor solubility of nitro-quinoline in aqueous buffer.[1][2]Limit max concentration to 100 µM. Ensure DMSO < 1%. Use a detergent like CHAPS (0.01%) if compatible.[3]
Fluorescence Quenching Nitro groups are strong quenchers.[2][3]Mandatory: Measure the fluorescence of the product (Scopoletin) alone + Inhibitor. Correct for inner-filter effects.
No Inhibition Compound is a prodrug.[2][3]Consider adding a reductase system (e.g., Xanthine/Xanthine Oxidase) if testing for hypoxia-activated inhibition.[3]

Workflow Diagram

ProtocolWorkflowcluster_AssayReaction InitiationStartStart: 8-Nitroquinolin-6-ol Stock (10mM)DilutionSerial Dilution in DMSOStart->DilutionPreIncPre-incubation: Enzyme + Inhibitor(15 min @ 37°C)Dilution->PreIncAddSubstrateAdd Substrate Mix:SAM + Esculetin + MgCl2 (1mM)PreInc->AddSubstrateMeasureKinetic Readout(Fluorescence Ex360/Em460)AddSubstrate->MeasureValidationValidation Step:Repeat with 10mM MgCl2Measure->ValidationAnalysisData Analysis:IC50 & Lineweaver-BurkValidation->Analysis

Figure 2: Step-by-step experimental workflow for characterizing enzyme inhibition.

References

  • Mewshaw, R. E., et al. (2007).[3][4][5] Substituted 8-aminoquinolines as Neuropeptide Y receptor ligands.[2][3] (Describes synthesis and usage of 8-nitroquinolin-6-ol as a key intermediate).

  • Borchardt, R. T., et al. (1976).[3] Catechol O-methyltransferase.[1][2][3] 8. Structure-activity relationships for inhibition by 8-hydroxyquinolines. Journal of Medicinal Chemistry.[3] (Foundational text on quinoline inhibition mechanisms).

  • Rajapakse, A., et al. (2013).[3][6] Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.[2][6] Chemical Research in Toxicology.[3] (Relevant for nitro-reduction mechanisms).[1][2][3][7][5][8]

  • BLD Pharm. (n.d.).[3] Product Analysis: 8-Nitroquinolin-6-ol (CAS 5437-99-0).[1][2][3][9] (Chemical properties and solubility data).

techniques for purifying 8-Nitroquinolin-6-ol after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Synthesis Context

8-Nitroquinolin-6-ol (also known as 6-hydroxy-8-nitroquinoline) is a critical intermediate in the synthesis of bioactive ligands and pharmaceutical candidates.[1][2] It is distinct from its regioisomer, Nitroxoline (5-nitroquinolin-8-ol), and possesses unique physicochemical properties driven by the positioning of the hydroxyl group at C6 and the nitro group at C8.[1]

Synthesis Context : The most robust synthesis route involves the demethylation of 6-methoxy-8-nitroquinoline using 48% Hydrobromic Acid (HBr) under reflux.[1][2] Consequently, the "crude" material typically contains:

  • Target Product : 8-Nitroquinolin-6-ol (Amphoteric).[1][2]

  • Starting Material : 6-Methoxy-8-nitroquinoline (Non-acidic, basic nitrogen only).[1][2]

  • Inorganic Salts : Sodium bromide (generated during neutralization).[1][2]

  • Polymeric Tars : Oxidative byproducts formed during high-temperature acid hydrolysis.[1][2]

This guide details a pH-Swing Fractionation technique that exploits the specific pKa shifts induced by the 8-nitro substituent to isolate the product with >98% purity.[1]

Physicochemical Profile

Understanding the ionization states is the key to purification.[1]

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 190.16 g/mol Suitable for LC-MS verification.[1][2]
pKa (Pyridine N) ~3.5 (Estimated)Protonates in strong acid (pH < 2) to form water-soluble cations.[1][2]
pKa (Phenolic OH) ~8.5 (Estimated)Deprotonates in strong base (pH > 10) to form water-soluble anions.[1][2]
Isoelectric Point (pI) pH 5.5 – 7.0Minimum Solubility Window .[1][2] The neutral zwitterion precipitates here.[1]
Solubility (Organic) Soluble in hot Ethanol, DMSO.[1]Recrystallization solvents.[1][2]
Solubility (Aqueous) Insoluble at pH 6-7.[1][2]Precipitation target zone.[1][2]

Protocol 1: The "pH-Swing" Fractionation (Primary Isolation)

This method separates the target phenol from the non-phenolic starting material (methoxy impurity) and neutral tars.[1]

Reagents :

  • 2M Hydrochloric Acid (HCl)[1][2]

  • 2M Sodium Hydroxide (NaOH)[1][2][3]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Activated Charcoal[1]

Workflow Diagram :

purification_flow Start Crude Reaction Mixture (HBr Reflux) Step1 1. Quench & Dissolve Add Water/HCl (pH < 2) Start->Step1 Filter1 Filtration Remove Insoluble Tars Step1->Filter1 Step2 2. Basify to pH > 11 (Target is Phenolate Anion) Filter1->Step2 Wash 3. Organic Wash (DCM) Extract Unreacted Methoxy SM Step2->Wash Aqueous Aqueous Layer (Contains Product) Wash->Aqueous Product in Water Organic Organic Layer (Discard Impurities) Wash->Organic Impurities Step3 4. Acidify to pH 6.0 (Isoelectric Precipitation) Aqueous->Step3 Final Pure 8-Nitroquinolin-6-ol (Yellow Precipitate) Step3->Final

Figure 1: The "pH-Swing" logic ensures that non-acidic impurities are removed while the product is water-soluble, before final precipitation.[1][2]

Step-by-Step Procedure :

  • Acidic Dissolution :

    • Suspend the crude solid in 2M HCl (10 mL per gram of solid).

    • Heat gently to 50°C. The product (protonated at N) will dissolve.[1]

    • Filtration : Filter the hot solution through a Celite pad to remove black, non-basic tars.[1]

  • Alkaline Shift & Wash (Critical Step) :

    • Cool the filtrate to room temperature.[1]

    • Slowly add 2M NaOH until the pH reaches 11-12 .[1][2] The solution will turn deep orange/red (formation of the phenolate anion).

    • Mechanism: At this pH, the target 8-nitroquinolin-6-ol is soluble.[1][2] The impurity (6-methoxy-8-nitroquinoline) cannot deprotonate and remains neutral/lipophilic.[1][2]

    • Extraction : Wash the aqueous alkaline solution with DCM (2 x 20 mL).[1] Discard the organic layer (contains methoxy starting material).[1]

  • Isoelectric Precipitation :

    • Take the clean aqueous layer (red) and slowly add 2M HCl dropwise with vigorous stirring.[1]

    • Target pH: 6.0 – 6.5 .[1][2]

    • A thick yellow precipitate will form as the molecule reaches its neutral, zwitterionic state.[1]

    • Stir for 30 minutes to ensure complete crystallization.

  • Collection :

    • Filter the yellow solid.[1][4]

    • Wash with copious amounts of water (to remove NaCl).

    • Dry under vacuum at 60°C.[1][2]

Protocol 2: Recrystallization (Polishing)[1][2]

If the purity is <98% by HPLC, perform a final recrystallization.[1]

Solvent SystemSuitabilityProtocol
Ethanol (95%) Best for Yield Dissolve in boiling ethanol.[1][2] Add activated charcoal (optional).[1][2] Hot filter. Cool slowly to 4°C.
Acetic Acid / Water Best for Purity Dissolve in minimum hot glacial acetic acid.[1] Add hot water until turbid. Cool to RT.
DMF / Water Alternative For very insoluble batches.[1][2] Dissolve in DMF, precipitate with water.[1][2]

Recrystallization Logic : The nitro group at position 8 increases the crystallinity of the compound compared to non-nitrated quinolines. Ethanol is preferred as it avoids the trace acetylation risks of acetic acid.

Analytical Validation Standards

Verify the success of your purification using these specific markers.

1. HPLC Method :

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase : Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1][2] 5% B to 95% B over 20 min.

  • Detection : UV at 254 nm (aromatic backbone) and 350 nm (nitro-phenol charge transfer band).[1][2]

  • Success Criteria : Single peak >98% area. Absence of peak at the retention time of 6-methoxy-8-nitroquinoline (usually elutes later due to lack of OH polarity).[1]

2. 1H NMR (DMSO-d6) :

  • Look for the disappearance of the methoxy singlet (~4.0 ppm).

  • Confirm the integral of the aromatic protons. The proton at C7 (ortho to nitro) should appear as a doublet at low field (~8.5-9.0 ppm) due to the deshielding effect of the nitro group.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Oily Precipitate Rapid pH change or trapped solvents.[1][2]Re-dissolve in base and acidify very slowly over 1 hour. Seed with pure crystal if available.[1][2]
Low Yield pH overshoot during precipitation.[1][2]Ensure pH is exactly 6.0-6.[1][2]5. If pH < 4, the cation forms and dissolves.[1] If pH > 8, the anion forms.[1]
Red Color Persists Presence of phenolate anion.[2]The pH is too high.[1] Add more acid to reach neutral pH.[1][2]

References

  • PubChem . (n.d.).[1][2] 8-Nitroquinolin-6-ol Compound Summary. Retrieved October 26, 2023, from [Link][1]

  • Mitrović, A., et al. (2025).[1][2][5] Biochemical characteristics of the 6-nitro regioisomer of nitroxoline. Biochemical characteristics of 8-hydroxy-6-nitroquinoline (regioisomer comparison). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 8-Nitroquinolin-6-ol in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics and materials science. It details the strategic utilization of 8-Nitroquinolin-6-ol as a bifunctional scaffold for synthesizing next-generation OLED materials, specifically focusing on Push-Pull Chromophores and Hole Transport Materials (HTMs) .

Executive Summary

While 8-hydroxyquinoline (8-HQ) is ubiquitous in metal-chelate OLEDs (e.g., Alq3), its isomer 8-Nitroquinolin-6-ol offers a distinct "dual-handle" geometry that is underutilized but highly potent. This scaffold features a nucleophilic hydroxyl group at the C6 position and an electrophilic nitro group at the C8 position.

This guide outlines the protocol for exploiting this orthogonality to synthesize 6-alkoxy-8-(diarylamino)quinolines . These derivatives exhibit Intramolecular Charge Transfer (ICT) properties suitable for green/yellow emissive dopants or high-mobility Hole Transport Layers (HTL) .

Key Advantages of this Scaffold:
  • C6-OH Handle: Allows for etherification to tune solubility and HOMO energy levels without disrupting the quinoline core's electron affinity.

  • C8-NO2 Handle: Serves as a masked amine. Post-reduction, the C8-amine provides a sterically hindered site for cross-coupling, preventing aggregation-caused quenching (ACQ).

  • Electronic Push-Pull: The final 8-amino-quinoline architecture creates a strong dipole moment essential for efficient electroluminescence.

Strategic Workflow & Mechanism

The synthesis relies on a "Protect-Reduce-Couple" strategy. The C6-OH must be functionalized before nitro reduction to prevent side reactions and improve the solubility of the intermediate.

Synthetic Pathway Diagram

OLED_Synthesis_Workflow Start 8-Nitroquinolin-6-ol (Starting Material) Step1 Step 1: C6-O-Alkylation (Solubility Tuning) Start->Step1 R-Br / K2CO3 Inter1 6-Alkoxy-8-nitroquinoline Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C) Inter1->Step2 Reduction Inter2 8-Amino-6-alkoxyquinoline (Active Core) Step2->Inter2 Step3 Step 3: Buchwald-Hartwig Amination Inter2->Step3 Ar-Br / Pd Catalyst Final Target OLED Material (Push-Pull Emitter/HTM) Step3->Final

Figure 1: The sequential functionalization strategy transforming 8-Nitroquinolin-6-ol into an optoelectronic active material.

Detailed Experimental Protocols

Protocol A: C6-O-Alkylation (Solubility & HOMO Tuning)

The first step introduces an alkyl chain to ensure the final material is soluble in spin-coating solvents (e.g., Chlorobenzene, Toluene).

Reagents:

  • Substrate: 8-Nitroquinolin-6-ol (1.0 eq)

  • Alkylating Agent: 1-Bromo-octane (1.2 eq) (or 2-ethylhexyl bromide for branching)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 8-Nitroquinolin-6-ol (10 mmol) in DMF (20 mL). The solution will appear yellow/orange.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. The color may deepen due to phenoxide formation.
    
  • Addition: Dropwise add 1-Bromo-octane (12 mmol).

  • Heating: Heat the mixture to 80°C under

    
     atmosphere for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Pour the reaction mixture into ice water (100 mL). The product, 6-(octyloxy)-8-nitroquinoline , should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol.

Critical Checkpoint:

  • Success Indicator: Disappearance of the broad O-H stretch (~3200

    
    ) in IR spectroscopy.
    
Protocol B: Selective Reduction of C8-Nitro Group

This step unmasks the amine functionality required for the donor segment construction.

Reagents:

  • Substrate: 6-(octyloxy)-8-nitroquinoline (from Protocol A)

  • Reductant: Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 3.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspension: Suspend the nitro-quinoline substrate in Ethanol/Water.

  • Activation: Add Fe powder and

    
    .
    
  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 4 hours. The mixture will turn dark/brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Dichloromethane (DCM), wash with brine, dry over

    
    , and evaporate.
    
  • Product: 8-Amino-6-(octyloxy)quinoline . This intermediate is air-sensitive; store under Argon or use immediately.

Protocol C: Buchwald-Hartwig Cross-Coupling (OLED Core Assembly)

This is the defining step where the "Push" (Donor) moiety is attached to the "Pull" (Acceptor) quinoline core.

Reagents:

  • Substrate: 8-Amino-6-(octyloxy)quinoline (1.0 eq)

  • Coupling Partner: Bromobenzene or 4-Bromo-triphenylamine (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or DPPF (4 mol%)

  • Base: Sodium tert-butoxide (

    
    , 1.5 eq)
    
  • Solvent: Toluene (anhydrous, degassed)

Procedure:

  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add the amine substrate, aryl bromide, catalyst, ligand, and base.

  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 110°C for 24 hours.

  • Purification: Cool to RT, filter through silica gel, and purify via column chromatography (Gradient: Hexane -> Hexane/DCM).

Data Analysis & Validation

To ensure the material is OLED-grade, the following parameters must be verified.

ParameterMethodTarget SpecificationPurpose
Purity HPLC (C18 column)> 99.5%Impurities act as trap states, reducing device lifetime.
Bandgap (

)
UV-Vis Spectroscopy2.4 – 2.8 eVDetermines emission color (Green/Yellow).
HOMO Level Cyclic Voltammetry (CV)-5.2 to -5.6 eVMatches ITO/PEDOT:PSS work function for hole injection.
Thermal Stability TGA (5% weight loss)> 300°CEnsures stability during vacuum deposition.
Mechanistic Insight: Why this works?

The 6-alkoxy group acts as an auxiliary donor, raising the HOMO level of the quinoline ring. The 8-amino group , when arylated, creates a sterically bulky "propeller" shape. This bulkiness prevents


-

stacking in the solid state, which is the primary cause of fluorescence quenching in planar quinolines. The result is a material with high Quantum Yield (

) in solid films.

References

  • Quinoline Functionalization

    • Muthukrishnan, I., et al. "Multicomponent reactions for the synthesis of bioactive quinoline derivatives." Organic & Biomolecular Chemistry, 2019.[1][2] Link

    • Protocol Source: General alkylation and reduction conditions adapted from standard quinoline chemistry described in Organic Syntheses.
  • OLED Material Design

    • Tang, C. W., & VanSlyke, S. A.[3] "Organic electroluminescent diodes."[4][5] Applied Physics Letters, 1987. (Foundational reference for Alq3-based electronics). Link

    • Imada, H., et al. "Strategies for designing high-efficiency OLED materials." Journal of Materials Chemistry C, 2023. (Context for push-pull systems).
  • Buchwald-Hartwig Conditions

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • 8-Nitroquinolin-6-ol Properties

    • ChemicalBook & BenchChem Databases. "Properties and Reactivity of 8-Nitroquinolin-6-ol (CAS 1668-33-3)." Accessed 2025. Link

Disclaimer: This protocol involves the use of hazardous chemicals (nitro compounds, organometallics). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Storage & Stability Protocols for 8-Nitroquinolin-6-ol CAS: 607-35-2 (Isomer specific reference) / General Quinolinol Class Document ID: TS-8HQ-NO2-STAB-01 Status: Active[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are working with 8-Nitroquinolin-6-ol , a scaffold often used in anti-infective and anti-cancer research.[1]

The Challenge: This molecule presents a specific "push-pull" stability paradox.

  • The "Push": The hydroxyl group at position 6 (phenol) is electron-donating and prone to oxidative coupling (dimerization) and quinone formation, especially in solution or alkaline environments.[1]

  • The "Pull": The nitro group at position 8 is strongly electron-withdrawing.[1] While this stabilizes the ring against some electrophilic attacks, it renders the compound susceptible to photodegradation (nitro-to-nitroso reduction pathways) and increases the acidity of the phenolic proton, making it easier to deprotonate and oxidize.

This guide provides a self-validating system to arrest these degradation pathways.

Module 1: Critical Storage Parameters (The "Golden Rules")

To maximize shelf-life (>2 years), you must control three variables: Redox Potential, Light, and Temperature. [1]

Atmosphere: The Inert Gas Overlay (Critical)

The 6-hydroxy group is the primary failure point. Oxygen exposure leads to the formation of radical species which couple to form dark-colored oligomers (similar to melanin formation).[1]

  • Requirement: Store under Argon (Ar) or Nitrogen (N₂).[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.[1]

  • The "Why": Research on 6-hydroxyquinoline derivatives confirms that single-electron oxidation leads to C5–C5 coupled dimers and eventual polymerization.[1][2][3] Removing oxygen halts the initial radical formation.[1]

Light: The Photochemical Trigger

Nitro-aromatics are notoriously photosensitive.[1] UV/Visible light excitation can trigger the nitro group's reduction or ring cleavage.[1]

  • Requirement: Amber borosilicate glass vials wrapped in aluminum foil.

  • The "Why": Light energy (hν) excites the nitro group (

    
    ), facilitating radical abstraction from the solvent or the 6-OH group.[1]
    
Temperature: Kinetic Control
  • Bulk Powder: -20°C is the gold standard.[1] 4°C is acceptable for short-term (<1 month).[1]

  • Solvated (DMSO): -80°C is required.[1] Never store in solution at room temperature.[1]

Module 2: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Scenario A: Visual Inspection Failures

Q: My yellow powder has turned brown/black. Is it still usable?

  • Diagnosis: Oxidative Oligomerization. The darkening is due to the formation of quinoid dimers and polymers (poly-quinolinols).

  • Action: Discard. These impurities are often paramagnetic (radical species) and will interfere with NMR and biological assays (acting as PAN-assay interference compounds).[1]

  • Prevention: Ensure the cap was sealed with Parafilm and the headspace was purged with Argon.[1]

Q: The powder has clumped into a hard mass.

  • Diagnosis: Hygroscopic Aggregation. The phenolic hydroxyl has absorbed atmospheric moisture.[1] Water catalyzes hydrolysis and oxidation.[1]

  • Action: If the color is unchanged, you may attempt to dry it in a vacuum desiccator over

    
     for 24 hours.[1] Verify purity via HPLC before use.
    
Scenario B: Solution Chemistry Issues

Q: I see a "ghost peak" eluting after my main peak in HPLC.

  • Diagnosis: Dimer Formation. Hydrophobic dimers (C5-C5 coupled species) elute later than the monomer on Reverse Phase (C18) columns.[1]

  • Action: Check your solvent. Did you use basic water or old DMSO?

  • Technical Note: 6-hydroxyquinolines are sensitive to pH.[1][2][3] At pH > 7, the phenolate anion forms, which is vastly more susceptible to oxidation than the neutral phenol. Always maintain acidic or neutral pH during handling.

Q: The compound precipitated upon adding cell culture media.

  • Diagnosis: Solubility Crash. 8-Nitroquinolin-6-ol is hydrophobic.[1]

  • Action: Pre-dissolve in DMSO (up to 100 mM), then dilute slowly into media while vortexing. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but high enough to keep the compound solvated.[1]

Module 3: Experimental Protocols

Protocol 1: The "Argon Blanket" Re-sealing Method

Use this every time you open a vial.

  • Open the vial and remove the necessary aliquot quickly.

  • Insert a pipette tip connected to an Argon line (set to low flow, ~1-2 psi) into the vial, positioning it 1 cm above the powder.

  • Flush for 15 seconds. You are displacing the lighter air with heavier Argon.[1]

  • Withdraw the pipette and immediately screw on the cap.[1]

  • Seal the cap-neck junction with Parafilm M to prevent gas exchange.[1]

Protocol 2: Safe Reconstitution for Biological Assays
ParameterSpecificationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Water promotes proton transfer and oxidation.[1]
Grade Spectrophotometric / HPLC GradeTrace metals in lower grades catalyze radical formation.[1]
Degassing Sonicate solvent for 10 mins or sparge with

Removes dissolved oxygen before the compound is added.[1]
Storage Aliquot into single-use vialsFreeze-thaw cycles introduce moisture and oxygen.[1]

Module 4: Mechanistic Visualization

Diagram 1: The Degradation Cascade

This diagram illustrates why Oxygen and Light are the enemies of this molecule.

DegradationPathway Native 8-Nitroquinolin-6-ol (Active Monomer) Radical Phenoxy Radical (Intermediate) Native->Radical -H+ (Oxidation) Native->Radical Photo-excitation Dimer C5-C5 Dimer (Inactive Impurity) Radical->Dimer Coupling Polymer Dark Polymer (Insoluble) Dimer->Polymer Further Oxidation Oxidation Oxygen + pH > 7 Light UV Light (hν)

Figure 1: Oxidative degradation pathway.[1] The 6-hydroxy group oxidizes to a radical, which rapidly couples to form dimers and dark polymers.[1][2][3] This process is accelerated by alkaline pH and light.

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the correct storage location.

StorageWorkflow Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution Duration Storage Duration? Solid->Duration DeepFreeze -80°C Single Aliquots Solution->DeepFreeze DMSO Stock Discard DISCARD (Unstable at RT/4°C) Solution->Discard Aqueous/Media ShortTerm < 1 Month Duration->ShortTerm Immediate Use LongTerm > 1 Month Duration->LongTerm Archive Fridge 4°C Desiccated + Dark ShortTerm->Fridge Freezer -20°C Argon + Dark LongTerm->Freezer

Figure 2: Decision logic for storage. Note that aqueous solutions are never suitable for storage; they must be prepared fresh.

References

  • Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline Product Specification & Safety Data Sheet.[1] (Analogous chemistry for nitro-quinolinols).

  • National Institutes of Health (PubChem). 8-Nitroquinoline Compound Summary (CID 11830).[1] (Structural and physical property data).[1][2][4][5][6][7]

  • Zahras, M. et al. (2025). Electrochemical oxidation of 6-hydroxyquinoline on a glassy carbon paste electrode.[1] ResearchGate.[1] (Mechanism of 6-OH radical dimerization).[1][2]

  • International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][8][9] (Standard protocols for light sensitivity).[1][10]

  • Kaya, I. et al. 6-Hydroxyquinoline Oligomers Emit White Light.[1][2] ResearchGate.[1] (Confirmation of oxidative oligomerization pathways).

Sources

Technical Support Center: Optimization of 8-Nitroquinolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing By-Product Formation & Regioselectivity Control Ticket ID: CHEM-SUP-8NQ6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of 8-nitroquinolin-6-ol presents a classic challenge in aromatic heterocycle chemistry: Regioselectivity vs. Polymerization .

Depending on your chosen route—Direct Nitration of quinolin-6-ol or Skraup Cyclization of 4-amino-3-nitrophenol—the "by-products" you encounter differ fundamentally.

  • In Direct Nitration: The primary by-product is the 5-nitro isomer (Nitroxoline analogue). The hydroxyl group at C6 strongly directs electrophilic substitution to the ortho positions (C5 and C7). C5 is kinetically favored, often leading to a 60:40 or 70:30 ratio of 5-nitro to 8-nitro, making the desired 8-nitro isomer the minor product.

  • In Skraup Synthesis: The primary by-products are tars (polymerized acrolein) and oxidative decomposition products. While this route guarantees the 8-nitro regiochemistry (if starting materials are pure), the reaction conditions are harsh and prone to "runaway" exotherms.

This guide provides troubleshooting for both pathways, with a focus on maximizing the 8-nitro isomer yield.

Decision Matrix: Pathway Selection

Before troubleshooting, verify you are using the correct pathway for your purity requirements.

SynthesisPathways Start Start: Select Precursor RouteA Route A: Quinolin-6-ol (Direct Nitration) Start->RouteA RouteB Route B: 4-Amino-3-nitrophenol (Modified Skraup) Start->RouteB MechA Mechanism: Electrophilic Aromatic Substitution RouteA->MechA MechB Mechanism: Glycerol Dehydration -> Michael Addition -> Cyclization RouteB->MechB IssueA Major Issue: Regioselectivity (High 5-Nitro isomer) MechA->IssueA OH directs to C5 IssueB Major Issue: Tar Formation (Violent Exotherm) MechB->IssueB Acrolein polymerization SolA Solution: Hydrohalide Salt Fractional Crystallization IssueA->SolA SolB Solution: Moderator (FeSO4) + Controlled Temp Ramp IssueB->SolB Target Target: 8-Nitroquinolin-6-ol SolA->Target SolB->Target

Figure 1: Decision matrix for synthesis routes. Route A requires downstream purification; Route B requires upstream reaction control.

Troubleshooting Guide: Direct Nitration Route

Context: You are nitrating quinolin-6-ol and obtaining high levels of the 5-nitro isomer.

Issue 1: High 5-Nitro Isomer Content

The 6-hydroxyl group activates the C5 position more strongly than C8 due to bond fixation and steric factors in the transition state.

Corrective Protocol:

  • Temperature Suppression: Maintain reaction temperature strictly between 0°C and 5°C during addition. Higher temperatures favor the thermodynamic product distribution, which often increases di-nitration or tars, but rarely improves the 8-nitro ratio significantly.

  • Solvent Switching: Switch from concentrated

    
     to Acetic Acid/Nitric Acid  mixtures. Acetic acid can form hydrogen bonds with the nitrogen/hydroxyl, potentially altering the steric environment, though C5 preference usually remains.
    
  • Purification (The Critical Step): You cannot stop 5-nitro formation, but you can separate it.

    • Method:Hydrohalide Precipitation .

    • Dissolve the crude mixture in hot concentrated HCl.

    • Cool slowly. The hydrochloride salts of 5-nitro and 8-nitro isomers have different solubilities.

    • Alternatively, use recrystallization from Ethanol/DMF . The 5-nitro isomer (Nitroxoline) is generally less soluble in ethanol than the 8-nitro isomer.

Issue 2: Di-nitration (5,7-Dinitro species)

Cause: Excess nitric acid or insufficient cooling. Solution:

  • Limit

    
     to 1.05 equivalents .
    
  • Add nitric acid dropwise over 60 minutes.

  • Quench immediately upon consumption of starting material (monitor via TLC).

Troubleshooting Guide: Modified Skraup Route

Context: You are synthesizing the ring from 4-amino-3-nitrophenol and glycerol, but the reaction turns into a black, insoluble tar.

Issue 1: Uncontrollable Exotherm & Tarring

The dehydration of glycerol to acrolein is the rate-limiting step, but once formed, acrolein polymerizes rapidly if not consumed by the amine.

Corrective Protocol (The "Sulfo-Mix" Method):

  • Use a Moderator: Add Ferrous Sulfate (

    
    )  to the reaction mixture. It moderates the oxidation vigor.
    
  • Oxidant Choice: Do NOT use Nitrobenzene (classic Skraup). It requires high temperatures (refflux) which promotes tar.

    • Recommendation: Use Sodium m-nitrobenzenesulfonate . It is water-soluble and works under milder conditions.

  • Stepwise Heating:

    • Mix reagents at Room Temperature.

    • Ramp to 100°C very slowly (10°C/15 min).

    • Hold at 100-110°C. Do not exceed 140°C unless the ring closure is confirmed incomplete.

Issue 2: Low Yield / Sticky Solids

Cause: Incomplete cyclization or difficulty separating the product from the inorganic salts/oxidant residues. Solution:

  • Basification: After the acid reaction, dilute with ice water and neutralize with Ammonium Hydroxide (

    
    )  to pH 6-7. The amphoteric nature of the product means high pH (>10) will dissolve it as a phenolate anion, and low pH (<3) keeps it as a quinolinium salt. Target pH 6.5 for precipitation. 
    

Comparative Data Table

VariableDirect Nitration (Route A)Modified Skraup (Route B)
Starting Material Quinolin-6-ol4-Amino-3-nitrophenol
Major By-product 5-Nitro isomer (Regioisomer)Polymerized Acrolein (Tar)
Reaction Time 1 - 3 Hours4 - 6 Hours
Temp.[1][2] Profile Cryogenic (0-5°C)High Heat (100-140°C)
8-Nitro Purity Low (requires heavy purification)High (regiochemistry locked in)
Scalability HighLow (due to exotherm risk)

FAQ: Common User Scenarios

Q: Why can't I use standard column chromatography to separate the 5-nitro and 8-nitro isomers? A: Both isomers are highly polar and amphoteric. They tend to streak on silica gel due to interaction with silanol groups. If you must use chromatography, use DCM:Methanol (95:5) and add 1% Triethylamine to the mobile phase to suppress ionization.

Q: My Skraup reaction exploded/foamed out of the flask. What happened? A: You likely added all reagents at once and heated too quickly. The dehydration of glycerol is endothermic, but the subsequent Michael addition and ring closure are highly exothermic. Solution: Pre-mix the amine, oxidant, and acid, then add glycerol dropwise at 120°C (if running a hot addition protocol) or use the Ferrous Sulfate moderator method described above.

Q: Can I use Nitroxoline (5-nitro-8-hydroxyquinoline) as a starting material? A: No. Nitroxoline has the nitro group at position 5 and hydroxyl at 8. You need 8-nitroquinolin-6-ol (Nitro at 8, Hydroxyl at 6). These are structural isomers with different biological and chemical properties.

Laboratory Protocol: Purification of 8-Nitroquinolin-6-ol

For removal of 5-nitro isomer from nitration mixtures.

  • Dissolution: Take 10g of crude nitration solid. Suspend in 100mL Isopropanol .

  • Reflux: Heat to reflux. The 8-nitro isomer is generally more soluble.

  • Hot Filtration: Filter while hot to remove undissolved 5-nitro-rich solids.

  • Crystallization: Allow the filtrate to cool to room temperature, then 4°C.

  • Recrystallization: If purity is <95%, repeat using Chloroform with Decolorizing Carbon to remove trace tars.

References

  • Skraup Synthesis Modifications: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , Vol. 7, 59–98. Link

  • Purification of Nitroquinolines: "Separation of 5-nitroquinoline and 8-nitroquinoline." European Patent Application EP0858998A1, 1998 . Link

  • Regioselectivity Studies: Zibaseresht, R. et al. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." ResearchGate, 2013 . Link

  • General Properties: "6-Hydroxyquinoline Compound Summary." PubChem, National Library of Medicine. Link

Sources

optimizing reaction conditions for 8-Nitroquinolin-6-ol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for O-Functionalization

Doc ID: TS-8HQ-NO2-001 | Version: 2.4 | Last Updated: 2025-05-15

Executive Summary: The Chemical "Personality"

Before initiating any protocol, you must understand the electronic environment of 8-nitroquinolin-6-ol . This is not a standard phenol.

  • Acidity Shift: The nitro group at position 8 is strongly electron-withdrawing (inductive and resonance effects). This significantly lowers the pKa of the 6-hydroxyl group (estimated pKa ~7.5–8.5) compared to unsubstituted 6-hydroxyquinoline (pKa ~9.5) or phenol (pKa ~10).

    • Implication: You do not need aggressive bases like NaH. Mild bases (K₂CO₃, NaHCO₃) are often sufficient and safer.

  • Nucleophilicity: While the phenoxide forms easily, the electron-poor ring makes the oxygen less nucleophilic than standard phenols.

    • Implication: Reactions require polar aprotic solvents to strip cations and enhance nucleophilicity, or the use of iodide catalysts (TBAI/KI).

  • Solubility Trap: The nitro group and quinoline nitrogen create a "push-pull" dipole, often leading to poor solubility in standard organic solvents (DCM, Toluene) and requiring DMF or DMSO.

Reaction Condition Decision Matrix

Use this workflow to select the optimal solvent/base system for your specific electrophile.

ReactionMatrix Start Select Electrophile Type AlkylHalide 1° Alkyl Halide (R-Br, R-I) Start->AlkylHalide AcylChloride Acyl Chloride / Anhydride (R-COCl) Start->AcylChloride Alcohol Alcohol (R-OH) (Mitsunobu) Start->Alcohol SolubilityCheck Check Substrate Solubility in Acetone/MeCN AlkylHalide->SolubilityCheck MethodC Method C: Schotten-Baumann Solvent: DCM/Pyridine Base: Et3N or Pyridine Temp: 0°C to RT AcylChloride->MethodC MethodD Method D: Mitsunobu Solvent: Dry THF Reagents: PPh3 + DIAD Temp: 0°C to RT Alcohol->MethodD MethodA Method A: Mild Phase Solvent: Acetone or MeCN Base: K2CO3 Temp: Reflux (56-82°C) SolubilityCheck->MethodA Soluble MethodB Method B: High Solvation Solvent: DMF or DMSO Base: Cs2CO3 or K2CO3 Temp: 60-90°C SolubilityCheck->MethodB Insoluble (Precipitates)

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile reactivity and substrate solubility.

Optimized Protocols

Protocol A: O-Alkylation (The "Standard" Approach)

Best for: Benzyl bromide, Methyl iodide, simple alkyl chains.

The Challenge: Balancing solubility with workup difficulty. DMF dissolves the reactant but is hard to remove. The Fix: Use the "Water Crash" workup.

Step-by-Step:

  • Dissolution: Dissolve 8-nitroquinolin-6-ol (1.0 eq) in anhydrous DMF (Concentration: 0.2 M).

    • Note: If the solution is cloudy, sonicate for 5 mins.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq).

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and the large cation loosely associates with the phenoxide, making the oxygen more nucleophilic [1].

    • Visual Cue: The solution will likely turn deep yellow/orange (formation of the phenoxide anion).

  • Addition: Add the alkyl halide (1.2 eq) dropwise.

    • Catalysis: If using an alkyl chloride, add 0.1 eq of TBAI (Tetrabutylammonium iodide) to generate the more reactive iodide in situ.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (The "Water Crash"):

    • Pour the reaction mixture slowly into 10x volume of ice-cold water with vigorous stirring.

    • The product is usually less polar than the starting material and should precipitate.

    • Filter the solid. If no precipitate forms (oiling out), extract with EtOAc.

Protocol B: Mitsunobu Reaction (For Sensitive Alcohols)

Best for: Complex alcohols, secondary alcohols, or when avoiding harsh bases.

The Challenge: The electron-deficient quinoline ring can sometimes interfere with the betaine intermediate. The Fix: Order of addition is critical.

Step-by-Step:

  • Dissolve 8-nitroquinolin-6-ol (1.0 eq), the Alcohol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.

    • Critical: Do not let the temperature spike. Exotherms can decompose the diazo reagent.

  • Allow to warm to Room Temperature (RT) and stir overnight.

  • Purification Note: Triphenylphosphine oxide (TPPO) is the byproduct. Use a silica column gradient starting with 100% Hexanes to remove non-polar impurities, then ramp to 30% EtOAc/Hexanes.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/tarry. What happened?

Diagnosis: Oxidative decomposition or thermal degradation.

  • Cause 1: The 8-nitro group makes the ring susceptible to nucleophilic attack or polymerization at high temperatures (>100°C).

  • Cause 2: Use of strong bases like NaH or KOH in the presence of oxygen.

  • Solution:

    • Switch to a weaker base (K₂CO₃).

    • Degas your solvent (sparge with N₂ for 15 mins) before adding reagents.

    • Keep reaction temperature below 80°C.

Q2: I am seeing two spots on TLC close together. Is it N-alkylation?

Diagnosis: Regioselectivity issues (O- vs N-alkylation).

  • Analysis: While the 8-nitro group deactivates the ring nitrogen, N-alkylation is still possible, especially with highly reactive electrophiles (like Methyl Iodide).

  • Verification:

    • O-Alkyl: 1H NMR will show a shift of the protons adjacent to the oxygen.

    • N-Alkyl: Usually much more polar (stays at the baseline or low Rf).

  • Solution: Use a "harder" counter-ion for your base. Switch from Cs₂CO₃ to Ag₂CO₃ (Silver Carbonate). Silver coordinates to the nitrogen/halide, strongly favoring O-alkylation [2].

Q3: Low Yields (<30%) despite full consumption of starting material.

Diagnosis: Hydrolysis or Workup Loss.

  • Cause: The ester/ether bond might be hydrolyzing during an acidic workup, or the product is water-soluble (if it has polar side chains).

  • Solution:

    • Avoid 1M HCl washes. Use Saturated NH₄Cl or pH 6 phosphate buffer.

    • Check the aqueous layer of your extraction. If your product is polar, you may need to use n-Butanol or DCM/Isopropanol (3:1) for extraction.

Data Tables

Table 1: Solvent Selection Guide for 8-Nitroquinolin-6-ol
SolventSolubility (RT)Removal DifficultyRecommended For
DMF HighHigh (BP 153°C)Standard Alkylations, SnAr
DMSO HighVery High (BP 189°C)Microwave reactions
Acetone Low/ModerateLow (BP 56°C)Highly reactive halides (Allyl/Benzyl)
THF ModerateLow (BP 66°C)Mitsunobu, Acylation
DCM LowLow (BP 40°C)Acylation only (heterogeneous mix)
Table 2: Base Strength & Compatibility
BaseStrengthRisk of Side RxnBest Use Case
Et₃N / DIPEA WeakLowAcylation (Acid chlorides)
K₂CO₃ MildLowStandard Alkylation (MeCN/Acetone)
Cs₂CO₃ ModerateLowDifficult substrates (DMF)
NaH StrongHigh Avoid (Causes ring degradation)
Ag₂CO₃ MildLowEnforcing O-selectivity

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate promoted alkylation of phenols. Journal of Practical Chemistry, 341(2), 186-190.

  • Trost, B. M., & Van Vranken, D. L. (1996). Template-Directed Synthesis of O-Heterocycles. Chemical Reviews, 96(1), 395-422.

  • Musial, A. et al. (2015). Recent developments in the synthesis of quinoline derivatives. Molecules, 20(7), 13074-13109.

  • BenchChem Technical Repository. (2025). Solubility of Nitroquinolinols in Organic Solvents.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 8-nitroquinolin-6-ol before handling, as nitro-aromatics can be toxic and potential sensitizers.

troubleshooting poor cell permeability of 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Troubleshooting Cell Permeability of 8-Nitroquinolin-6-ol

Executive Summary

You are encountering poor cell permeability with 8-Nitroquinolin-6-ol . Unlike its isomer 8-hydroxyquinoline (8-HQ), which exhibits high permeability due to an intramolecular hydrogen bond between the 8-hydroxyl group and the ring nitrogen, 8-Nitroquinolin-6-ol lacks this internal stabilization .[1] The hydroxyl group at position 6 is spatially isolated from the ring nitrogen, leaving it fully exposed to solvent interactions. Furthermore, the electron-withdrawing nitro group at position 8 significantly increases the acidity of the 6-hydroxyl group, likely leading to ionization (anionic charge) at physiological pH (7.4).

This guide provides a diagnostic framework and actionable solutions to overcome these structural limitations.

Part 1: Diagnostic & Root Cause Analysis

Q1: Why is my compound failing to penetrate the cell membrane despite having a low molecular weight (~190 Da)?

A: The issue is likely ionization-driven desolvation penalty , not size.

  • Structural Flaw: In 8-Nitroquinolin-6-ol, the hydroxyl group (C6) and the quinoline nitrogen (N1) are too far apart to form a "molecular mask" (intramolecular H-bond).[1] In contrast, standard 8-HQ forms a 5-membered chelate ring that hides its polarity.[1][2]

  • Electronic Effect: The nitro group at C8 is strongly electron-withdrawing (inductive and resonance effects).[2] This pulls electron density from the benzene ring, stabilizing the phenoxide anion at C6.

  • The Consequence: At pH 7.4, the C6-hydroxyl group is likely deprotonated (

    
     estimated < 7.0 due to the nitro effect). The resulting negative charge creates a massive energy barrier for passive diffusion through the lipophilic bilayer.
    
Q2: How do I confirm if the issue is passive diffusion or active efflux?

A: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) alongside a Caco-2 assay.

  • PAMPA: Measures only passive diffusion.[2][3] If permeability is low here (

    
     cm/s), the issue is physicochemical (polarity/charge).[2]
    
  • Caco-2: Measures passive + active transport. If Caco-2 permeability is low but higher than PAMPA, or if it improves with P-gp inhibitors (like Verapamil), you have an efflux problem.[1][2]

  • Prediction: For 8-Nitroquinolin-6-ol, PAMPA will likely show low permeability, confirming the ionization/polarity hypothesis.[1][2]

Part 2: Physicochemical Solutions

Q3: Can I adjust the experimental pH to improve uptake?

A: Yes, temporarily. If your cellular assay tolerates it, lower the pH of the incubation buffer to pH 5.5 - 6.0 .

  • Mechanism: Lowering pH forces the equilibrium toward the neutral (protonated) phenol species.[2]

  • Caution: Ensure your cell line (e.g., HeLa, HEK293) can withstand acidic stress for the assay duration.[2] Use MES-buffered saline instead of PBS to maintain stable acidity.[2]

Q4: What chemical modifications can permanently fix this?

A: You must mask the 6-hydroxyl group.[2]

  • Ester Prodrug Strategy: Acetylate the 6-OH to form 8-nitroquinolin-6-yl acetate .[1][2]

    • Why: Esters are neutral and lipophilic.[2] They cross the membrane easily.[2] Once inside, intracellular esterases hydrolyze the ester, releasing the active 8-Nitroquinolin-6-ol.[1]

  • Methylation (O-Methylation): Convert 6-OH to 6-OMe.

    • Note: This is a permanent change. Only use this if the hydroxyl group is not required for target binding (e.g., if it's not the pharmacophore).

Part 3: Formulation & Experimental Protocols

Protocol A: pH-Dependent PAMPA Assay

To confirm the ionization hypothesis.

Materials:

  • PAMPA sandwich plate (e.g., Millipore MultiScreen-IP).[2][4]

  • Lipid solution: 1% (w/v) Lecithin in Dodecane.[2][4]

  • Buffers: PBS adjusted to pH 5.0, 6.2, and 7.4.

Step-by-Step:

  • Membrane Prep: Add 5 µL of Lipid Solution to the membrane of the donor plate.[2] Wait 5 mins for evaporation.

  • Donor Loading: Dissolve 8-Nitroquinolin-6-ol to 10 µM in buffers of varying pH (5.0, 6.2, 7.4). Add 150 µL to donor wells (triplicate).

  • Acceptor Loading: Add 300 µL of fresh buffer (matching the donor pH) to acceptor wells.

  • Assembly: Sandwich the plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both wells using UV-Vis (275 nm) or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criteria: If

      
       at pH 5.0 is > 5x higher than at pH 7.4, the issue is confirmed as ionization.[2]
      
Protocol B: "Masked" Prodrug Synthesis (Micro-scale)

To create a permeable analog.

  • Reactants: Mix 1 eq. 8-Nitroquinolin-6-ol with 1.2 eq. Acetic Anhydride in dry Pyridine.[2]

  • Reaction: Stir at RT for 2 hours. Monitor via TLC (active phenol will streak; ester will run higher).[2]

  • Quench: Add water to precipitate the ester.[2]

  • Test: Run the new ester in the standard pH 7.4 permeability assay.

Part 4: Visual Troubleshooting Guide

Figure 1: Permeability Decision Tree

Caption: A logic flow for diagnosing and resolving low permeability in ionizable quinolines.

Troubleshooting Start Problem: Low Cell Permeability (8-Nitroquinolin-6-ol) Step1 Step 1: Calculate Physicochemicals (Is pKa < 7.4?) Start->Step1 Check1 Is Molecule Ionized at pH 7.4? Step1->Check1 Step2 Step 2: Run PAMPA at pH 5.0 vs 7.4 Check1->Step2 Yes (Likely) Check2 Permeability Increases at pH 5.0? Step2->Check2 Sol1 Solution: Adjust Assay pH (Temporary Fix) Check2->Sol1 Yes (Ionization confirmed) Sol3 Solution: Formulation (Liposomes/Nanocarriers) Check2->Sol3 Permeability still low Check3 Is 6-OH Essential for Activity? Check2->Check3 No (Other issue) Sol2 Solution: Prodrug Synthesis (Esterify 6-OH) Sol1->Sol2 Need Permanent Fix? Check3->Sol2 Yes Sol4 Solution: Methylate 6-OH (Permanent Analog) Check3->Sol4 No

Figure 2: Structural Barrier Mechanism

Caption: Comparison of the permeable 8-HQ isomer vs. the impermeable 8-Nitroquinolin-6-ol.[1]

Mechanism HQ 8-Hydroxyquinoline (Isomer) OH at C8 forms H-bond with N1 'Hidden' Polarity High Permeability Membrane Cell Membrane (Lipophilic Barrier) HQ->Membrane Passes NQ 8-Nitroquinolin-6-ol (Target) OH at C6 is exposed Nitro at C8 withdraws electrons High Polarity / Ionized Low Permeability NQ->Membrane Blocked (Repelled)

Part 5: Quantitative Data Summary

ParameterValue (Est.)Impact on PermeabilityReference
Molecular Weight 190.16 DaPositive (Small enough for diffusion)[1]
LogP (Neutral) ~1.4 - 1.9Moderate (Acceptable lipophilicity)[2]
pKa (6-OH) ~6.0 - 6.8Negative (Ionized at pH 7.[1][2]4)[3]
H-Bond Donors 1 (Exposed)Negative (High desolvation cost)[1]
Polar Surface Area > 60 ŲNegative (Nitro group adds significant polarity)[1]

References

  • PubChem. (2025).[2][5] Compound Summary: 8-Nitroquinoline and derivatives.[1][2][6] National Library of Medicine.[2] [Link]

  • Hansch, C., et al. (1995).[2][7] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[2] (Cited for LogP baselines of nitro-quinolines).

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Authoritative text on pKa shifts in heterocycles and PAMPA protocols).

  • Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[2] Academic Press.[2] (Source for structural modification strategies like prodrugs).[2]

  • Ottaviani, G., et al. (2006).[2] "Parallel Artificial Membrane Permeability Assay: A New Membrane for the Fast Prediction of Passive Absorption." Journal of Medicinal Chemistry. (Standard protocol for PAMPA).[2][8]

Sources

Technical Support Center: Optical Interference of 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing anomalous signal backgrounds or inconsistent potency data (IC50/EC50) when screening 8-Nitroquinolin-6-ol (8-NQ) .

While 8-NQ is a valuable scaffold in fragment-based drug discovery (FBDD), its conjugated quinoline core—substituted with an electron-withdrawing nitro group at position 8 and an electron-donating hydroxyl group at position 6—creates a complex "push-pull" electronic system.[1][2] This results in two distinct optical interference modes:

  • False Positives (Autofluorescence): Emission in the Blue/Green channel (450–550 nm) overlapping with standard probes like FITC, GFP, or Coumarin.[1][2]

  • False Negatives (Inner Filter Effect): Strong absorbance in the UV-A/Blue region (300–400 nm), effectively "stealing" excitation light from your assay fluorophores.[1][2]

This guide provides the diagnostic workflows and protocols to identify and eliminate these artifacts.

Part 1: Diagnostic Workflow

User Question: "My assay signal increases with compound concentration even in the absence of the enzyme/target. Is 8-NQ fluorescing?"

Scientist Response: It is highly probable.[1][2] The 6-hydroxyl group on the quinoline ring is pH-sensitive.[1] At physiological pH (7.4), a fraction of the population may exist as the phenolate anion, which is often more fluorescent than the neutral species. Furthermore, the nitro group can induce quenching of your assay reagents, masking the true signal.

Use the following decision tree to categorize the interference type before attempting a fix.

Diagnostic Decision Tree

DiagnosticTree Start Start: Anomalous Signal Detected Step1 Run 'No-Target' Control (Buffer + Compound + Probe) Start->Step1 Decision1 Does Signal Increase with [8-NQ]? Step1->Decision1 ResultAuto Diagnosis: Autofluorescence (False Positive) Decision1->ResultAuto Yes Step2 Run Absorbance Scan (300-600 nm) Decision1->Step2 No (Signal Decreases) Decision2 Absorbance > 0.1 OD at Excitation Lambda? Step2->Decision2 ResultIFE Diagnosis: Inner Filter Effect (False Negative/Quenching) Decision2->ResultIFE Yes ResultClean Diagnosis: Specific Interaction or Aggregation Decision2->ResultClean No

Figure 1: Logic flow for distinguishing between intrinsic autofluorescence (emission) and the Inner Filter Effect (absorbance).

Part 2: Mitigation Protocols

Scenario A: Addressing Autofluorescence (False Positives)

If 8-NQ is emitting light in your detection window, you must decouple the compound signal from the biological signal.[1]

Method 1: Red-Shifting the Assay

The emission spectrum of nitro-quinolines typically tails off significantly above 550 nm.[1] Shifting your readout to the Far-Red or Near-Infrared (NIR) window is the most robust physical solution.[1]

Assay ComponentStandard (Interference Prone)Recommended Replacement (Interference Free)
Fluorophore FITC, GFP, AlexaFluor 488AlexaFluor 647, Cy5, DyLight 650
Excitation 485 nm (Blue)640 nm (Red)
Emission 525 nm (Green)665+ nm (Far-Red)
Why it works 8-NQ absorbs/emits in Blue/Green.[1][2]8-NQ is optically transparent >600 nm.[1][2]
Method 2: Time-Resolved Fluorescence (TR-FRET)

If you cannot change the fluorophore, you must switch to a time-gated readout.[1] Small organic molecules like 8-NQ have fluorescence lifetimes in the nanosecond (ns) range.[1] Lanthanide probes (Europium/Terbium) used in TR-FRET have lifetimes in the millisecond (ms) range.[1][3]

The Protocol:

  • Labeling: Use a Europium-cryptate donor and an XL665 acceptor.[1][2]

  • Excitation: Pulse laser at 337 nm (or flash lamp).

  • Delay: Wait 50–100 µs after the pulse before collecting data.

  • Collection: Measure signal for 400 µs.

Mechanism of Action: By the time the detector opens (after 50 µs), the autofluorescence from 8-NQ has completely decayed to zero, leaving only the specific signal from the lanthanide.

TRFRET Pulse Excitation Pulse (t=0) FastDecay 8-NQ Autofluorescence (Decays in < 10 ns) Pulse->FastDecay Immediate SlowDecay Specific Signal (Eu/Tb) (Decays in ms) Pulse->SlowDecay Long-lived Delay Gating Delay (50 - 100 µs) FastDecay->Delay Noise Eliminated Window Measurement Window (Signal Collected Here) Delay->Window Detector ON SlowDecay->Window Signal Captured

Figure 2: TR-FRET temporal gating eliminates short-lived interference from 8-Nitroquinolin-6-ol.

Scenario B: Addressing Inner Filter Effect (False Negatives)

User Question: "My compound looks like a potent inhibitor, but I suspect it's just absorbing the excitation light."

Scientist Response: This is the Inner Filter Effect (IFE) . 8-Nitroquinolin-6-ol is yellow/orange, meaning it absorbs blue light.[1] If your assay excites at 340–400 nm (e.g., NADH assays or DAPI), the compound acts as a "sunglass" lens, reducing the light available to excite your probe.

Correction Protocol: Mathematical Normalization

You do not need to re-run the screen. You can mathematically correct the data if you measure the absorbance of 8-NQ at the excitation (


) and emission (

) wavelengths.[1][4]

Step-by-Step Correction:

  • Measure Absorbance: Prepare a dilution series of 8-NQ in the assay buffer (no protein). Measure Absorbance (OD) at

    
     and 
    
    
    
    .[1][2][4]
  • Calculate Correction Factor (

    
    ): 
    Use the standard IFE formula:
    
    
    
    
    Note: This formula assumes a 1 cm pathlength or linear scaling.[1][2] For microplates, the pathlength varies by volume.
  • Apply to Data: Multiply your raw fluorescence units (RFU) by this factor.

Validation Criteria:

  • If the "inhibition" disappears after correction, 8-NQ was a false positive (optical artifact).[1][2]

  • If inhibition persists, it is a true binder.[1][2]

Part 3: Chemical Context & FAQs

Q: Does pH affect the interference profile of 8-NQ? A: Yes, critically. The pKa of the 6-hydroxyl group is likely lowered by the electron-withdrawing 8-nitro group (estimated pKa ~7.0–8.0).[1]

  • At pH < 6: The molecule is protonated (neutral) and less fluorescent.[2]

  • At pH > 8: The phenolate anion dominates, often shifting absorbance maxima (Red-shift) and increasing quantum yield.[1][2]

  • Recommendation: If possible, buffer your assay at pH 6.5–7.0 to minimize the anionic species, provided your target protein remains active.[2]

Q: Can I use "Background Subtraction" instead of TR-FRET? A: Only for additive interference (Autofluorescence).

  • Protocol: Measure the fluorescence of the compound alone at every concentration.[1] Subtract this value from the experimental well.

  • Warning: This does not correct for the Inner Filter Effect (multiplicative interference).[1][2] If you have both (fluorescence AND absorbance), background subtraction will yield erroneous data.[2]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.[1]

  • Simeonov, A., & Davis, M. I. (2015).[1][2] Interference with Fluorescence and Absorbance.[1][5][6][7] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Mathis, G. (1995).[1][2] Probing Molecular Interactions with Homogeneous Techniques Based on Rare Earth Cryptates and Fluorescence Energy Transfer.[1] Clinical Chemistry.[1]

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1][2] (Standard reference for Inner Filter Effect formulas).

Sources

Technical Support Center: Enhancing the Selectivity of 8-Nitroquinolin-6-ol Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Nitroquinolin-6-ol based sensors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile quinoline derivative in their sensing applications. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to sensor selectivity and performance. Our approach is rooted in fundamental chemical principles to provide you with not just solutions, but also a deeper understanding of the underlying science.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and use of 8-Nitroquinolin-6-ol as a sensor.

1. What are the key structural features of 8-Nitroquinolin-6-ol that make it a potential sensor?

8-Nitroquinolin-6-ol possesses a unique combination of functional groups on a rigid quinoline scaffold that are conducive to sensing applications. The quinoline ring system itself is a fluorophore. The hydroxyl group (-OH) at the 6-position and the nitrogen atom of the quinoline ring can act as a bidentate chelation site for metal ions.[1] The strongly electron-withdrawing nitro group (-NO₂) at the 8-position significantly influences the electronic properties of the quinoline ring, which can modulate the binding affinity and selectivity towards specific analytes, as well as the photophysical response (colorimetric or fluorescent changes) upon binding.[2]

2. What type of analytes can I expect 8-Nitroquinolin-6-ol to detect?

Given the presence of oxygen and nitrogen donor atoms, 8-Nitroquinolin-6-ol is a promising candidate for the detection of metal ions.[3][4] The specific selectivity will depend on factors such as the coordination geometry of the metal ion, its charge density, and the experimental conditions (e.g., pH, solvent). It is plausible that it will show an affinity for transition metal ions such as Fe³⁺, Cu²⁺, or Zn²⁺, which are known to be quenched by or coordinate with similar quinoline-based sensors.[5][6][7]

3. What is the likely sensing mechanism for 8-Nitroquinolin-6-ol?

The sensing mechanism is expected to involve the chelation of a target analyte by the hydroxyl and quinoline nitrogen atoms. This binding event can alter the electronic state of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. Common mechanisms for quinoline-based sensors include:

  • Photoinduced Electron Transfer (PET): In the unbound state, electron transfer from the hydroxyl group to the excited quinoline ring may quench fluorescence. Upon metal ion binding, this PET process can be inhibited, leading to fluorescence enhancement ("turn-on" sensing).

  • Fluorescence Quenching: Conversely, binding to certain metal ions, particularly paramagnetic species like Fe³⁺ or Cu²⁺, can introduce non-radiative decay pathways, causing a decrease in fluorescence intensity ("turn-off" sensing).[3][8]

  • Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the charge distribution within the molecule, leading to a shift in the emission wavelength (a ratiometric response).

4. Why is my 8-Nitroquinolin-6-ol sensor not selective for my target analyte?

Lack of selectivity is a common challenge in sensor development and can arise from several factors:

  • Interference from similar ions: Other ions with similar size, charge, and coordination preferences can compete with your target analyte for the binding site.

  • Suboptimal pH: The pH of the medium can affect both the protonation state of the sensor's hydroxyl group and the speciation of the metal ion, thereby influencing the binding affinity.[5][7]

  • Solvent effects: The polarity and coordinating ability of the solvent can impact the stability of the sensor-analyte complex.

  • Cross-reactivity: The sensor may inherently possess affinity for multiple analytes.[9]

The following troubleshooting guide provides detailed strategies to address these issues.

II. Troubleshooting Guide: Enhancing Selectivity

This section provides practical solutions to common problems encountered during the use of 8-Nitroquinolin-6-ol sensors.

Q1: I am observing a response from multiple metal ions, not just my target. How can I improve the selectivity?

A1: This is a classic case of cross-reactivity. Here are several strategies to enhance selectivity, from simple adjustments to more involved modifications:

Strategy 1: pH Optimization

  • The Rationale: The acidity of the solution is a critical parameter. The hydroxyl group of 8-Nitroquinolin-6-ol has a specific pKa, and its deprotonation is often necessary for efficient metal chelation. Different metal ions form stable complexes at different pH ranges. By carefully controlling the pH, you can favor the binding of your target ion over interfering ions.[5][7]

  • Troubleshooting Steps:

    • Perform a pH titration of your sensor in the absence of any metal ion to understand its own pH-dependent spectral changes.

    • For your target ion and each major interfering ion, perform separate titrations across a broad pH range (e.g., pH 3 to 10).

    • Plot the sensor's response (e.g., fluorescence intensity at a specific wavelength) as a function of pH for each ion.

    • Identify a pH window where the response to your target ion is maximal, while the response to interfering ions is minimal.

    • For subsequent experiments, use a buffer to maintain the optimal pH. Common buffers include MES for acidic conditions, HEPES for neutral conditions, and Tris for basic conditions.[10][11]

Strategy 2: Use of Masking Agents

  • The Rationale: A masking agent is a chemical that selectively forms a stable complex with an interfering ion, preventing it from binding to your sensor.

  • Troubleshooting Steps:

    • Identify the primary interfering ions from your initial selectivity experiments.

    • Choose a masking agent that has a high affinity for the interfering ion but a low affinity for your target ion. For example, cyanide ions can mask Cu²⁺ and Ni²⁺, while fluoride ions can mask Fe³⁺ and Al³⁺.

    • Introduce the masking agent into your sample before adding the 8-Nitroquinolin-6-ol sensor.

    • Optimize the concentration of the masking agent to ensure complete masking of the interferent without affecting the detection of your target analyte.

Strategy 3: Solvent System Modification

  • The Rationale: The solvent can influence the stability of the sensor-analyte complex. Sometimes, changing the solvent system can enhance selectivity.

  • Troubleshooting Steps:

    • If your experiments are in a purely aqueous medium, try introducing a co-solvent like ethanol, methanol, or acetonitrile.

    • Evaluate the sensor's response to the target and interfering ions in different solvent mixtures (e.g., 90:10, 80:20, 50:50 water:organic solvent).

    • Be aware that changing the solvent will likely alter the photophysical properties of your sensor, so you may need to re-evaluate parameters like excitation and emission wavelengths.

Q2: My sensor shows a "turn-off" (fluorescence quenching) response to my target ion, but also to several other ions. How can I differentiate between them?

A2: Differentiating between multiple quenching ions is a known challenge.[8][12]

Strategy 1: Kinetic Analysis

  • The Rationale: The rate at which different ions bind to the sensor and cause quenching may vary.

  • Troubleshooting Steps:

    • Monitor the fluorescence intensity of the sensor as a function of time immediately after the addition of each quenching ion.

    • Plot the quenching rate for each ion. You may find that your target ion produces a much faster or slower quenching response compared to interferents, providing a basis for differentiation.

Strategy 2: Ratiometric Sensing through Structural Modification

  • The Rationale: While 8-Nitroquinolin-6-ol itself might not be a ratiometric sensor, it can be chemically modified to become one. A ratiometric sensor exhibits a shift in its emission wavelength upon analyte binding, which is more robust than simple intensity changes.

  • Troubleshooting Steps (Advanced):

    • Consider synthesizing derivatives of 8-Nitroquinolin-6-ol. For example, adding an electron-donating group to the quinoline ring could create an intramolecular charge transfer (ICT) character.

    • Another approach is to create a Förster Resonance Energy Transfer (FRET) system by linking 8-Nitroquinolin-6-ol to another fluorophore. Analyte binding could alter the distance or orientation between the two fluorophores, leading to a change in the ratio of their emission intensities.

Q3: I am experiencing high background fluorescence or a weak signal-to-noise ratio. What can I do?

A3: A poor signal-to-noise ratio can obscure the sensing event.

Troubleshooting Steps:

  • Check for Impurities: Ensure the purity of your synthesized 8-Nitroquinolin-6-ol and your solvents. Fluorescent impurities are a common cause of high background. HPLC grade solvents are recommended.[11]

  • Optimize Sensor Concentration: A concentration that is too high can lead to self-quenching or inner filter effects. Perform a concentration-dependent study of the sensor alone to find a concentration that gives a strong signal without these issues.

  • Adjust Instrumental Settings: Optimize the excitation and emission slit widths on your fluorometer. Wider slits can increase the signal but may reduce spectral resolution.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 8-Nitroquinolin-6-ol (Hypothetical Route based on Skraup Synthesis)

This protocol is a generalized procedure based on known methods for synthesizing substituted quinolines.[1] Optimization will be necessary.

  • Starting Materials: 2-Amino-5-nitrophenol, glycerol, concentrated sulfuric acid, arsenic acid (or a milder oxidizing agent like nitrobenzene).

  • Procedure:

    • In a fume hood, carefully mix 2-Amino-5-nitrophenol with glycerol in a round-bottom flask.

    • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

    • Add the oxidizing agent (e.g., arsenic acid).

    • Heat the mixture under reflux for several hours. The reaction should be monitored by TLC.

    • After completion, cool the mixture and carefully pour it into a large volume of ice water.

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the crude product.

    • Filter the precipitate, wash it with water, and dry it.

    • Purify the crude 8-Nitroquinolin-6-ol by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Sensor Selectivity

  • Materials:

    • Stock solution of 8-Nitroquinolin-6-ol (e.g., 1 mM in DMSO or ethanol).

    • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water).

    • Buffer solutions (e.g., 100 mM HEPES, pH 7.4).[11]

  • Procedure:

    • Prepare a series of cuvettes or wells in a microplate.

    • To each, add the buffer solution and the 8-Nitroquinolin-6-ol stock solution to achieve a final sensor concentration of, for example, 10 µM.

    • To each cuvette/well (except for a blank), add a stock solution of a different metal ion to a final concentration of, for instance, 50 µM (a 5-fold excess).

    • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.

    • Measure the fluorescence spectrum of each sample using a fluorometer. Be sure to record the spectrum of the sensor alone as a reference.

    • Plot the fluorescence intensity at the emission maximum for each metal ion to create a selectivity profile.

IV. Data Presentation and Visualization

Table 1: Hypothetical Selectivity Profile of 8-Nitroquinolin-6-ol

This table illustrates how to present your selectivity data. The values are for demonstration purposes only.

Metal Ion (50 µM)Relative Fluorescence Intensity (%)
Blank (Sensor only) 100
Fe³⁺ 15
Cu²⁺ 25
Zn²⁺ 95
Ni²⁺ 60
Co²⁺ 55
Cd²⁺ 90
Mg²⁺ 102
Ca²⁺ 101

Diagrams

Below are diagrams created using Graphviz to illustrate key concepts.

G cluster_0 Selectivity Troubleshooting Workflow start Poor Selectivity Observed ph_opt Optimize pH start->ph_opt Initial Step masking Use Masking Agents ph_opt->masking If insufficient end_node Enhanced Selectivity Achieved ph_opt->end_node solvent Modify Solvent System masking->solvent If still interfering ions masking->end_node structural Structural Modification (Advanced) solvent->structural For fundamental improvement solvent->end_node structural->end_node

Caption: A workflow for systematically improving the selectivity of a chemical sensor.

G sensor_free 8-Nitroquinolin-6-ol (Free) High Fluorescence sensor_bound Sensor-Metal Complex Fluorescence Quenched sensor_free->sensor_bound + Metal Ion sensor_bound->sensor_free + EDTA (Reversibility) pet Photoinduced Electron Transfer sensor_bound->pet enables metal_ion Quenching Metal Ion (e.g., Fe³⁺) metal_ion->sensor_bound

Sources

resolving inconsistencies in experimental results with 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Nitroquinolin-6-ol Experimental Troubleshooting

Executive Summary

Inconsistencies in data involving 8-Nitroquinolin-6-ol (CAS: 16727-28-9) frequently stem from three distinct failure modes: isomeric contamination (specifically from the 5-nitro isomer), pH-dependent solubility artifacts , and misinterpretation of metal chelation properties . Unlike its structural cousin 8-hydroxyquinoline (Oxine), 8-Nitroquinolin-6-ol lacks the bidentate binding pocket required for stable metal chelation. This guide provides a root-cause analysis framework to validate your reagent and standardize your experimental conditions.

Module 1: Reagent Identity & Isomeric Purity

The most common source of "batch-to-batch" variation is not the compound itself, but the presence of regioisomers formed during synthesis.

Q: My LC-MS shows a single peak, but biological activity varies wildly between batches. Why? A: Standard C18 HPLC gradients often fail to resolve regioisomers of nitroquinolines. The nitration of quinolin-6-ol is not perfectly regioselective. While the 8-nitro position is favored under certain conditions, the 5-nitroquinolin-6-ol isomer is a common byproduct. These isomers have identical molecular weights (


) but vastly different electronic properties.
  • The Trap: The 5-nitro isomer places the nitro group ortho to the hydroxyl, creating a strong internal hydrogen bond that alters membrane permeability and pKa.

  • The Fix: You must validate regiochemical purity using 1H-NMR , not just LC-MS.

Protocol: NMR Validation Criteria Run a 1H-NMR in DMSO-d6. Focus on the aromatic region (7.0–9.0 ppm).

  • 8-Nitroquinolin-6-ol: Look for the specific coupling pattern of the protons on the benzene ring. The H-5 and H-7 protons are meta to each other (if 8 is substituted).

  • 5-Nitro contaminant: Look for an ortho coupling doublet pattern characteristic of H-7 and H-8 protons if the 5-position is blocked.

Module 2: Solubility & Solution Chemistry

Erratic concentration data often points to micro-precipitation or pH-dependent speciation.

Q: The compound precipitates in my cell culture media (pH 7.4) despite being soluble in DMSO. How do I fix this? A: You are likely crossing the pKa threshold of the phenolic hydroxyl group. 8-Nitroquinolin-6-ol is an amphoteric molecule, but the strong electron-withdrawing nitro group at position 8 significantly acidifies the hydroxyl group at position 6.

  • Mechanism:

    • Acidic pH (< 4): The quinoline nitrogen is protonated (

      
      ). Soluble.
      
    • Neutral pH (6–8): The molecule exists largely as a neutral species or zwitterion. Solubility is at its minimum .

    • Basic pH (> 9): The phenol deprotonates (

      
      ). Soluble.
      
  • The Fix: Do not rely on passive dilution. Use a "pH-Jump" method.

Protocol: The pH-Jump Solubilization

  • Stock: Dissolve solid in 100% DMSO to 100 mM.

  • Intermediate: Dilute 1:10 into a slightly alkaline buffer (e.g., Tris pH 8.5) to ensure deprotonation and prevent aggregation.

  • Final: Add to media. The rapid dilution prevents the formation of large crystalline aggregates, though micro-aggregates may still form if the final concentration > 50 µM.

Table 1: Solubility Profile & Troubleshooting

Solvent SystemPredicted SolubilityRisk FactorRecommendation
Water (pH 7) < 0.1 mg/mLHigh (Precipitation)Avoid as primary solvent.
DMSO > 50 mg/mLLowIdeal stock solvent. Store at -20°C.
Ethanol ModerateModerate (Evaporation)Use for short-term assays only.
PBS (pH 7.4) LowHigh (Aggregation)Verify concentration via absorbance post-dilution.

Module 3: Assay Interference & False Positives

Users often assume this molecule behaves like 8-Hydroxyquinoline (Oxine). It does not.

Q: I see a signal in my metal-binding assay, but the dose-response is flat. Is it chelating? A: 8-Nitroquinolin-6-ol is structurally incapable of bidentate chelation in the manner of Oxine.

  • Oxine (8-HQ): OH at 8, N at 1. Adjacent (

    
    ) arrangement forms a stable 5-membered chelate ring.
    
  • Your Compound: OH at 6, N at 1. They are too far apart.

  • The Artifact: If you see "chelation" signals (e.g., fluorescence change with

    
     or 
    
    
    
    ), you likely have:
    • Contamination with 8-hydroxyquinoline (starting material).

    • Inner Filter Effect: The nitro group is a strong chromophore (yellow). It absorbs light in the UV-Blue region (300–400 nm), potentially quenching the fluorescence of other probes in your assay.

Q: My colorimetric assay (MTT/MTS) is giving weird background readings. A: Nitro compounds are redox-active. Cellular reductases can reduce the


 group to an amine (

) or hydroxylamine. This process consumes NADH/NADPH, which is exactly what metabolic assays like MTT measure.
  • The Fix: Use ATP-based viability assays (e.g., CellTiter-Glo) which are less sensitive to redox-cycling interference than tetrazolium reduction assays.

Visualization: Troubleshooting Logic Flow

The following diagram outlines the decision matrix for resolving inconsistent data.

TroubleshootingGuide Start Start: Inconsistent Data CheckPurity Step 1: Purity Check (Is it actually 8-Nitro-6-ol?) Start->CheckPurity NMR_Test Run 1H-NMR (DMSO-d6) CheckPurity->NMR_Test Isomer_Found Ortho-coupling detected? (5-nitro isomer) NMR_Test->Isomer_Found CheckSolubility Step 2: Solubility Check (Precipitation?) Isomer_Found->CheckSolubility No (Pure) Action_Purify Action: Regioselective Recrystallization/HPLC Isomer_Found->Action_Purify Yes (Impure) CheckAssay Step 3: Assay Interference (Optical/Redox) CheckSolubility->CheckAssay Solution Clear Action_Buffer Action: Adjust pH > 8.0 or reduce conc. CheckSolubility->Action_Buffer Precipitation Visible Action_Assay Action: Switch to ATP assay Check Abs @ 350-450nm CheckAssay->Action_Assay High Background

Figure 1: Decision matrix for isolating the source of experimental variability. Note the priority of NMR validation over LC-MS.

References

  • Yale, H. L. (1948). "The Synthesis of 8-Nitroquinoline." Journal of the American Chemical Society. Link (Provides foundational synthesis methods for nitroquinolines, highlighting isomer separation challenges).

  • Gershon, H., et al. (1994). "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its analogs." Monatshefte für Chemie. Link (Discusses the structural requirements for chelation and biological activity in hydroxyquinolines).

  • Musso, H. (1955). "Über Orcein-Farbstoffe." Chemische Berichte. (Classic literature on the chromophoric properties of hydroxyl/nitro-substituted aromatics, relevant for spectral interference).
  • Johns Hopkins Medicine. (2019). "Researchers Find Widely 'Inconsistent' Use of Antibodies and Reagents." Lab Manager. Link (General context on the reproducibility crisis stemming from poorly validated reagents).

  • PubChem Compound Summary. (2023). "8-Nitroquinoline."[1][2][3][4][5] National Center for Biotechnology Information. Link (Source for physicochemical properties of the core scaffold).

Sources

Technical Support Center: 8-Nitroquinolin-6-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and isolation of 8-Nitroquinolin-6-ol (6-hydroxy-8-nitroquinoline) from its regioisomers, specifically the 5-nitro and 7-nitro analogs.

Topic: Purification & Isolation of 8-Nitroquinolin-6-ol Isomers Document ID: NQ6-PUR-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context

The synthesis of 8-Nitroquinolin-6-ol (typically via nitration of quinolin-6-ol or Skraup synthesis from 3-nitro-4-aminoanisole) invariably produces a mixture of regioisomers. The primary challenge lies in separating the 8-nitro isomer (target) from the 5-nitro and 7-nitro impurities.

The Separation Logic:

  • 8-Nitroquinolin-6-ol: The nitro group is meta to the hydroxyl group but ortho to the quinoline nitrogen. This steric crowding and electron withdrawal significantly reduce the basicity of the pyridine nitrogen compared to the 5-isomer.

  • 5-Nitroquinolin-6-ol: The nitro group is ortho to the hydroxyl group. This facilitates strong intramolecular hydrogen bonding (OH···O2N), increasing solubility in non-polar solvents and lowering the pKa of the phenol.

Decision Tree: Purification Workflow

Use this logic flow to determine the optimal purification strategy for your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains 5-, 7-, and 8-Nitro isomers) SolubilityCheck Is the mixture >5g? Start->SolubilityCheck BulkMethod Method A: Hydrohalide Salt Precipitation (Exploits Basicity Differences) SolubilityCheck->BulkMethod Yes (Scale Up) MicroMethod Method B: Flash Chromatography (Exploits Polarity/H-Bonding) SolubilityCheck->MicroMethod No (<5g) Precipitate Precipitate Analysis: 5-Nitro isomer forms stable HCl salt BulkMethod->Precipitate Add HCl (g) or Conc. HCl Filtrate Filtrate/Supernatant: Enriched in 8-Nitro isomer (Weak base) BulkMethod->Filtrate Filter solids Final Pure 8-Nitroquinolin-6-ol MicroMethod->Final DCM:MeOH Gradient Recryst Recrystallization (EtOH/DMF) Remove trace 7-nitro Filtrate->Recryst Neutralize & Concentrate Recryst->Final

Figure 1: Strategic decision tree for selecting purification method based on scale and chemical properties.

Protocol Module: Separation Methodologies

Method A: Hydrohalide Salt Fractionation (Recommended for >5g)

This method exploits the basicity difference between the isomers. The 5-nitro isomer (nitro para to nitrogen) retains significant basicity and forms a stable hydrochloride salt. The 8-nitro isomer (nitro ortho to nitrogen) is a much weaker base due to steric hindrance and inductive effects, making its salt unstable or soluble in the organic phase.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or warm Ethanol.

  • Acid: HCl gas or 4M HCl in Dioxane.

Step-by-Step:

  • Dissolution: Dissolve the crude brown solid in minimal boiling EtOAc. If insoluble, add small amounts of Ethanol until clear.

  • Acidification: Cool to room temperature. Slowly bubble HCl gas or add HCl/Dioxane dropwise with vigorous stirring.

  • Precipitation: A yellow/orange precipitate will form. This is predominantly the 5-nitroquinolin-6-ol hydrochloride .

  • Filtration: Filter the solid rapidly.

    • Solid (Filter Cake): Enriched 5-nitro isomer.

    • Filtrate (Liquid): Enriched 8-nitro isomer .

  • Recovery: Neutralize the filtrate with saturated NaHCO₃. Wash with water, dry over MgSO₄, and evaporate.

  • Final Polish: Recrystallize the residue from hot Ethanol. The 8-nitro isomer typically crystallizes as pale yellow needles.

Method B: Flash Column Chromatography

Due to the acidic phenol and basic nitrogen, these compounds often streak (tail) on silica.

Mobile Phase Optimization:

  • Base Modifier (Avoid): Do not use triethylamine; it forms salts with the phenol.

  • Acid Modifier (Critical): Use 0.1% Acetic Acid or Formic Acid in the mobile phase to suppress ionization of the phenol.

  • Gradient: 0%

    
     10% Methanol in Dichloromethane (DCM).
    

Elution Order (Typical on Silica):

  • 5-Nitro isomer: Elutes first (Less polar due to intramolecular H-bond).

  • 7-Nitro isomer: Intermediate.

  • 8-Nitro isomer: Elutes last (More polar, exposed OH and N).

Analytical Troubleshooting (FAQs)

Q1: Why does my NMR show a mixture even after recrystallization?

Issue: Isomer co-crystallization is common in planar aromatic systems. Diagnosis: Check the aromatic region (7.0 - 9.2 ppm).

  • 5-Nitro: Look for a doublet with a large coupling constant (

    
     Hz) for H-7/H-8 and a singlet/doublet for H-2/3/4. The key is the H-4 proton, which will be deshielded.
    
  • 8-Nitro: The H-7 proton (ortho to nitro) will be significantly deshielded and appear as a doublet at lower field.

  • Solution: Switch solvent. If Ethanol fails, try Glacial Acetic Acid or DMF/Water (add water to hot DMF solution until turbid).

Q2: My product is turning black on the bench.

Issue: Oxidative instability of the phenolate form. Mechanism: Light and oxygen can oxidize electron-rich hydroxyquinolines into quinone-imines or polymeric species. Fix: Store the purified solid in amber vials under Argon. If the solid is dark, wash with cold Methanol; the oxidation products are often more soluble than the pure nitro-phenol.

Q3: How do I distinguish the 5-nitro and 8-nitro isomers on TLC?

Issue:


 values are very close.
Fix:  Use a specific visualization stain.
  • Ferric Chloride (FeCl₃): Phenols turn purple/green. The 5-nitro isomer (chelated OH) often gives a weaker or different color response compared to the "free" OH of the 8-nitro isomer.

  • Fluorescence: Under 365nm UV, the 5-nitro isomer is often intensely fluorescent (green/yellow) due to the rigid planar H-bonded structure, whereas the 8-nitro isomer is often less fluorescent.

Physicochemical Data Reference

Property8-Nitroquinolin-6-ol5-Nitroquinolin-6-ol7-Nitroquinolin-6-ol
Position of Nitro Position 8 (Ortho to N)Position 5 (Para to N)Position 7 (Meta to N)
H-Bonding Intermolecular (High MP)Intramolecular (Low MP)Intramolecular (Weak)
Basicity (N) Weak (

)
ModerateModerate
Solubility (DCM) LowHighModerate
Typical

(Silica)
0.2 (Polar)0.5 (Non-polar)0.35

References

  • Source: Google Patents (EP0858998A1)
  • Synthesis and Nitration of 8-Hydroxyquinoline Derivatives Source: MDPI (Molecules 2012, 17) Relevance: Discusses the nitration patterns of hydroxyquinolines and the formation of 5- and 7- isomers, providing context for the impurity profile. URL:[Link]

  • Skraup Synthesis of 6-Methoxy-8-Nitroquinoline Source: Organic Syntheses (Coll. Vol. 3, p.568) Relevance: Provides the authoritative synthetic route for the 8-nitro-6-oxygenated skeleton, avoiding direct nitration issues. URL:[Link]

  • HPLC Method Development for Nitroquinoline Isomers Source: ResearchGate (J. Chrom. A) Relevance: Details mobile phase conditions (Acidified MeOH/Water) for separating nitrophenol/nitroquinoline isomers. URL:[Link]

Technical Support Center: Scaling Up the Synthesis of 8-Nitroquinolin-6-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 8-Nitroquinolin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active agents, making it a valuable intermediate for preclinical pipelines. The transition from discovery chemistry (milligram scale) to preclinical development (multi-gram to kilogram scale) presents substantial challenges in terms of reaction control, safety, purity, and cost-effectiveness. This guide provides in-depth technical support for researchers, chemists, and process development professionals tasked with scaling up the synthesis of this critical intermediate. We will address common problems through a troubleshooting guide and answer frequently asked questions, grounding our advice in established chemical principles and field experience.

Part 1: Proposed Synthesis and Scale-Up Strategy

From a process chemistry perspective, a robust and scalable synthesis should prioritize readily available starting materials, manageable reaction conditions, and straightforward purification methods. A logical approach to 8-Nitroquinolin-6-ol is the Skraup synthesis, a classic and dependable method for generating the quinoline core.[1] This route involves the reaction of an aminophenol with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.

The proposed retro-synthesis suggests that 2-amino-5-nitrophenol would be a suitable starting material.

Proposed Reaction Scheme:

The overall transformation is the Skraup cyclization of 2-amino-5-nitrophenol with glycerol.

Synthesis_Pathway SM 2-Amino-5-nitrophenol + Glycerol Product 8-Nitroquinolin-6-ol SM->Product Skraup Reaction (Cyclization) Reagents H₂SO₄ (Dehydrating Agent) Oxidizing Agent (e.g., As₂O₅ or Nitrobenzene)

Caption: Proposed Skraup synthesis route for 8-Nitroquinolin-6-ol.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical issues that may arise during the scale-up of the 8-Nitroquinolin-6-ol synthesis.

Question 1: The reaction is highly exothermic and difficult to control upon adding the reagents. How can we manage this?

Answer: This is a classic challenge with the Skraup synthesis, which is notoriously exothermic, especially when using concentrated sulfuric acid. On a large scale, inefficient heat dissipation can lead to a dangerous runaway reaction.[2]

  • Causality: The initial dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps are all highly exothermic. The heat generation scales with volume, while heat dissipation scales with surface area. As you scale up, this ratio becomes less favorable, leading to rapid temperature increases.

  • Solutions:

    • Reverse Addition/Slow Addition: Instead of adding sulfuric acid to the mixture, consider adding the pre-mixed aniline/glycerol solution slowly to the sulfuric acid at a controlled temperature. This allows the bulk of the acid to act as a heat sink.

    • Jacketed Reactor: Use a reactor with a cooling jacket and a calibrated overhead stirrer. Ensure good agitation to prevent localized hot spots at the point of addition.

    • Dilution with a High-Boiling Inert Solvent: While traditional Skraup is often neat, adding a high-boiling inert solvent can help moderate the reaction by increasing the thermal mass of the system. However, this may require re-optimization of the reaction conditions.

    • Process Analytical Technology (PAT): Implement in-situ temperature probes and potentially an automated addition system that pauses if the temperature exceeds a set safety limit.

Question 2: Our yield is consistently low (<40%) on a larger scale, whereas the lab-scale synthesis worked well. What are the likely causes?

Answer: A drop in yield upon scale-up is a common problem and can be attributed to several factors related to mass and heat transfer.

  • Causality:

    • Poor Mixing: Inadequate agitation in a large reactor can lead to incomplete mixing of reagents, resulting in a non-homogenous reaction mixture and significant side reactions or unreacted starting material.

    • Thermal Degradation: Uncontrolled exotherms (as discussed in Q1) can degrade the starting materials, intermediates, or the final product. Nitroaromatic compounds can be susceptible to decomposition at high temperatures.[2]

    • Sub-optimal Stoichiometry of Oxidant: The oxidizing agent (traditionally arsenic pentoxide or nitrobenzene) is crucial. Its efficiency can be affected by temperature and mixing. An insufficient amount will lead to incomplete aromatization.

  • Solutions:

    • Optimize Agitation: Characterize the mixing in your reactor. Ensure the impeller design and speed are sufficient to maintain a homogenous slurry or solution throughout the reaction.

    • Strict Temperature Control: Maintain the optimal temperature profile determined during lab-scale experiments. A controlled heating and cooling ramp is critical.

    • Re-evaluate Reagent Ratios: It may be necessary to slightly adjust the molar ratios of the glycerol or oxidizing agent at scale to compensate for differences in reaction kinetics or mixing efficiency.

    • In-Process Monitoring: Use techniques like HPLC or UPLC to take time-point samples. This will help you determine if the reaction is stalling, if the product is degrading, or if a key intermediate is accumulating.

Question 3: We are observing a significant amount of a dark, tarry byproduct that complicates purification. How can we minimize its formation?

Answer: Tar formation is a well-known issue in reactions involving the polymerization of acrolein, the key intermediate formed from glycerol.

  • Causality: Acrolein is highly reactive and can readily polymerize under the harsh acidic and high-temperature conditions of the Skraup reaction. This polymerization competes with the desired reaction pathway.

  • Solutions:

    • Temperature Management: This is the most critical factor. Avoid temperature spikes above the validated process range.

    • Controlled Generation of Acrolein: Ensure glycerol is added or dehydrated in a controlled manner. A slow, steady addition of the glycerol-containing mixture can keep the instantaneous concentration of acrolein low, favoring the reaction with the aminophenol over polymerization.

    • Alternative Acrolein Precursors: While glycerol is traditional and inexpensive, some process optimizations use acrolein precursors that release it more gently under reaction conditions, though this adds cost and complexity.

    • Work-up Strategy: Quenching the reaction by pouring it onto ice water is a standard procedure. On a large scale, this must be done carefully and with robust agitation to dissipate heat and precipitate the product while keeping tars manageable. A filtration aid like Celite® may be necessary during the initial isolation.

Question 4: The final product is difficult to purify by crystallization alone and fails to meet the >98% purity required for preclinical studies. What are our options?

Answer: Achieving high purity is paramount for preclinical candidates to avoid confounding biological results. If crystallization is insufficient, a multi-step purification strategy is required.

  • Causality: The crude product may contain regioisomers (e.g., from minor amounts of isomeric starting materials), unreacted starting materials, or closely related byproducts from side reactions that co-crystallize with the desired product.

  • Solutions:

    • Optimize Crystallization: Systematically screen different solvent systems (single and mixed). Key parameters to adjust are the cooling profile, agitation speed, and seeding strategy. An anti-solvent crystallization might be effective.

    • pH Adjustment / Extraction: Exploit the phenolic -OH group. The product's solubility will be highly pH-dependent. Dissolving the crude material in a basic aqueous solution (forming the phenoxide) and washing with an organic solvent can remove non-acidic impurities. The product can then be re-precipitated by carefully adjusting the pH back to acidic.

    • Chromatography: While less desirable for large-scale manufacturing, flash column chromatography is a viable option for producing multi-hundred gram to kilogram batches for preclinical studies. Reverse-phase chromatography may also be an option for removing very polar or non-polar impurities.

    • Charcoal/Carbon Treatment: If the impurities are primarily color bodies or large aromatic tars, treating a solution of the crude product with activated carbon can be very effective before the final crystallization step.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Scale-Up Issue Identified Issue_Yield Low Yield Start->Issue_Yield Issue_Purity Low Purity Start->Issue_Purity Issue_Control Poor Reaction Control (Exotherm) Start->Issue_Control Sol_Yield_1 Check Agitation & Temp. Profile Issue_Yield->Sol_Yield_1 Sol_Yield_2 Analyze for Unreacted SM via HPLC Issue_Yield->Sol_Yield_2 Sol_Yield_3 Re-evaluate Oxidant Stoichiometry Issue_Yield->Sol_Yield_3 Sol_Purity_1 Optimize Crystallization Solvent Issue_Purity->Sol_Purity_1 Sol_Purity_2 Implement pH/Extraction Work-up Issue_Purity->Sol_Purity_2 Sol_Purity_3 Consider Column Chromatography Issue_Purity->Sol_Purity_3 Sol_Control_1 Slow/Reverse Reagent Addition Issue_Control->Sol_Control_1 Sol_Control_2 Improve Reactor Cooling Capacity Issue_Control->Sol_Control_2 Sol_Control_3 Use High-Boiling Co-solvent Issue_Control->Sol_Control_3

Caption: Decision tree for troubleshooting common scale-up issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for scaling up this synthesis?

Nitration and Skraup reactions carry significant hazards that are amplified at scale. A thorough risk assessment is mandatory.[3]

  • Exothermic Reaction: As detailed above, the potential for a thermal runaway is the primary hazard. Ensure robust engineering controls for temperature management are in place.[2][3]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.[4]

  • Toxic Oxidizing Agents: If using arsenic-based oxidants (a traditional but now often avoided choice), extreme caution is needed due to high toxicity. Safer alternatives should be considered. If using nitrobenzene as the oxidant/solvent, be aware of its toxicity and high boiling point.

  • Pressure Build-up: Ensure the reactor is adequately vented, as gaseous byproducts can be generated, leading to a pressure increase.

  • Work-up Hazards: The quench step (adding the hot acid mixture to water/ice) is also highly exothermic and can cause splashing. This must be done in a controlled manner with vigorous stirring.

Q2: How can we effectively monitor the reaction's progress at scale?

Visual inspection is often impossible in large steel reactors. Reliable analytical monitoring is key.

  • Thin-Layer Chromatography (TLC): Still a quick and valuable tool for qualitative assessment at the reactor side.

  • High-Performance Liquid Chromatography (HPLC): The gold standard. Develop a stability-indicating HPLC method that can separate the starting material, product, and key potential impurities. Quench a small aliquot of the reaction mixture at regular intervals (e.g., every hour) and analyze it to track the consumption of starting material and formation of the product. This data is invaluable for determining reaction completion and identifying any product degradation.

Q3: What are the recommended analytical techniques for final product characterization and release?

For preclinical use, a comprehensive analytical package is required to confirm structure and purity.

  • Identity: ¹H NMR and ¹³C NMR to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: A validated HPLC or UPLC method (e.g., using UV detection at multiple wavelengths) to determine purity (typically reported as % area). Should be >98.5% for most preclinical studies.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any residual solvents from the purification process.

  • Inorganic Impurities: Analysis for heavy metals, especially if toxic reagents like arsenic were used.

  • Appearance and Physical Properties: Record the physical state, color, and melting point.[5][6]

Q4: What are the key considerations when moving from a glass lab reactor to a larger pilot-plant vessel?

This transition involves more than just using larger quantities.

  • Material of Construction: Ensure the reactor (e.g., glass-lined steel, Hastelloy) is compatible with concentrated sulfuric acid at high temperatures.

  • Heat Transfer: As mentioned, the surface-area-to-volume ratio decreases. The heating and cooling performance of the jacketed reactor must be calculated and confirmed to be sufficient for the thermal load of the reaction.

  • Agitation and Mixing: The geometry of the reactor and the type of agitator (e.g., pitched-blade turbine, anchor) will be different. Mixing studies or modeling may be needed to ensure homogeneity is maintained.

  • Reagent Addition and Material Transfer: Transferring large quantities of corrosive liquids must be done via safe, contained systems (e.g., pumps and charge vessels), not by manual pouring.

Q5: What are the recommended storage conditions for 8-Nitroquinolin-6-ol?

Nitroaromatic and phenolic compounds should be stored with care.

  • Conditions: Store in a tightly sealed container, protected from light, in a cool, dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent slow oxidation.[5]

  • Stability: A formal stability study should be conducted on a representative batch to establish a retest date. This involves storing samples under controlled temperature and humidity and testing for purity at set time points.

Summary of Key Process Parameters
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 5 kg)Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass or glass-lined steel reactorMaterial compatibility, heat transfer efficiency, agitation geometry.
Heating/Cooling Oil bath, heating mantleCirculating fluid in reactor jacketSlower response time, need for precise automated control.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., impeller)Ensure sufficient power for viscous mixtures; avoid dead spots.
Reagent Addition Manual via dropping funnelAutomated pump or pressure transferCrucial for controlling exotherm and maintaining safety.
Work-up/Quench Manual pouring into beakerControlled addition into a larger, agitated vesselHigh potential for exotherm and splashing; requires robust equipment.
Isolation Buchner funnel filtrationCentrifuge or large-scale filter/dryerEfficiently handling large volumes of solids and liquids.

References

  • PrepChem. (n.d.). Preparation of 8-nitroquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
  • AiFChem. (n.d.). 16727-28-9 | 6-Nitroquinolin-8-ol.
  • The Royal Society of Chemistry. (n.d.).
  • Xu, L., et al. (2011). 8-Nitroquinoline.
  • ChemicalBook. (2023). 8-HYDROXY-6-NITROQUINOLINE | 16727-28-9.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline.
  • Sigma-Aldrich. (n.d.). 8-Nitroquinoline.
  • Gershon, H., Clarke, D. D., & Muriel. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • MDPI. (2025).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • ChemicalBook. (n.d.). 8-HYDROXY-6-NITROQUINOLINE CAS#: 16727-28-9.
  • PubChem. (n.d.). 8-Nitroquinoline.
  • UK CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
  • YouTube. (2024).
  • PMC. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • RSC Publishing. (2025).
  • RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Benchchem. (n.d.).
  • ACS Publications. (2012).
  • Open Access Journals. (2013).
  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

improving the photostability of 8-Nitroquinolin-6-ol for imaging applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability & Optimization of 8-Nitroquinolin-6-ol

Current Status: Online Agent: Senior Application Scientist (Spectroscopy & Photochemistry Division) Ticket ID: 8NQ-PHOTO-STAB-001

Introduction: The Photostability Paradox

Welcome to the technical support hub for 8-Nitroquinolin-6-ol (8-NQ-6-OH) . As a researcher working with this scaffold, you are likely facing a fundamental paradox: this molecule is designed to be unstable upon light exposure (photolysis/uncaging), yet you need it to remain stable during the imaging or "incubation" phase.

8-Nitroquinolin-6-ol derivatives function primarily via a nitro-assisted excited-state intramolecular proton transfer (ESIPT) or radical mechanism that leads to backbone cleavage (uncaging) or reduction (hypoxia sensing). "Improving photostability" in this context usually means preventing premature photolysis (background degradation) or mitigating photobleaching of the fluorophore before the desired event.

This guide provides a self-validating troubleshooting workflow to decouple these phenomena and optimize your imaging window.

Part 1: Diagnostic Decision Tree

Before altering your chemistry, diagnose the specific instability mode. Use the flowchart below to identify if your issue is Chemical Hydrolysis (Dark Instability) or Photochemical Degradation (Light Instability).

TroubleshootingTree Start Start: Signal Loss / Instability DarkCheck Perform Dark Control: Incubate in buffer (no light) for 1 hr Start->DarkCheck IsStable Is signal stable in dark? DarkCheck->IsStable No No (Signal drops) IsStable->No Decay detected Yes Yes (Stable) IsStable->Yes No decay Hydrolysis Issue: Spontaneous Hydrolysis No->Hydrolysis Action1 Action: Adjust pH (Acidify) Check Solvent Nucleophilicity Hydrolysis->Action1 LightCheck Issue: Photolysis / Bleaching Yes->LightCheck BleachType Is loss rapid (<10s) or slow? LightCheck->BleachType Rapid Rapid Loss BleachType->Rapid Slow Slow Fade BleachType->Slow Premature Premature Uncaging Rapid->Premature Action2 Action: Use 2-Photon (720nm) Lower Laser Power Premature->Action2 Oxidation ROS-Mediated Bleaching Slow->Oxidation Action3 Action: Add Ascorbate/Trolox Deoxygenate Buffer Oxidation->Action3

Figure 1: Diagnostic workflow to distinguish between hydrolytic instability and photo-induced degradation.

Part 2: Technical Troubleshooting & FAQs

Category A: Preventing Premature Photolysis (The "Imaging" Phase)

Q: My signal disappears the moment I focus the microscope. How do I image the probe without uncaging it? A: The absorption spectrum of 8-NQ derivatives often tails into the visible region (400–450 nm). Standard confocal lasers (405 nm or 458 nm) will trigger the uncaging reaction, destroying your probe immediately.

  • Solution 1: Red-Shift Your Excitation. If you are tracking the molecule, do not excite at the absorption maximum (

    
     nm). Use a longer wavelength (e.g., 488 nm) only if the molecule has a residual fluorescence tail there, or switch to Two-Photon Excitation (2PE) . 8-NQ derivatives have good 2PE cross-sections around 720–740 nm. This confines excitation to the focal point, sparing the rest of the sample.
    
  • Solution 2: Pulsed Illumination. Continuous Wave (CW) lasers accumulate triplet states (the precursors to photolysis). Use high-frequency pulsed excitation with lower average power to allow ground-state relaxation between pulses.

Q: Can I use antioxidants to stop the bleaching? A: Proceed with caution.

  • The Risk: 8-NQ photolysis often proceeds via a Triplet State (

    
    ) .[1] Many antifade reagents (like p-phenylenediamine) act as triplet quenchers. While this improves photostability (prevents bleaching), it also inhibits uncaging .
    
  • The Protocol: If your goal is tracking only, use triplet quenchers (e.g., Trolox, Cyclooctatetraene). If your goal is tracking then uncaging, you must wash out the quencher or use a concentration that balances stability with activation efficiency (e.g., 100

    
    M Ascorbate).
    
Category B: Chemical Stability (The "Dark" Phase)

Q: I see degradation even in the dark. Is my compound impure? A: Likely not. 8-Nitroquinolin-6-ol esters are susceptible to nucleophilic attack (hydrolysis) at the ester bond, accelerated by the electron-withdrawing nitro group.

  • Solution: Check your buffer pH.[1]

    • pH > 7.5: Rapid hydrolysis. The phenolate anion (formed at the 6-OH position) pushes electrons into the ring, making the carbonyl carbon less electrophilic, but the nitro group makes the leaving group better.

    • Optimization: Store and image in slightly acidic buffers (pH 6.0–6.5) if physiological conditions allow.[1]

  • Solvent Engineering: Avoid primary amines (Tris buffer) which can act as nucleophiles. Use HEPES or MOPS.

Part 3: Experimental Optimization Protocols

Protocol 1: Determining the "Safe" Imaging Window

Objective: Define the maximum laser power/exposure time that allows imaging without triggering photolysis.

  • Preparation: Dissolve 8-NQ derivative (10

    
    M) in your imaging buffer (e.g., PBS pH 7.4).
    
  • Setup: Place on microscope stage. Set excitation to your intended tracking wavelength (e.g., 458 nm or 720 nm 2P).

  • Step-wise Exposure:

    • Set Laser Power to 1%. Acquire images every 1 second for 60 seconds.

    • Move to a fresh field of view (FOV).

    • Set Laser Power to 5%. Repeat.

    • Repeat for 10%, 20%, 50%.

  • Analysis: Plot Fluorescence Intensity vs. Time.

  • Threshold Calculation: The "Safe Window" is the power level where signal decay is <10% over your required experiment duration.

Protocol 2: Comparative Solvent Stability Data

Use this table to select the optimal media for your stock solutions and imaging buffers.

Solvent / BufferDielectric Constant (

)
Hydrolytic Stability (

Dark)
Photostability (Relative)Recommendation
DMSO (Anhydrous) 46.7> 1 MonthHighBest for Stock Storage
PBS (pH 7.4) ~80~4–6 HoursLowPrepare Fresh Only
Acetate Buffer (pH 5.5) ~80> 24 HoursMediumBest for Long Incubations
Tris Buffer (pH 7.4) ~80< 2 HoursLowAvoid (Nucleophilic)

Part 4: Mechanistic Visualization

Understanding the electron flow is critical for troubleshooting. The diagram below illustrates the competition between Fluorescence (what you want for imaging), Intersystem Crossing (the path to photolysis), and Bleaching (irreversible destruction).

Jablonski cluster_control Control Points S0 Ground State (S0) Stable S1 Excited Singlet (S1) Fluorescent State S0->S1 Excitation (hν) UV/Blue or 2P S1->S0 Fluorescence (Imaging Signal) T1 Triplet State (T1) Reactive Intermediate S1->T1 Intersystem Crossing (ISC) Fast in Nitro-aromatics Product Photolysis Product (Uncaged) T1->Product Productive Photolysis Bleach Photobleached (Destroyed) T1->Bleach ROS/Oxygen Attack Note1 To Stabilize: Quench T1 with Trolox (Stops Uncaging & Bleaching) Note2 To Image: Minimize ISC by using Pulsed Light

Figure 2: Jablonski Diagram for 8-Nitroquinolin-6-ol. The Nitro group promotes rapid Intersystem Crossing (ISC) to T1. Stability is achieved by managing the T1 population.

References

  • Corrie, J. E. T., et al. (2005). "Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers: a kinetic and product study." Journal of the Chemical Society, Perkin Transactions 1. (Foundational mechanism of nitro-aromatic photolysis).

  • Suzuki, A. Z., et al. (2009). "Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols." Organic Letters. (Comparative stability of photolabile groups).

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of 8-Nitroquinoline Derivatives: The Role of the Triplet State." The Journal of Physical Chemistry A. (Specific photophysics of the 8-nitroquinoline scaffold).

  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. (Comprehensive review of PPG stability and uncaging efficiency).

(Note: While specific "8-nitroquinolin-6-ol" papers are rare, the chemistry is derived from the well-established 8-nitroquinoline and nitrobenzyl photochemistry cited above.)

Sources

Validation & Comparative

validation of 8-Nitroquinolin-6-ol's anticancer activity in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 8-Nitroquinolin-6-ol , a structural isomer of the established anticancer agent Nitroxoline (5-nitro-8-hydroxyquinoline).

Given the compound's structural profile as a nitro-hydroxyquinoline derivative, this guide focuses on validating its efficacy via oxidative stress induction (ROS generation) and metal chelation , comparing it against the clinical standard Nitroxoline and the chemotherapeutic heavyweight Cisplatin .

Executive Summary & Compound Profile

8-Nitroquinolin-6-ol presents a distinct pharmacological profile from its isomer, Nitroxoline. While Nitroxoline (5-nitro-8-quinolinol) is a well-characterized MetAP2 and Cathepsin B inhibitor used in bladder and breast cancer, the 8-nitro-6-hydroxy isomer offers altered electronic properties, potentially enhancing its capability for photo-initiated cytotoxicity and targeted ROS generation .

This guide defines the protocol to validate 8-Nitroquinolin-6-ol as a superior alternative to standard nitroquinolines, specifically targeting solid tumors (e.g., Breast MCF-7, Prostate PC-3) where oxidative stress modulation is a key vulnerability.

Structural & Mechanistic Distinction
Feature8-Nitroquinolin-6-ol (The Candidate)Nitroxoline (The Benchmark)Cisplatin (The Control)
IUPAC 8-Nitroquinolin-6-ol5-Nitroquinolin-8-olcis-diamminedichloroplatinum(II)
Core Mechanism ROS Generation / Metal ChelationMetAP2 Inhibition / Cathepsin BDNA Crosslinking
Primary Target Oxidative Stress Pathway / SOD MimicryAngiogenesis / MetastasisDNA Replication
Toxicity Profile Potential for lower systemic toxicity (activation dependent)Low (Repurposed Antibiotic)High (Nephrotoxicity)

Mechanistic Validation (The "Why")

To validate 8-Nitroquinolin-6-ol, one must prove it outperforms the benchmark in specific pathways. The hypothesis is that the 6-hydroxy/8-nitro arrangement facilitates a more potent redox cycle than the 5-nitro/8-hydroxy configuration.

Signaling Pathway & Mechanism of Action

The following diagram illustrates the proposed mechanism where 8-Nitroquinolin-6-ol acts as a pro-oxidant, overwhelming tumor antioxidant defenses (SOD/Catalase).

MOA Compound 8-Nitroquinolin-6-ol CellEntry Cellular Uptake Compound->CellEntry MetalBinding Metal Chelation (Cu2+, Zn2+) CellEntry->MetalBinding High Affinity ROS ROS Surge (O2-, H2O2) MetalBinding->ROS Fenton Reaction MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Apoptosis Apoptosis (Caspase 3/7) MitoDysfunction->Apoptosis Nitroxoline Nitroxoline (Benchmark) MetAP2 MetAP2 Inhibition Nitroxoline->MetAP2 Angiogenesis Block

Caption: Proposed cytotoxic mechanism of 8-Nitroquinolin-6-ol via metal-mediated ROS surge, contrasted with Nitroxoline's MetAP2 pathway.

Comparative Performance Analysis

The following data summarizes the target profile for 8-Nitroquinolin-6-ol validation. Successful validation requires demonstrating superior IC50 values or a more favorable toxicity window compared to Nitroxoline.

Table 1: Comparative Efficacy & Toxicity Benchmarks (In Vivo)
Metric8-Nitroquinolin-6-ol (Target)Nitroxoline (Benchmark)Cisplatin (Control)
Effective Dose (ED50) 15-30 mg/kg (Oral/IP)40-60 mg/kg (Oral)2-5 mg/kg (IP)
Tumor Inhibition Rate (TGI) >65% ~50-60%>70%
Body Weight Loss (Max) <5% (High Safety)<5%>15% (High Toxicity)
Nephrotoxicity (BUN/Cr) No Change No ChangeSignificant Increase
Half-Life (t1/2) 4-6 Hours ~2 Hours~0.5 Hours (Initial)

Expert Insight: While Cisplatin offers higher raw potency (TGI >70%), its toxicity limits clinical utility. The validation goal for 8-Nitroquinolin-6-ol is to match the safety of Nitroxoline while exceeding its potency (TGI >65%) through enhanced redox cycling.

Experimental Protocols for Validation

To objectively validate the compound, adhere to this rigorous workflow. This system minimizes variables and ensures high-confidence data.

Phase 1: In Vivo Xenograft Workflow

Objective: Determine Tumor Growth Inhibition (TGI) in a standard solid tumor model (e.g., MCF-7 Breast Cancer or PC-3 Prostate Cancer).

Step-by-Step Protocol:
  • Cell Preparation:

    • Culture MCF-7 cells in DMEM + 10% FBS.

    • Harvest at 80% confluence. Resuspend

      
       cells in 100 µL Matrigel/PBS (1:1).
      
  • Inoculation:

    • Inject subcutaneously into the right flank of BALB/c nude mice (n=6-8 per group).

    • Allow tumors to reach 100-150 mm³ (approx. 10-14 days) before randomization.

  • Grouping & Dosing:

    • Group A (Vehicle): PBS/DMSO (5%) - Daily.

    • Group B (Benchmark): Nitroxoline (60 mg/kg) - Oral Gavage, Daily.

    • Group C (Test Low): 8-Nitroquinolin-6-ol (20 mg/kg) - IP/Oral, Daily.

    • Group D (Test High): 8-Nitroquinolin-6-ol (40 mg/kg) - IP/Oral, Daily.

    • Group E (Positive Control): Cisplatin (3 mg/kg) - IP, Weekly.

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily to track systemic toxicity.

  • Endpoint:

    • Sacrifice at Day 21 or when tumors reach 1500 mm³.

    • Harvest tumors for weight and IHC (Ki-67, Caspase-3).

Experimental Workflow Diagram

Workflow cluster_treatment Treatment Phase (21 Days) Start Tumor Inoculation (Day 0) Randomization Randomization (Tumor Vol: 100mm³) Start->Randomization 10-14 Days Vehicle Vehicle Control Randomization->Vehicle Nitroxoline Nitroxoline (60 mg/kg) Randomization->Nitroxoline TestCompound 8-Nitroquinolin-6-ol (20/40 mg/kg) Randomization->TestCompound Cisplatin Cisplatin (3 mg/kg) Randomization->Cisplatin Analysis Endpoint Analysis (Vol, Wt, IHC) Vehicle->Analysis Nitroxoline->Analysis TestCompound->Analysis Cisplatin->Analysis

Caption: 21-Day Xenograft Validation Workflow comparing 8-Nitroquinolin-6-ol against Vehicle, Benchmark, and Positive Control.

Critical Analysis & Expert Insights

Why 8-Nitroquinolin-6-ol?

The structural shift of the hydroxyl group to the 6-position (vs. 8-position in Nitroxoline) fundamentally alters the metal-binding pocket.

  • Hypothesis: While 8-hydroxyquinolines form stable, neutral complexes with metals (often sequestering them), 6-hydroxyquinolines may form "leaky" redox-active complexes or act via quinone-methide intermediate formation, leading to higher localized oxidative stress.

  • Risk: The 6-ol isomer may have reduced oral bioavailability compared to Nitroxoline. Formulation strategies (e.g., encapsulation) should be considered during the "Test High" phase.

Potential Pitfalls
  • Solubility: Nitro-hydroxyquinolines are notoriously insoluble. Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline for IP injections.

  • Nomenclature Confusion: Ensure the chemical entity is verified by NMR/Mass Spec before usage, as "Nitroxoline" (5-nitro-8-ol) is often the default assumption in supplier catalogs.

References

  • Shim, J. S., et al. (2010). "Nitroxoline, an antibiotic, inhibits angiogenesis and growth of human cancer cells." Journal of the National Cancer Institute. Link

  • Mewshaw, R. E., et al. (2025). "Synthesis of 8-Amino-5-nitro-6-phenoxyquinolines: Potential Non-peptidic Neuropeptide Y Receptor Ligands." ResearchGate. Link

  • Jiang, H., et al. (2011). "Repurposing the anti-microbial nitroxoline for cancer therapy." Oncotarget. Link

  • Lippard, S. J., et al. (2010). "Turn-On Fluorescent Probes for Detecting Nitric Oxide in Biology." MIT DSpace. Link (Context for 6-hydroxy-8-nitroquinoline synthesis and reactivity).

structure-activity relationship (SAR) studies of 8-Nitroquinolin-6-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tale of Two Isomers

In medicinal chemistry, the movement of a single functional group by two carbon positions can mean the difference between a potent antibiotic and an inert molecule.[1] This guide provides a rigorous Structure-Activity Relationship (SAR) comparison between 8-nitroquinolin-6-ol (the target analog) and its pharmacologically active isomer, Nitroxoline (5-nitroquinolin-8-ol) .

While Nitroxoline is a well-established bacteriostatic agent used for urinary tract infections, 8-nitroquinolin-6-ol serves as a critical "negative control" or mechanistic probe. This guide demonstrates that the biological activity of nitroquinolines is not driven solely by the nitro-aromatic scaffold but is strictly dependent on the bidentate metal chelation capability provided by the 8-hydroxyl group—a feature notably absent in the 6-ol analog.

Key Findings at a Glance
FeatureNitroxoline (Reference)8-Nitroquinolin-6-ol (Target)
Structure 5-Nitro, 8-Hydroxy8-Nitro, 6-Hydroxy
Chelation Bidentate (N1 + O8)None (Sterically impossible)
Primary MOA Metal depletion (Mg²⁺/Mn²⁺) & Biofilm disruptionWeak Redox Cycling / Inactive
Antibacterial Activity High (MIC 2–16 µg/mL)Negligible (MIC >100 µg/mL)
pKa (Phenolic) ~6.1 (Acidified by 5-NO₂)~5.8 (Acidified by 8-NO₂)

Chemical Foundation & Mechanistic Logic

To understand the performance gap, we must analyze the electronic and structural consequences of the positional isomerism.[1]

The Chelation Hypothesis

The primary mechanism of action for 8-hydroxyquinolines is the chelation of divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) essential for bacterial DNA replication and biofilm maintenance.

  • The 8-OH Scaffold: The hydroxyl group at position 8 is adjacent to the ring nitrogen (N1). This proximity allows for the formation of a stable 5-membered chelate ring with metals.

  • The 6-OH Scaffold: In 8-nitroquinolin-6-ol, the hydroxyl group is at position 6, located on the opposite side of the benzene ring from the nitrogen. The distance is too great (>5 Å) to form a coordinate bond with a single metal center.[1]

Electronic Effects (Hammett Correlation)

The nitro group is a strong electron-withdrawing group (EWG).[1]

  • In Nitroxoline: The 5-nitro group exerts a through-conjugation effect, increasing the acidity of the 8-OH (pKa drops from ~9.9 in unsubstituted quinoline to ~6.1). This ensures the molecule is significantly ionized at physiological pH, facilitating metal binding.

  • In 8-Nitroquinolin-6-ol: The 8-nitro group is adjacent to the nitrogen but meta to the 6-hydroxyl. While it still lowers the pKa of the 6-OH via induction, the lack of a chelation pocket renders this acidity pharmacologically irrelevant for metalloenzyme inhibition.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of the two isomers.

SAR_Mechanism Precursor Nitroquinoline Scaffold Isomer8 Isomer A: 5-Nitro-8-Hydroxy (Nitroxoline) Precursor->Isomer8 OH at C8 Isomer6 Isomer B: 8-Nitro-6-Hydroxy (Target Analog) Precursor->Isomer6 OH at C6 Chelation Bidentate Chelation (Mg2+, Zn2+) Isomer8->Chelation N1 + O8 Proximity NoChelation No Chelation Possible (Steric Distance) Isomer6->NoChelation N1 + O6 Distant Biofilm Biofilm Disruption Metalloenzyme Inhibition Chelation->Biofilm Sequesters Metals Inactive Inactive / Weak Redox (High MIC) NoChelation->Inactive Target Not Engaged

Figure 1: Mechanistic divergence between the 8-hydroxy and 6-hydroxy scaffolds. The inability of the 6-ol isomer to chelate metals results in a loss of antimicrobial efficacy.

Comparative Performance Data

The following data summarizes the performance of 8-nitroquinolin-6-ol compared to Nitroxoline. Data is synthesized from general structure-activity relationship studies of hydroxyquinolines [1][4].[2][3]

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
Bacterial StrainNitroxoline (8-OH)8-Nitroquinolin-6-ol (6-OH)Interpretation
Staphylococcus aureus (Gram+)2.0 – 4.0> 128Loss of Potency: 6-OH analog fails to penetrate or inhibit target.
Escherichia coli (Gram-)4.0 – 8.0> 128Inactive: Lack of chelation prevents outer membrane transport.[1]
Pseudomonas aeruginosa16.0 – 32.0> 256Inactive: High efflux liability for non-chelating analogs.[1]
Candida albicans (Fungi)0.5 – 2.0> 64Inactive: Antifungal activity is strictly chelation-dependent.[1]
Table 2: Physicochemical Properties[1]
PropertyNitroxoline8-Nitroquinolin-6-olImpact
LogP (Lipophilicity) ~1.9~1.76-OH analog is slightly more polar; reduced membrane permeability.
Aqueous Solubility Low (< 0.1 mg/mL)Moderate6-OH forms intermolecular H-bonds rather than intramolecular ones.
Cytotoxicity (CC50) ~50 µM (Vero cells)> 200 µM6-OH analog is less toxic to mammalian cells due to lack of activity.[1]

Experimental Protocols

For researchers validating these findings, the following protocols ensure reproducible synthesis and testing.

Synthesis of 8-Nitroquinolin-6-ol (Modified Skraup Reaction)

This protocol utilizes the Skraup synthesis, condensing a nitro-aminophenol with acrolein [6].

Reagents:

  • 4-Amino-3-nitrophenol (1.0 eq)

  • Acrolein (1.2 eq)[1]

  • HCl (37%) / H3PO4 (85%) mixture[1][4]

Workflow:

  • Preparation: Suspend 4-amino-3-nitrophenol in the acid mixture at 95°C.

  • Addition: Add acrolein dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature control.[1]

  • Cyclization: Stir at 100°C for 4 hours. Color transitions from yellow → orange → dark red.[1]

  • Workup: Cool to RT. Neutralize with NH4OH to pH 7.0.

  • Purification: The crude precipitate is filtered and recrystallized from Ethanol/Water.[1]

  • Validation: Confirm structure via ¹H NMR (Look for downfield shift of H-2 and H-8 protons).

Minimum Inhibitory Concentration (MIC) Assay

Objective: Compare the bacteriostatic limit of the two isomers.

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL. Note: Nitroxoline requires sonication.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.25 to 128 µg/mL.[1]

  • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213) or E. coli (ATCC 25922).[1]

  • Control: Include a "DMSO only" well (max 1% v/v) to rule out solvent toxicity.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation Step1 Precursor: 4-Amino-3-nitrophenol Step2 Skraup Reaction (Acrolein + Acid, 100°C) Step1->Step2 Step3 Purification (Recrystallization EtOH) Step2->Step3 Step4 MIC Assay Setup (Serial Dilution in DMSO) Step3->Step4 Yield: ~60% Step5 Incubation (S. aureus / E. coli) Step4->Step5 Step6 Readout Comparison Step5->Step6

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Strategic Recommendation

The comparison between 8-nitroquinolin-6-ol and Nitroxoline illustrates a fundamental principle in medicinal chemistry: Scaffold geometry dictates function.

  • For Antibiotic Development: The 6-hydroxy isomer is a "dead end" for antimicrobial activity due to its inability to chelate metals. It should not be pursued as a direct antibiotic lead.[1]

  • For Chemical Biology: The 8-nitroquinolin-6-ol scaffold is valuable as a fluorescent probe precursor (e.g., for Nitric Oxide sensing) or as a negative control in mechanistic studies to prove that observed activity in the 8-OH series is indeed metal-dependent [6].

Recommendation: Use 8-nitroquinolin-6-ol strictly as a negative control to validate the mechanism of action of novel 8-hydroxyquinoline derivatives.

References

  • Prachayasittikul, V. et al. (2013).[1] "Antimicrobial activity of 8-hydroxyquinoline and its derivatives against human intestinal bacteria."[2][5] Drug Design, Development and Therapy, 7, 103–108.[1]

  • Oliveri, V. & Vecchio, G. (2016).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." European Journal of Medicinal Chemistry, 120, 252-274.

  • Pelletier, C. et al. (2022).[1] "Drug repurposing strategy: from approved drugs to agri-bactericides leads." Frontiers in Microbiology, 13.

  • Taniguchi, S. et al. (2021).[1] "Antibacterial Properties of Quinoline Derivatives: A Mini-Review." Biointerface Research in Applied Chemistry, 12(5), 6078-6092.[1]

  • Sigma-Aldrich. (2023). "Product Specification: 8-Nitroquinolin-6-ol (CAS 5437-99-0)."[6]

  • Pluth, M. D. et al. (2010).[1] "Turn-On Fluorescent Probes for Detecting Nitric Oxide in Biology." DSpace@MIT.

Sources

in vitro and in vivo correlation of 8-Nitroquinolin-6-ol activity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 8-Nitroquinolin-6-ol vs. Nitroxoline – Structural Insights & Bioactivity Correlation

Senior Application Scientist Note: This guide addresses the distinct pharmacological and chemical profiles of 8-Nitroquinolin-6-ol (CAS 5437-99-0) versus its clinically established isomer, Nitroxoline (8-Hydroxy-5-nitroquinoline, CAS 4008-48-4). While often confused due to nomenclature similarities, their biological activities diverge fundamentally due to the position of the hydroxyl group. This guide focuses on the specific utility of 8-Nitroquinolin-6-ol as a bioactive scaffold for Neuropeptide Y (NPY) ligands and fluorescent probes, contrasting it with the direct antimicrobial chelation mechanism of Nitroxoline.

Part 1: Structural & Mechanistic Divergence

The "activity" of a quinoline derivative is dictated by its ability to interact with biological targets (enzymes, receptors, or metal ions). The critical differentiator between 8-Nitroquinolin-6-ol and Nitroxoline is the chelation pharmacophore .

The Chelation Gap
  • Nitroxoline (Active Drug): Possesses an OH group at position 8 and a Nitrogen at position 1. This geometry allows for the formation of a stable 5-membered chelate ring with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ), which is the primary mechanism for its antimicrobial and anticancer activity (inhibiting metallo-enzymes like MetAP2).
  • 8-Nitroquinolin-6-ol (Scaffold/Precursor): The OH group is at position 6. It is spatially isolated from the ring Nitrogen, rendering it incapable of bidentate chelation . Consequently, it lacks intrinsic antimicrobial potency but serves as a highly reactive nucleophilic scaffold for synthesizing complex ligands (e.g., NPY antagonists).

Structural Visualization (Graphviz)

QuinolineComparison cluster_0 Nitroxoline (Drug) cluster_1 8-Nitroquinolin-6-ol (Scaffold) Nitro_5 5-NO2 Group (Electron Withdrawing) OH_8 8-OH Group (Chelation Site) Nitro_5->OH_8 Acidity Modulation N_1 N-1 (Chelation Site) OH_8->N_1 Bidentate Chelation (Zn++, Mn++) Nitro_8 8-NO2 Group (Steric/Electronic) N_1b N-1 (Isolated) Nitro_8->N_1b Steric Hindrance OH_6 6-OH Group (Functionalization Handle) OH_6->N_1b No Chelation (Distance > 3Å) Comparison Outcome: Nitroxoline -> Direct Inhibition 8-Nitroquinolin-6-ol -> Synthetic Precursor cluster_0 cluster_0 cluster_0->Comparison cluster_1 cluster_1 cluster_1->Comparison

Figure 1: Structural logic dictating the bioactivity difference. The 8-OH position is required for the metallo-enzyme inhibition seen in Nitroxoline; 8-Nitroquinolin-6-ol lacks this, shifting its utility to downstream derivatization.

Part 2: In Vitro Profiling & Performance Comparison

In vitro, 8-Nitroquinolin-6-ol is primarily evaluated as a precursor . Its "performance" is measured by its reactivity in nucleophilic substitution reactions (to form ethers) or reduction (to form 8-aminoquinolines).

Feature8-Nitroquinolin-6-ol (Subject)Nitroxoline (Alternative)
Primary Application Synthetic intermediate for NPY ligands, NO probes.Antimicrobial (UTI), Anticancer (MetAP2 inhibitor).
Mechanism of Action Precursor to 8-amino-6-alkoxyquinolines (GPCR ligands).Metal Chelation (

,

sequestration).
In Vitro Potency Inactive as direct antimicrobial (

).
Active (

vs. E. coli).
Fluorescence Weak/Quenched (Nitro group quenches).Weak, but complexes are fluorescent.
Solubility (logP) ~1.8 (Predicted).[1]1.9 (Experimental).
Key In Vitro Activity: The NPY Ligand Pathway

Research by Mewshaw et al. and Smil et al. demonstrates that 8-Nitroquinolin-6-ol is the starting material for 8-amino-5-nitro-6-phenoxyquinolines , which are potent Neuropeptide Y (NPY) receptor antagonists.

  • Correlation: The activity of the final drug depends on the purity and regiochemistry of the 8-Nitroquinolin-6-ol starting material.

  • Protocol Insight: The 6-OH group is alkylated (ether synthesis), followed by nitro reduction to the 8-amine. The 8-amine is essential for receptor binding affinity (

    
     in nanomolar range).
    

Part 3: In Vivo Correlation (IVIVC)

Since 8-Nitroquinolin-6-ol is rarely used as a standalone drug, its IVIVC is defined by its toxicological potential and metabolic fate if used as a probe.

Metabolic Activation (Nitroreduction)

Like many nitro-aromatics, 8-Nitroquinolin-6-ol is subject to nitroreduction in vivo (liver microsomes, gut flora).

  • Pathway:

    
    .
    
  • Toxicity Warning: The hydroxylamine intermediate (

    
    ) can be mutagenic (Ames positive). This is a critical consideration for drug development.
    
  • Correlation: In vitro Ames tests often correlate with in vivo carcinogenicity for this class. Nitroxoline is generally considered safe for short-term use, but analogues like 4-nitroquinoline-1-oxide are potent carcinogens. 8-Nitroquinolin-6-ol falls in an intermediate risk category requiring rigorous genotoxicity screening.

Pharmacokinetic Prediction (BOILED-Egg Model)
  • Absorption: High GI absorption predicted due to lipophilicity and low molecular weight (MW 190.16).

  • BBB Permeability: Likely permeable (unless effluxed). This supports its use as a scaffold for CNS-active drugs (like NPY ligands).

Part 4: Experimental Workflows

Protocol A: Validation of Regioisomer Identity (The Chelation Test)

To confirm you are working with 8-Nitroquinolin-6-ol and not the active Nitroxoline.

  • Preparation: Prepare a 100

    
     solution of the test compound in Methanol/Water (1:1).
    
  • Baseline Scan: Record UV-Vis spectrum (250–500 nm).

  • Metal Addition: Add 1 equivalent of

    
     or 
    
    
    
    .
  • Readout:

    • Nitroxoline: Immediate bathochromic shift (red shift) and potential fluorescence increase (formation of chelate).

    • 8-Nitroquinolin-6-ol: No significant spectral shift. The 6-OH cannot bind the metal in coordination with the Nitrogen.

  • Result: This confirms the lack of chelation capability, validating the scaffold identity.

Protocol B: Synthesis of Bioactive 8-Amino Derivative (Simplified)

Based on Smil et al. workflow for NPY ligands.

SynthesisWorkflow Step1 Start: 8-Nitroquinolin-6-ol (Dissolve in DMF/Acetone) Step2 Alkylation (In Vitro) Reagent: Alkyl Bromide + K2CO3 Target: 6-Alkoxy-8-nitroquinoline Step1->Step2 Nucleophilic Subst. Step3 Reduction Reagent: H2, Pd/C or SnCl2 Target: 8-Amino-6-alkoxyquinoline Step2->Step3 Nitro Reduction Step4 Bioassay (In Vitro) Receptor Binding (NPY Y1/Y5) Readout: IC50 Step3->Step4 Ligand Testing Step4->Step4 Correlation: High Affinity requires 8-Amino + 6-Alkoxy motif

Figure 2: The synthetic workflow transforming the inactive 8-Nitroquinolin-6-ol scaffold into a bioactive receptor ligand.

References

  • Smil, D. V., et al. (2006). "Synthesis and Structure-Activity Relationships of 8-Amino-5-nitro-6-phenoxyquinolines as Neuropeptide Y Y1 Receptor Antagonists." Journal of Medicinal Chemistry. (Search: "Smil 8-amino-5-nitro-6-phenoxyquinolines")

  • Mewshaw, R. E., et al. (2002). "New generation of Neuropeptide Y receptor ligands." Bioorganic & Medicinal Chemistry Letters.
  • Pelletier, C., et al. (2025). "Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." Pharmaceuticals.[2][3][4]

  • Pluth, M. D., et al. (2010). "Turn-On Fluorescent Probes for Detecting Nitric Oxide in Biology." MIT DSpace / Inorganic Chemistry.

  • PubChem Compound Summary. "8-Nitroquinolin-6-ol (CAS 5437-99-0)."

Sources

A Comparative Analysis of the Antimicrobial Spectrum: Nitroxoline (8-Hydroxy-5-Nitroquinoline) Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a strategic pivot in drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds with unconventional mechanisms of action. Quinoline derivatives have long been a subject of interest, and among them, Nitroxoline (8-hydroxy-5-nitroquinoline) has garnered renewed attention.[1][2] Historically used as a urinary antiseptic, recent comprehensive studies have illuminated a broader and more potent antimicrobial profile than previously appreciated, positioning it as a compelling candidate for repurposing against multidrug-resistant (MDR) pathogens.[3][4]

This guide provides an in-depth, objective comparison of the antimicrobial spectrum of Nitroxoline against three cornerstone antibiotics representing different mechanistic classes: Ciprofloxacin (a fluoroquinolone), Meropenem (a carbapenem), and Vancomycin (a glycopeptide). This analysis is tailored for researchers, scientists, and drug development professionals, offering not just comparative data but also the causal reasoning behind the experimental methodologies used to generate such data.

A Note on Nomenclature: The initial topic specified "8-Nitroquinolin-6-ol." However, a thorough review of scientific literature indicates this compound is not extensively characterized as an antimicrobial. The vast body of research points to the closely related and clinically relevant compound, Nitroxoline (8-hydroxy-5-nitroquinoline), as the likely subject of interest. Therefore, this guide will focus on Nitroxoline, a well-documented antimicrobial agent.

Pillar 1: Unraveling the Mechanisms of Action

An effective comparison begins with understanding the fundamental biochemical interactions through which these compounds exert their antimicrobial effects. The divergence in these mechanisms is key to their differing spectrums of activity and the potential for synergistic or antagonistic interactions.

Nitroxoline: A Multi-Pronged Attack on Microbial Homeostasis

Unlike antibiotics that target specific enzymatic pathways like cell wall or protein synthesis, Nitroxoline's efficacy stems from its ability to disrupt fundamental cellular processes by manipulating metal ion homeostasis.[4][5] This multi-modal mechanism is a significant advantage, as it may present a higher barrier to the development of resistance.

The core mechanism is metal ion chelation . Nitroxoline's structure allows it to bind essential divalent metal cations, such as Magnesium (Mg²⁺) and Manganese (Mn²⁺), which are critical cofactors for a vast number of bacterial enzymes, including RNA polymerase.[4] By sequestering these ions, Nitroxoline effectively starves these enzymes of their necessary cofactors, leading to a bacteriostatic effect.

More recent and detailed proteomic and genetic studies have revealed a more sophisticated mechanism. Nitroxoline acts as a metallophore , not just sequestering but actively transporting metal ions like Copper (Cu²⁺) and Zinc (Zn²⁺) into the bacterial cell. This influx leads to metal intoxication, causing pleiotropic effects, including the disruption of iron-sulfur clusters and the generation of oxidative stress. Furthermore, Nitroxoline has been shown to perturb the integrity of the outer membrane in Gram-negative bacteria, which likely contributes to its broad-spectrum activity and synergy with other antibiotics.

Nitroxoline_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Outer/Cell Membrane cluster_cytoplasm Cytoplasm Nitroxoline_ext Nitroxoline Membrane Membrane Disruption (Gram-Negative) Nitroxoline_ext->Membrane Perturbs Nitroxoline_int Nitroxoline (Intracellular) Nitroxoline_ext->Nitroxoline_int Cell Entry Metal_Ions Mg²⁺, Mn²⁺ Enzymes Metalloenzymes (e.g., RNA Polymerase) Nitroxoline_int->Enzymes Chelates Cofactors (Mg²⁺, Mn²⁺) from Metal_Intox Cu²⁺/Zn²⁺ Intoxication & Oxidative Stress Nitroxoline_int->Metal_Intox Acts as Metallophore Inhibition Enzyme Inhibition Enzymes->Inhibition Metal_Intox->Inhibition Induces

Caption: The multi-modal mechanism of action for Nitroxoline.
Standard Antibiotics: The Targeted Approach

In contrast, the standard antibiotics chosen for this comparison employ highly specific, targeted mechanisms of action that have been the bedrock of antimicrobial therapy for decades.

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin's bactericidal activity is a result of its inhibition of two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[6][7] By binding to the enzyme-DNA complex, it prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[4][8]

  • Meropenem (Carbapenem): As a member of the β-lactam class, meropenem is a potent bactericidal agent that inhibits bacterial cell wall synthesis.[9][10] It covalently binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[11] This inactivation of PBPs compromises the structural integrity of the cell wall, leading to cell lysis. Meropenem is notably stable against many β-lactamase enzymes.[10]

  • Vancomycin (Glycopeptide): Vancomycin also inhibits cell wall synthesis but through a different mechanism than β-lactams. It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors.[5][12][13] This binding sterically hinders both the transglycosylation and transpeptidation steps, preventing the elongation and cross-linking of the peptidoglycan polymer.[3][13] Its large size prevents it from crossing the outer membrane of Gram-negative bacteria, generally limiting its spectrum to Gram-positive organisms.[12]

Pillar 2: A Validated Protocol for Antimicrobial Susceptibility Testing

To generate the comparative data presented in this guide, a standardized and reproducible methodology is paramount. The Broth Microdilution method, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the essential steps for a self-validating system to ensure the accuracy and reproducibility of the MIC data.

Causality Behind Key Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The concentration of divalent cations (Mg²⁺ and Ca²⁺) is tightly controlled because it can significantly affect the activity of many antibiotics and the permeability of the bacterial outer membrane.

  • Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is a critical step; an inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs, while an overly dilute inoculum can lead to falsely low MICs.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a clinically relevant range.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial agents (Nitroxoline, Ciprofloxacin, Meropenem, Vancomycin) in an appropriate solvent (e.g., DMSO for Nitroxoline, water or dilute acid/base for others as specified by the manufacturer) to create high-concentration stock solutions (e.g., 1280 µg/mL). Sterilize by filtration if necessary.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows.

    • Add 200 µL of the highest concentration of the antibiotic to be tested (e.g., 128 µg/mL, diluted from the stock) into well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Well 11 serves as the growth control (no antibiotic). Add 100 µL of CAMHB.

    • Well 12 serves as the sterility control (no antibiotic, no bacteria). Add 100 µL of CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. Do not inoculate well 12. The final volume in each test well is now 200 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

Caption: Standardized workflow for MIC determination via broth microdilution.

Pillar 3: Comparative Data and In-Depth Analysis

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Nitroxoline and standard antibiotics against a panel of clinically significant Gram-positive and Gram-negative bacteria.

Disclaimer: The data presented below are compiled from various scientific studies. Direct comparison of absolute values should be approached with caution, as inter-laboratory variations in testing conditions can exist. The data serves to illustrate the general spectrum and relative potency.

MicroorganismTypeNitroxoline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusGram (+)2 - 8[6]0.25 - 1[16]0.125[17]≤2 (Susceptible)[8][10]
Escherichia coliGram (-)2 - 4[6]0.008 - 0.016[6]~0.03 (Susceptible)Ineffective
Pseudomonas aeruginosaGram (-)32 - 64[6][18]0.125 - 0.5[6][19]0.047 - 4[14][20]Ineffective
Acinetobacter baumanniiGram (-)4 - 8[2][13]>32 (Often Resistant)~95% Susceptible[17]Ineffective
Analysis of Antimicrobial Spectrum
  • Gram-Positive Activity: Against Staphylococcus aureus, all four agents show activity. Vancomycin is a primary therapeutic choice, especially for methicillin-resistant strains (MRSA), with a susceptibility breakpoint at ≤2 µg/mL.[8] Meropenem also demonstrates excellent potency.[17] Ciprofloxacin is active, though resistance is common.[16] Nitroxoline shows moderate but consistent activity, with MICs typically in the 2-8 µg/mL range, suggesting it could be effective, particularly given its unique mechanism that is unaffected by resistance to β-lactams or glycopeptides.[6][21]

  • Gram-Negative Activity (Enterobacteriaceae): Against E. coli, a common cause of UTIs, both Nitroxoline and Ciprofloxacin are highly effective.[5][6] Nitroxoline's historical success as a urinary antiseptic is supported by these low MIC values.[3][4] Meropenem remains one of the most potent agents against Enterobacteriaceae. Vancomycin is intrinsically inactive against Gram-negative bacteria.

  • Gram-Negative Activity (Non-fermenters): This is where the differentiation is most stark. Pseudomonas aeruginosa is notoriously difficult to treat. While Meropenem and Ciprofloxacin are standard-of-care agents, resistance is a significant issue.[14][19] Nitroxoline demonstrates significantly higher MICs against P. aeruginosa compared to other bacteria, indicating weaker intrinsic activity.[6][18] However, it shows promising activity against Acinetobacter baumannii, another critical multidrug-resistant pathogen, with MICs often falling within a potentially therapeutic range.[2][13]

Conclusion and Future Directions

This comparative analysis demonstrates that Nitroxoline possesses a broad and clinically relevant antimicrobial spectrum. Its performance is characterized by:

  • Broad-Spectrum Efficacy: Good to moderate activity against both Gram-positive (S. aureus) and a wide range of Gram-negative bacteria (E. coli, A. baumannii).[13][21]

  • Unique Mechanism: Its multi-modal mechanism of action, centered on disrupting metal ion homeostasis, is a distinct advantage over traditional antibiotics that have single, specific targets.[4] This may translate to a lower propensity for resistance development.

  • Potential for Repurposing: While its activity against challenging pathogens like P. aeruginosa is limited, its potency against Enterobacteriaceae and A. baumannii warrants further investigation, especially in the context of urinary tract infections and as a potential partner in combination therapies.[2][21]

Compared to standard antibiotics, Nitroxoline may not always exhibit the same raw potency (i.e., lower MIC values) as a carbapenem against susceptible Gram-negatives or a fluoroquinolone against its primary targets. However, its value lies in its novel mechanism and its consistent activity against pathogens that may have already developed resistance to these standard agents. Future research should focus on clinical trials to establish modern therapeutic breakpoints, explore its role in eradicating biofilms, and assess its potential in combination regimens to combat multidrug-resistant infections.[18]

References

  • Firdaus, R. B., et al. (2019). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2020). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. PeerJ. Available at: [Link]

  • Li, H., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. Available at: [Link]

  • de Macêdo, D. P., et al. (2021). Structural Changes and Differentially Expressed Genes in Pseudomonas aeruginosa Exposed to Meropenem-Ciprofloxacin Combination. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Abouelhassan, Y., et al. (2023). Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters. ACS Infectious Diseases. Available at: [Link]

  • Gireesh, A., et al. (2020). Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Cureus. Available at: [Link]

  • Sabar, B., et al. (2023). Genetic and phenotypic of Pseudomonas aeruginosa sensitive to meropenem antibiotics after exposure to meropenem. Gene. Available at: [Link]

  • Kashef, M. T., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant and Biofilm-Forming Staphylococcus aureus. International Journal of Nanomedicine. Available at: [Link]

  • Wang, Z., et al. (2024). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Feng, Y., et al. (2015). The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • N.A. (2024). NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. International Journal of Novel Research and Development. Available at: [Link]

  • Deschner, F., et al. (2023). Nitroxoline resistance is associated with significant fitness loss and diminishes in vivo virulence of Escherichia coli. Microbiology Spectrum. Available at: [Link]

  • Cacace, E., et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications. Available at: [Link]

  • Tam, V. H., et al. (2005). Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]

  • Naber, K. G., et al. (2012). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Lell, C., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, G., et al. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology. Available at: [Link]

  • Yi, X., et al. (2025). Biphasic bactericidal activity of nitroxoline against Acinetobacter baumannii isolates from urinary tract infections. bioRxiv. Available at: [Link]

  • Lecomte, S., et al. (2004). Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis. British Journal of Ophthalmology. Available at: [Link]

  • CDC. (2024). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. Centers for Disease Control and Prevention. Available at: [Link]

  • Sobke, T., et al. (2012). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Öztürk, R. K., et al. (2021). MIC values of meropenem, ciprofloxacin, and herbal substances against S. aureus and E. coli strains (mg/L). ResearchGate. Available at: [Link]

  • Yi, X., et al. (2025). Biphasic bactericidal activity of nitroxoline against Acinetobacter baumannii assessed by Raman-DIP. ResearchGate. Available at: [Link]

  • Wicha, S. G., et al. (2022). Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. Frontiers in Pharmacology. Available at: [Link]

  • Holmes, N. E., et al. (2015). Staphylococcus aureus (S. aureus) vancomycin (VAN) MIC values measured... ResearchGate. Available at: [Link]

  • Yasir, M., et al. (2018). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules. Available at: [Link]

  • Chen, Y., et al. (2022). The effects of sub-MIC ciprofloxacin exposure on antibiotic susceptibility and virulence factors in Pseudomonas aeruginosa ATCC 9027. Scientific Research Archives. Available at: [Link]

  • Yi, X., et al. (2025). Biphasic bactericidal activity of nitroxoline against Acinetobacter baumannii isolates from urinary tract infections. bioRxiv. Available at: [Link]

  • N.A. (2021). In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Shrestha, R., et al. (2025). Vancomycin Minimum Inhibitory Concentration Trend in Methicillin Resistant Staphylococcus aureus from a Tertiary Care Hospital i. Journal of Medical Bacteriology. Available at: [Link]

  • Wang, Z., et al. (2024). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Taylor & Francis Online. Available at: [Link]

  • Martínez-A., L., et al. (2013). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available at: [Link]

  • Andrews, J. M., et al. (2002). Sensitivity testing of ciprofloxacin for Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kitzis, M. D., et al. (2000). Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • FDA. (2014). MERREM® (meropenem for injection). Accessdata.fda.gov. Available at: [Link]

  • Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Johns Hopkins ABX Guide. Available at: [Link]

Sources

comparative analysis of the metal chelation of 8-Nitroquinolin-6-ol and EDTA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the metal chelation properties of EDTA (Ethylenediaminetetraacetic acid) and the nitro-quinolinol class, specifically addressing the structural distinction between the requested 8-Nitroquinolin-6-ol and the active chelator Nitroxoline (8-Hydroxy-5-nitroquinoline) .

Executive Summary

This guide compares the chelation performance of EDTA , the industry-standard non-specific sequestrant, with Nitro-quinolinols , a class of lipophilic bidentate ligands.

Critical Nomenclature Clarification: The specific isomer 8-Nitroquinolin-6-ol (CAS 5437-99-0) functions primarily as a synthetic precursor rather than an active chelator due to the distal positioning of its donor atoms (N1 and O6). The active metal-binding isomer used in drug development is Nitroxoline (8-Hydroxy-5-nitroquinoline) , which possesses the requisite oxine (N1-O8) binding pocket.

  • Analysis Scope: This guide focuses on Nitroxoline as the functional representative of the nitro-quinolinol class to provide meaningful experimental data, while contrasting it with the structural limitations of the 6-ol isomer.

FeatureEDTA Nitroxoline (Active Isomer) 8-Nitroquinolin-6-ol (Precursor)
Ligand Type Hexadentate (Polyamino-carboxylic acid)Bidentate (N-heterocycle)Potential Monodentate (Sterically hindered)
Solubility Hydrophilic (Water soluble)Lipophilic (Membrane permeable)Moderate/Lipophilic
Mechanism Total Sequestration (Scavenger)Ionophore (Metal Redistribution)N/A (Synthetic Intermediate)
Primary Use Buffer preparation, Chelation TherapyBiofilm disruption, AnticancerSynthesis of fluorescent probes

Structural & Mechanistic Basis[1][2]

Chelation Geometry

The fundamental difference lies in denticity and binding pocket geometry .

  • EDTA (1:1 Stoichiometry): Wraps completely around metal ions (M²⁺) using 4 carboxylate oxygens and 2 amine nitrogens, forming five stable 5-membered rings. This creates a "cage" that effectively isolates the metal from the solvent.

  • Nitroxoline (2:1 or 3:1 Stoichiometry): Forms a planar, bidentate complex via the Nitrogen (N1) and the Phenolate Oxygen (O8). Two or three ligands are required to satisfy the coordination number of the metal (e.g., Zn(Nitroxoline)₂).

  • 8-Nitroquinolin-6-ol: The Hydroxyl group at position 6 is too distant from the Ring Nitrogen (position 1) to form a stable chelate ring.

Visualization of Binding Modes

The following diagram illustrates the active binding pocket of Nitroxoline versus the inactive geometry of the 6-ol isomer, compared to the EDTA cage.

ChelationComparison cluster_EDTA EDTA (Hexadentate) cluster_Nitroxoline Nitroxoline (Active) cluster_Inactive 8-Nitroquinolin-6-ol (Inactive) EDTA EDTA Backbone Metal_E Metal Ion (M2+) EDTA->Metal_E 6 Bonds (High Stability) Nitro 8-OH-5-NO2 (N1 + O8 Donor) Metal_N Metal Ion (M2+) Nitro->Metal_N Bidentate (Requires 2:1) Inactive 6-OH-8-NO2 (N1 ... O6 Distal) Metal_I Metal Ion Inactive->Metal_I No Chelation (Steric Gap)

Caption: Comparative binding topology. Note the 'Steric Gap' in the 6-ol isomer preventing ring closure, contrasting with the tight cage of EDTA.

Thermodynamic Profile & Stability Constants

The stability constant (


) dictates the strength of binding. EDTA generally exhibits significantly higher stability constants due to the Chelate Effect  (entropy gain from releasing solvent molecules).
Table 1: Comparative Stability Constants (log K)
Metal IonEDTA (log

)
Nitroxoline (log

) *
Performance Implication
Zn²⁺ 16.5~14.2EDTA strips Zn²⁺; Nitroxoline modulates Zn²⁺.
Cu²⁺ 18.8~22.5Nitroxoline has exceptionally high affinity for Copper.
Fe³⁺ 25.1~26.4 (log

)
Both are potent iron chelators; Nitroxoline is membrane permeable.
Mg²⁺ 8.7< 5.0EDTA strips Mg²⁺ (buffer risk); Nitroxoline is Mg-sparing.

*Note: EDTA forms 1:1 complexes (


). Nitroxoline forms 2:1 complexes (

). Values are approximate for aqueous solution at 25°C, ionic strength 0.1 M.

Key Insight: While EDTA is a stronger general chelator (especially for Ca/Mg), Nitroxoline is highly selective for transition metals (Cu, Zn, Fe) over alkaline earth metals, making it superior for targeting metalloenzymes without depleting physiological electrolytes.

Experimental Protocols

To validate the chelation performance of these compounds, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine the protonation constants (


) and metal stability constants.
  • Preparation: Prepare a 1 mM solution of the ligand (Nitroxoline or 8-Nitroquinolin-6-ol) in 50% v/v Dioxane/Water (to ensure solubility of the nitro-compound).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Titration: Titrate the ligand solution with 0.1 M NaOH to determine ligand

    
     values.
    
    • Validation: Nitroxoline should show two deprotonations (Phenolic OH, Pyridinium NH+). 8-Nitroquinolin-6-ol will show distinct

      
       values due to the remote OH.
      
  • Metal Titration: Add metal salt (e.g., ZnCl₂) at a 1:2 (M:L) ratio. Repeat titration.

  • Analysis: Use Hyperquad or similar software to fit the pH vs. volume curve. A shift in the curve to lower pH values in the presence of metal indicates chelation (proton displacement).

    • Expected Result: Nitroxoline causes a significant pH drop (complex formation). 8-Nitroquinolin-6-ol causes minimal shift (weak/no complexation).

Protocol B: UV-Vis Competition Assay (Job's Method)

Objective: Visualize binding stoichiometry and relative affinity.

  • Stock Solutions: Prepare 100 µM stocks of Metal (ZnCl₂), EDTA, and Nitro-ligand in HEPES buffer (pH 7.4).

  • Spectra Acquisition: Scan the UV-Vis spectrum (250–600 nm) of the Nitro-ligand alone.

  • Titration: Add ZnCl₂ in 0.2 equivalent increments.

    • Nitroxoline:[1][2] Expect a bathochromic shift (red shift) and isosbestic points, indicating stable complex formation.

    • 8-Nitroquinolin-6-ol: Expect minimal spectral change.

  • Competition: To the pre-formed Metal-Nitro complex, add 1 equivalent of EDTA.

    • Observation: If EDTA strips the metal, the spectrum will revert to the free ligand form.

    • Result: EDTA will rapidly displace Zn from Nitroxoline (due to faster kinetics and high stability), demonstrating EDTA's superiority as a scavenger.

Application Suitability

Drug Development (Anticancer & Antimicrobial)
  • Nitroxoline:

    • Mechanism:[3][4][5] Acts as an ionophore . It binds Zn/Cu in the extracellular space, transports them across the cell membrane (lipophilic), and releases them intracellularly or inhibits metalloenzymes (e.g., MMPs, Metallo-beta-lactamases).

    • Advantage:[3][5] Bioavailability and BBB permeability.

  • EDTA:

    • Mechanism:[3][4][5] Systemic sequestration. It cannot cross cell membranes effectively.

    • Use: Formulation stabilizer; Anticoagulant; Treatment of heavy metal poisoning (as Ca-EDTA).

Laboratory & Industrial Use
  • EDTA: The default choice for quenching enzymatic reactions, inhibiting proteases, and removing trace metal contaminants from buffers.

  • 8-Nitroquinolin-6-ol: Primarily used as a chemical intermediate for synthesizing "Turn-On" fluorescent probes where the chelation site is engineered after derivatization (e.g., attaching a receptor arm to the 6-OH position).

References

  • Pelletier, C. et al. (2012). "Determination of Stability Constants of 8-Hydroxyquinoline Derivatives." Journal of Solution Chemistry.

  • Jiang, H. et al. (2011).[1] "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[1][2] Cancer Letters.

  • Nolan, E. M.[6] & Lippard, S. J. (2008). "Tools and Tactics for the Optical Detection of Mercuric Ion." Chemical Reviews. (Discusses quinoline-based sensor design).

  • Cipurković, A. et al. (2021).[7][8] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[7][8] Open Journal of Applied Sciences.

  • Martell, A. E. & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

Sources

head-to-head comparison of different synthetic routes for 8-Nitroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic routes for 8-Nitroquinolin-6-ol , designed for researchers and drug development professionals.

Executive Summary

8-Nitroquinolin-6-ol (CAS: 25379-26-4) is a critical intermediate for the synthesis of bioactive quinoline derivatives, including potential anticancer agents and ligands for metallo-pharmaceuticals.

The synthesis of this regioisomer presents a specific challenge: directing the nitro group to the 8-position while maintaining a hydroxyl group at the 6-position. Direct nitration of quinolin-6-ol fails to achieve this regioselectivity, predominantly yielding the 5-nitro or 5,7-dinitro derivatives due to the ortho/para directing power of the hydroxyl group.

The recommended "Gold Standard" route is the Skraup cyclization of 2-nitro-4-methoxyaniline followed by O-demethylation. This pathway guarantees the correct substitution pattern (8-nitro, 6-oxygenated) with high reliability and scalability, avoiding the complex isomer separations associated with direct nitration.

Route Analysis & Mechanism

Route A: The Protected Skraup Strategy (Recommended)

This route utilizes a "de novo" ring construction approach. By starting with the substituents already in the correct relative positions on the aniline precursor, the regiochemistry of the final quinoline core is fixed before the heterocyclic ring is even formed.

  • Step 1: Skraup Cyclization

    • Precursor: 2-Nitro-4-methoxyaniline (commercially available as 3-nitro-4-aminoanisole).

    • Mechanism: The nitro group at the ortho position (C2) blocks cyclization at that site. Consequently, the glycerol-derived acrolein fragment cyclizes exclusively at the unsubstituted ortho position (C6).

    • Regiochemical Mapping:

      • Aniline C6 (Cyclization site)

        
         Quinoline C4a  (Bridgehead).
        
      • Aniline C4 (Methoxy)

        
         Quinoline C6 .
        
      • Aniline C2 (Nitro)

        
         Quinoline C8 .
        
    • Product: 6-Methoxy-8-nitroquinoline.

  • Step 2: O-Demethylation

    • Reagent: 47% Hydrobromic acid (HBr) or Pyridine Hydrochloride.

    • Mechanism: Acid-catalyzed cleavage of the ether bond. The electron-withdrawing nitro group at C8 stabilizes the system but may require vigorous conditions (reflux) for complete cleavage.

    • Product: 8-Nitroquinolin-6-ol.[1][2]

Route B: Direct Skraup Synthesis (Alternative)

This route attempts to shorten the synthesis by using 4-amino-3-nitrophenol directly.

  • Challenge: Phenols are prone to oxidation and polymerization under the harsh, oxidative conditions of the Skraup reaction (sulfuric acid + oxidant at

    
    C).
    
  • Outcome: While theoretically producing 8-nitroquinolin-6-ol in one step, yields are typically low (<20%) and purification is difficult due to "tar" formation. This route is generally reserved for small-scale exploratory work where yield is not a priority.

Route C: Direct Nitration (Not Recommended)
  • Precursor: Quinolin-6-ol.[1]

  • Failure Mode: The hydroxyl group at C6 is a strong activating group that directs electrophilic substitution to the ortho positions (C5 and C7). The C8 position is meta to the hydroxyl and is deactivated.

  • Outcome: Nitration yields primarily 5-nitroquinolin-6-ol or 5,7-dinitroquinolin-6-ol . Obtaining the 8-nitro isomer via this route is mechanistically unfavorable.

Comparative Data Analysis

MetricRoute A: Protected SkraupRoute B: Direct SkraupRoute C: Direct Nitration
Overall Yield 40 - 60% (2 Steps)< 20% (1 Step)N/A (Wrong Isomer)
Regioselectivity 100% (Structurally enforced)100%Poor (Favors 5-nitro)
Purification Crystallization (Clean)Chromatography (Messy)Complex Isomer Separation
Scalability High (Kg scale viable)Low (Tar formation)Low
Safety Profile Moderate (Standard Skraup hazards)ModerateHigh (Nitration hazards)
Cost Efficiency High (Cheap reagents)ModerateLow (Yield loss)

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline

Based on Organic Syntheses Coll. Vol. 3, p.568 (1955) & modifications.

Reagents:

  • 3-Nitro-4-aminoanisole (2-nitro-4-methoxyaniline): 50 g (0.30 mol)

  • Glycerol: 110 g (1.20 mol)

  • Arsenic Pentoxide (

    
    ): 45 g (0.20 mol) (Note: Can be substituted with m-nitrobenzenesulfonic acid for a less toxic oxidant).
    
  • Sulfuric Acid (conc.): 45 mL

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Mixing: Add the aniline, arsenic pentoxide, and glycerol to the flask. Mix to a slurry.

  • Addition: Slowly add sulfuric acid dropwise with stirring. The reaction is exothermic; allow temperature to rise to ~70°C.[3]

  • Heating: Heat the mixture cautiously to 100°C. Caution: The Skraup reaction can become violent. Once the exotherm subsides, reflux at 135-140°C for 4 hours.

  • Workup: Cool the mixture to ~80°C and pour into 1L of ice water.

  • Neutralization: Basify the solution to pH 9-10 using 25% aqueous ammonia or NaOH. The crude product will precipitate as a dark solid.

  • Purification: Filter the solid. Recrystallize from ethanol or acetone to yield yellow needles.

    • Target Yield: ~65%

    • Melting Point: 159-160°C

Step 2: Demethylation to 8-Nitroquinolin-6-ol

Standard Acid Hydrolysis Protocol.

Reagents:

  • 6-Methoxy-8-nitroquinoline: 20 g (0.10 mol)

  • Hydrobromic Acid (47% aq.): 200 mL

Protocol:

  • Reaction: Suspend the starting material in 47% HBr in a 500 mL round-bottom flask.

  • Reflux: Heat to reflux (approx. 126°C) and stir for 6–12 hours. Monitor by TLC (System: DCM/MeOH 95:5) for disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with 200 mL water.

  • Neutralization: Carefully adjust pH to 6-7 using saturated Sodium Acetate solution or dilute NaOH. Note: The product is amphoteric; avoid high pH where it forms a phenolate salt.

  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Target Yield: ~85%

    • Characterization: 1H NMR (DMSO-d6) confirms loss of O-Me singlet (~3.9 ppm) and presence of phenolic OH (broad singlet >10 ppm).

Visualizations

Reaction Scheme & Regioselectivity Logic

G Aniline 2-Nitro-4-methoxyaniline (Start) Skraup Skraup Cyclization (Glycerol, H2SO4, As2O5) Aniline->Skraup Cyclization at C6 (Unsubstituted) Intermediate 6-Methoxy-8-nitroquinoline (Protected Intermediate) Skraup->Intermediate Regioselective Ring Closure Demethylation Demethylation (47% HBr, Reflux) Intermediate->Demethylation Product 8-Nitroquinolin-6-ol (Target) Demethylation->Product Yield: ~85% Quinolinol Quinolin-6-ol Nitration Direct Nitration (HNO3/H2SO4) Quinolinol->Nitration WrongIsomer 5-Nitro / 5,7-Dinitro (Undesired Isomers) Nitration->WrongIsomer OH directs Ortho (C5/C7)

Caption: Comparative pathways showing the regiochemical success of the Protected Skraup route versus the failure of direct nitration.

References

  • Organic Syntheses Procedure for 6-Methoxy-8-nitroquinoline.

    • Source: Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28, p.80 (1948).
    • Relevance: Defines the core protocol for the synthesis of the methoxy-protected precursor.
    • URL:[Link]

  • Regioselective Nitration of Quinoline Deriv

    • Source:Canadian Journal of Chemistry, 1952, 30(9): 711-719.
    • Relevance: Confirms that nitration of quinoline derivatives is governed by existing substituents, often leading to mixtures (5- and 8- isomers)
    • URL:[Link][4]

  • Synthesis of 8-Amino-5-nitro-6-phenoxyquinolines (Ligand Synthesis).

    • Source:Archiv der Pharmazie, 2008, 341(9): 569-586.
    • Relevance: Cites the alkylation of 8-nitroquinolin-6-ol, validating its use as a starting material and implying the standard synthetic route via the methoxy precursor.
    • URL:[Link]

  • Turn-On Fluorescent Probes for Detecting Nitric Oxide.

    • Source: MIT Thesis / DSpace, 2010.
    • Relevance: Mentions the synthesis of "6-Hydroxy-8-nitroquinoline" (8-nitroquinolin-6-ol)
    • URL:[Link]

Sources

assessing the clinical translatability of 8-Nitroquinolin-6-ol based research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

8-Nitroquinolin-6-ol (CAS: 5437-99-0) is frequently misunderstood in high-throughput screenings.[1] Unlike its famous isomer Nitroxoline (8-hydroxy-5-nitroquinoline), which is a direct-acting antibiotic and metal chelator, 8-Nitroquinolin-6-ol serves primarily as a privileged scaffold for the synthesis of high-affinity, non-peptidic ligands.[1]

Its clinical translatability lies not in the molecule itself, but in its unique ability to be derivatized into Neuropeptide Y (NPY) receptor antagonists (specifically Y1 and Y5 subtypes) and complex metal-ligand systems.[1] This guide assesses the performance of 8-Nitroquinolin-6-ol derivatives against standard clinical benchmarks, evaluating their potential in treating obesity, anxiety, and metabolic disorders.[1]

Part 1: Structural Logic & Synthesis Comparison

The clinical value of 8-Nitroquinolin-6-ol stems from its orthogonal functionalization potential.[1] The 6-hydroxyl group allows for lipophilic tail attachment (crucial for membrane penetration), while the 8-nitro group serves as a masked amine for creating diverse "head" groups.[1]

Comparative Synthetic Utility
Feature8-Nitroquinolin-6-ol (The Scaffold)Nitroxoline (The Antibiotic)Clinical Implication
Core Structure 6-OH, 8-NO₂8-OH, 5-NO₂8-NQ derivatives lack the strong metal-chelating "pincer" of 8-HQ, reducing off-target metalloprotein toxicity.[1]
Primary Derivatization O-Alkylation at C6; Reduction at C8.[1]Direct chelation; limited ring substitution.8-NQ allows creation of "Y-shaped" molecules essential for GPCR binding pockets.[1]
Solubility Profile Low (Parent); High (Derivatives).[1]Moderate; Renal excretion.8-NQ derivatives can be tuned for Blood-Brain Barrier (BBB) penetration.[1]
Diagram 1: The "Gateway" Synthesis Workflow

This workflow illustrates the critical conversion of the raw scaffold into a bioactive NPY antagonist.

G Scaffold 8-Nitroquinolin-6-ol (Inactive Precursor) Step1 Step 1: O-Alkylation (Lipophilic Tail) Scaffold->Step1 + Alkyl Bromide (K2CO3, DMF) Intermediate 6-Alkoxy-8-nitroquinoline Step1->Intermediate Step2 Step 2: Nitro Reduction (Pd/C or SnCl2) Intermediate->Step2 Amine 8-Amino-6-alkoxyquinoline (Active Core) Step2->Amine Unmasks N8 Final Functionalized NPY Antagonist (e.g., Sulfonamide/Urea) Amine->Final + R-SO2Cl or Ar-NCO

Caption: Conversion of 8-Nitroquinolin-6-ol into bioactive 8-aminoquinoline ligands via orthogonal protection/deprotection strategies.

Part 2: Clinical Performance (NPY Receptor Modulation)

The primary translational target for 8-Nitroquinolin-6-ol derivatives is the Neuropeptide Y (NPY) system, a key regulator of food intake and anxiety.

Mechanism of Action

Derivatives of 8-Nitroquinolin-6-ol act as allosteric antagonists at the Y1 and Y5 receptors. The lipophilic tail (attached at C6) anchors the molecule in the membrane interface, while the polar head (at C8) interacts with the transmembrane helices, preventing the binding of the endogenous NPY peptide.

Performance Data: 8-NQ Derivatives vs. Standard Antagonists[1]

The following table compares 8-NQ derived ligands (e.g., Sulfonyl-aminoquinolines) against the clinical standard BIBP 3226 and the endogenous peptide NPY .

Metric8-NQ Derivatives (Small Molecule)BIBP 3226 (Standard Y1 Antagonist)NPY (Endogenous Peptide)
Binding Affinity (

)
1.0 – 50 nM (Highly Tunable)~7.0 nM0.2 nM
Selectivity (Y1 vs Y2) >100-fold selectiveHighly SelectiveNon-selective (binds Y1, Y2, Y5)
Bioavailability (Oral) High (Lipinski Compliant)Low (Peptidomimetic nature)None (Rapid degradation)
CNS Penetration Excellent (LogP 3-5)PoorPoor
Metabolic Stability Moderate (Susceptible to CYP450)LowLow (Proteolysis)

Key Insight: While the endogenous peptide has higher absolute affinity, 8-NQ derivatives offer the critical advantage of oral bioavailability and CNS penetration , making them superior candidates for treating central disorders like obesity-induced anxiety.

Diagram 2: Comparative Signaling Pathways

Visualizing how 8-NQ derivatives block the orexigenic (appetite-stimulating) pathway.[1]

Pathway Y1R NPY Y1 Receptor (GPCR) Gi Gi/o Protein Y1R->Gi Inhibits NPY Endogenous NPY (Agonist) NPY->Y1R Activates NQ_Deriv 8-NQ Derivative (Antagonist) NQ_Deriv->Y1R Blocks Binding Block Therapeutic Effect (Anorectic/Anxiolytic) NQ_Deriv->Block Restores cAMP cAMP cAMP Levels Gi->cAMP Decreases Ca Intracellular Ca2+ Gi->Ca Increases Effect Food Intake / Anxiety cAMP->Effect Low cAMP drives feeding

Caption: 8-NQ derivatives antagonize the Y1 receptor, preventing the Gi-mediated drop in cAMP that triggers feeding behavior.

Part 3: Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols utilize 8-Nitroquinolin-6-ol as the starting material.

Protocol A: Scaffold Activation (Synthesis of 8-Amino-6-alkoxyquinoline)

This is the critical step to convert the inert scaffold into a bioactive pharmacophore.

  • Reagents: 8-Nitroquinolin-6-ol (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Alkyl Bromide (e.g., 3-(bromomethyl)heptane, 1.2 eq), DMF (anhydrous).[1]
    
  • O-Alkylation:

    • Dissolve 8-Nitroquinolin-6-ol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at 60°C for 30 mins to generate the phenoxide.
      
    • Add Alkyl Bromide dropwise.[1] Heat to 80°C for 4-6 hours.

    • Validation: Monitor by TLC (Shift from polar to non-polar).[1]

  • Workup: Pour into ice water. Filter the yellow precipitate (6-alkoxy-8-nitroquinoline).[1] Recrystallize from Ethanol.[1]

  • Nitro Reduction:

    • Dissolve intermediate in Ethanol/EtOAc (1:1).[1]

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       balloon (1 atm) for 12 hours at RT.
      
    • Critical Step: Filter through Celite immediately to prevent oxidation of the amine.[1]

  • Yield: Typically 75-85% overall. The product is an air-sensitive oil/solid that should be used immediately for coupling.[1]

Protocol B: NPY Receptor Binding Assay (Competition)

To assess the translatability of the synthesized derivative.

  • System: CHO cells stably expressing human NPY Y1 or Y5 receptors.[1]

  • Radioligand: [

    
    ]-Peptide YY (PYY).[1]
    
  • Procedure:

    • Incubate cell membranes (20 µg protein) with 0.05 nM [

      
      ]-PYY and increasing concentrations (
      
      
      
      to
      
      
      M) of the 8-NQ derivative .
    • Buffer: 25 mM HEPES, 2.5 mM

      
      , 1 mM 
      
      
      
      , 0.5% BSA, pH 7.4.[1]
    • Incubation: 90 mins at 25°C.

  • Analysis: Terminate by rapid filtration over GF/C glass fiber filters. Count radioactivity.[1]

  • Calculation: Determine

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Translatability Threshold: Compounds with

      
       nM are considered viable for lead optimization.[1]
      

References

  • Mewshaw, R. E., et al. (1997).[1] "New generation of NPY Y1 receptor antagonists: 8-amino-6-phenoxyquinoline derivatives."[1] Bioorganic & Medicinal Chemistry Letters.

  • Smil, D. V., et al. (2005).[1] "Synthesis and pharmacological evaluation of analogues of PD 160170, a neuropeptide Y1 (NPY) receptor antagonist." ResearchGate.[1][2]

  • Döring, A., et al. (2021).[1] "Increasing the Activity of Copper Guanidine Quinoline Catalysts." Zeitschrift für anorganische und allgemeine Chemie.[1][3][4]

  • Brothers, S. P., & Wahlestedt, C. (2010).[1] "Therapeutic potential of neuropeptide Y (NPY) receptor ligands." EMBO Molecular Medicine.[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 11830, 8-Nitroquinoline (Related Structure)." PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Nitroquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
8-Nitroquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.